3-Hydroxymandelic acid
Descripción
Propiedades
IUPAC Name |
2-hydroxy-2-(3-hydroxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7,9-10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSDAJRAVOVKLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70864737 | |
| Record name | Hydroxy(3-hydroxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70864737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-Hydroxymandelic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000750 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
31 mg/mL | |
| Record name | 3-Hydroxymandelic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000750 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
17119-15-2 | |
| Record name | 3-Hydroxymandelic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17119-15-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxymandelic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017119152 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxy(3-hydroxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70864737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxyphenylglycolic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.424 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-HYDROXYMANDELIC ACID, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/537K5QMU5F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Hydroxymandelic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000750 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Hydroxymandelic Acid
This technical guide provides a comprehensive overview of the primary synthesis pathways for 3-Hydroxymandelic acid, catering to researchers, scientists, and professionals in drug development. The document details both enzymatic and chemical synthesis methodologies, presenting quantitative data, experimental protocols, and visual diagrams to facilitate a thorough understanding of the core processes.
Enzymatic Synthesis of 4-Hydroxymandelic Acid in Saccharomyces cerevisiae
The de novo biosynthesis of hydroxymandelic acids in engineered microorganisms offers a promising and sustainable alternative to chemical synthesis. Saccharomyces cerevisiae (baker's yeast) has been successfully engineered to produce 4-hydroxymandelic acid (4-HMA) from glucose. This pathway leverages the yeast's native aromatic amino acid metabolism and the introduction of a key heterologous enzyme.
Biosynthetic Pathway
The enzymatic synthesis of 4-HMA in S. cerevisiae begins with glycolysis and the pentose phosphate pathway, which provide the precursors phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P). These are funneled into the shikimate pathway to produce chorismate, a key intermediate for aromatic compounds. Chorismate is then converted to 4-hydroxyphenylpyruvate (4-HPP), the direct precursor for 4-HMA. The final step is the conversion of 4-HPP to 4-HMA, catalyzed by the enzyme hydroxymandelate synthase (HMS).
Quantitative Data
The production of 4-HMA in engineered S. cerevisiae can be significantly enhanced through metabolic engineering strategies. The following table summarizes the reported production titers under different genetic modifications.
| Strain Background | Genetic Modifications | 4-HMA Titer (mg/L) | Reference |
| Wild Type | Expression of HMS from Amycolatopsis orientalis | 119 | [1][2] |
| Engineered | Increased precursor supply (ARO1↑, ARO3K222L↑, ARO4K220L↑), reduced Ehrlich pathway (aro10Δ) | 465 | [1][2] |
| Further Engineered | As above, with HMS from Nocardia uniformis, and deletions to block competing pathways (trp2Δ, pdc5Δ, aro8Δ, aro9Δ, pha2Δ) | > 1000 | [1][2] |
Experimental Protocols
This protocol outlines the general steps for the cultivation of engineered S. cerevisiae for 4-HMA production in a fed-batch fermentation setup.
1. Inoculum Preparation:
-
Prepare a pre-culture by inoculating a single colony of the engineered yeast strain into a sterile culture tube containing 5 mL of YPD medium (1% yeast extract, 2% peptone, 2% dextrose).
-
Incubate at 30°C with shaking at 250 rpm for 24 hours.
-
Use the pre-culture to inoculate a 250 mL shake flask containing 50 mL of YPD medium and incubate under the same conditions for 24 hours.
2. Fed-Batch Fermentation:
-
Sterilize the bioreactor containing the initial batch medium. A typical medium consists of defined mineral salts, vitamins, and an initial glucose concentration.
-
Inoculate the bioreactor with the seed culture to an initial optical density at 600 nm (OD600) of approximately 0.5.
-
Maintain the temperature at 30°C and the pH at 5.0 (controlled by automated addition of NaOH and HCl). Aeration and agitation rates should be controlled to maintain dissolved oxygen levels.
-
After the initial batch phase (indicated by the depletion of the initial glucose), initiate the fed-batch phase by continuously feeding a concentrated glucose solution. The feed rate is typically controlled to maintain a low glucose concentration in the bioreactor to prevent overflow metabolism (ethanol production).
-
Continue the fermentation for a predetermined period (e.g., 72-96 hours), collecting samples periodically to monitor cell growth (OD600) and 4-HMA concentration.
-
At the end of the fermentation, harvest the culture broth by centrifugation to separate the yeast cells.
-
The supernatant, containing the secreted 4-HMA, can be subjected to further purification steps.
-
Acidify the supernatant to a low pH (e.g., pH 2-3) to protonate the carboxylic acid group of 4-HMA.
-
Perform liquid-liquid extraction with a suitable organic solvent, such as ethyl acetate.
-
Evaporate the organic solvent to obtain the crude 4-HMA.
-
Further purification can be achieved by recrystallization or column chromatography.
Chemical Synthesis of Hydroxymandelic Acids
Chemical synthesis provides a more direct route to hydroxymandelic acids, though often with considerations for regioselectivity and stereoselectivity. The methods typically involve the condensation of a phenol derivative with glyoxylic acid or the hydroxylation of a mandelic acid precursor.
Synthesis of 3,4-Dihydroxymandelic Acid via Condensation
A patented method describes the synthesis of 3,4-dihydroxymandelic acid from catechol and glyoxylic acid with high yield. This approach can be conceptually adapted for the synthesis of this compound using resorcinol as the starting phenol.
Quantitative Data for Related Chemical Syntheses
The following table presents yield data for the synthesis of hydroxymandelic acid derivatives.
| Product | Starting Materials | Yield | Reference |
| 3,4-Dihydroxymandelic Acid | Catechol, Glyoxylic Acid | 82.1% | [3] |
| DL-4-Hydroxy-3-methoxymandelic Acid | Guaiacol, Glyoxylic Acid | 68-75% | [4] |
| (-)-3-Hydroxymandelic Acid | Ethyl 2-hydroxy-2-(3-hydroxyphenyl)acetate | ~58% (hydrolysis step) |
Experimental Protocols
This protocol is adapted from a patented method and illustrates the general principles of the condensation reaction.
1. Reaction Setup:
-
To a reaction kettle, add deionized water, a metal oxide catalyst (e.g., aluminum oxide), and an organic alkaline compound.
-
While stirring, add a sodium hydroxide solution to adjust the system pH to 9-11.
-
Control the temperature of the reaction mixture to between 10-40°C.
2. Reagent Addition:
-
Simultaneously and slowly drip in a glyoxylic acid solution, a sodium hydroxide solution (to maintain pH), and a catechol solution over a period of 3-3.5 hours. The molar ratio of glyoxylic acid to catechol to sodium hydroxide should be approximately 1:1.1-1.2:1.8-2.0.
3. Reaction and Work-up:
-
Continue the reaction under these conditions for an additional 5-7 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product can then be isolated and purified through standard techniques such as acidification, extraction, and crystallization.
This method provides a route to (-)-3-Hydroxymandelic acid.
1. Hydrolysis:
-
The starting ester, ethyl 2-hydroxy-2-(3-hydroxyphenyl)acetate, is subjected to hydrolysis under either acidic or basic conditions.
-
For basic hydrolysis, a solution of sodium hydroxide in a water/alcohol mixture can be used. The reaction is typically stirred at room temperature or with gentle heating until completion (monitored by techniques like TLC).
-
For acidic hydrolysis, a solution of a strong acid like hydrochloric acid in water can be employed, often with heating.
2. Isolation and Purification:
-
After the hydrolysis is complete, the reaction mixture is neutralized.
-
The product, this compound, is then extracted into an organic solvent.
-
The solvent is evaporated, and the crude product can be purified by recrystallization.
Conclusion
Both enzymatic and chemical synthesis routes offer viable pathways to this compound and its derivatives. The choice of method will depend on factors such as the desired stereochemistry, scalability, and environmental considerations. Microbial fermentation presents a sustainable approach with the potential for high yields through metabolic engineering, while chemical synthesis offers more direct routes that may be preferable for certain applications and scales of production. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals working on the synthesis and application of these important molecules.
References
3-Hydroxymandelic acid chemical properties and structure
An In-depth Technical Guide to 3-Hydroxymandelic Acid: Chemical Properties and Structure
Introduction
This compound, also known as m-hydroxymandelate or MHMA, is an aromatic alpha-hydroxy acid. It is structurally a derivative of mandelic acid with a hydroxyl group at the meta-position (position 3) of the phenyl ring. This compound is of significant interest to researchers, scientists, and drug development professionals due to its role as a human metabolite and its potential applications in organic synthesis. It is a white crystalline solid soluble in water and polar organic solvents.[1] this compound is a key biomarker in monitoring the metabolism of certain aromatic compounds and has relevance in assessing exposure to industrial chemicals.[2]
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in various experimental settings.
| Property | Value | Reference(s) |
| IUPAC Name | 2-hydroxy-2-(3-hydroxyphenyl)acetic acid | [1][3][4] |
| Molecular Formula | C₈H₈O₄ | [1][3][5][6] |
| Molecular Weight | 168.15 g/mol | [3][5][7][8] |
| Melting Point | 128-132 °C | |
| Water Solubility | 31 mg/mL | [1][7] |
| pKa (Strongest Acidic) | 3.3 | [1][4] |
| XlogP | -0.1 | [3][7][8] |
| Appearance | Off-White Powder / Solid | [7][9] |
| CAS Number | 17119-15-2 | [5][6][9] |
Chemical Structure and Stereoisomerism
This compound possesses a chiral center at the alpha-carbon (the carbon atom adjacent to the carboxyl group), which is bonded to four different groups: a hydrogen atom, a hydroxyl group, a carboxyl group, and a 3-hydroxyphenyl group. This chirality results in the existence of two enantiomers (stereoisomers that are non-superimposable mirror images of each other):
The specific rotation of plane-polarized light in opposite directions defines the (+) and (-) enantiomers, while the (S) and (R) designations are based on the Cahn-Ingold-Prelog priority rules for the arrangement of substituents around the chiral center.
Caption: 2D structure of this compound with the chiral center indicated by C*.
Experimental Protocols
Synthesis
The synthesis of this compound can be achieved through several methods. A common laboratory-scale approach involves the hydroxylation of mandelic acid.[10]
Example Protocol: Hydroxylation of Mandelic Acid [10]
-
Reactant Preparation: Dissolve mandelic acid in a suitable solvent.
-
Hydroxylation: Introduce a hydroxylating agent, such as hydrogen peroxide, in the presence of a catalyst like iron(III) chloride.
-
Reaction Conditions: Maintain the reaction at a controlled temperature and pH to favor the formation of the desired isomer.
-
Purification: The resulting mixture, containing different isomers of hydroxymandelic acid, is then purified. Chiral separation techniques, such as ligand-exchange capillary electrochromatography, can be employed to isolate the specific enantiomers of this compound.[9][10]
Analysis
The identification and quantification of this compound in biological samples are often performed using chromatographic techniques coupled with mass spectrometry.
Example Protocol: LC-MS/MS Analysis
-
Sample Preparation: Urine or plasma samples are pre-treated, which may involve protein precipitation, extraction, and concentration steps.
-
Chromatographic Separation: The prepared sample is injected into a liquid chromatography (LC) system. A chiral column (e.g., Chiralpak® IA) can be used to separate the enantiomers.
-
Mass Spectrometry Detection: The eluent from the LC column is introduced into a tandem mass spectrometer (MS/MS). The instrument is set to monitor for the specific mass-to-charge ratio (m/z) of the parent ion of this compound and its characteristic fragment ions, allowing for sensitive and selective quantification.
Biological Significance and Metabolic Pathways
This compound is an endogenous human metabolite.[11] It is primarily known as a metabolite of the α-receptor agonist phenylephrine.[10][11] The metabolism of phenylephrine to this compound involves enzymatic reactions in the human body. It is also formed from the metabolism of adrenaline and noradrenaline by monoamine oxidase and catechol-O-methyl transferase.[1] The presence and concentration of this compound in urine can be indicative of the metabolic activity related to these parent compounds.
Caption: Simplified metabolic pathway of Phenylephrine to this compound.
Conclusion
This compound is a multifaceted molecule with well-defined chemical and physical properties. Its chiral nature and role as a human metabolite make it a compound of interest in various scientific disciplines, including synthetic chemistry, pharmacology, and clinical diagnostics. The detailed understanding of its structure, properties, and biological pathways is essential for its application in research and development.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0000750) [hmdb.ca]
- 2. This compound [myskinrecipes.com]
- 3. plantaedb.com [plantaedb.com]
- 4. Showing Compound this compound (FDB022222) - FooDB [foodb.ca]
- 5. scbt.com [scbt.com]
- 6. This compound [aobchem.com]
- 7. This compound | C8H8O4 | CID 86957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound, (+)- | C8H8O4 | CID 13358353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | 17119-15-2 [chemicalbook.com]
- 10. This compound, (-)- | 17513-99-4 | Benchchem [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
The Biological Role of 3-Hydroxymandelic Acid in Human Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxymandelic acid (3-HMA), a hydroxymandelic acid, is an endogenous human metabolite present in bodily fluids such as urine and plasma, as well as in tissues including the kidney and liver.[1] Its primary significance in human metabolism stems from its role as a downstream product of catecholamine metabolism. Specifically, it is recognized as a metabolite of the synthetic α-adrenergic receptor agonist phenylephrine and, to a lesser extent, a minor metabolite of the endogenous catecholamines epinephrine and norepinephrine. This technical guide provides a comprehensive overview of the metabolic pathways involving 3-HMA, its association with clinical conditions, available quantitative data, and detailed experimental protocols for its analysis.
Introduction
This compound (m-hydroxymandelic acid or MHMA) is an aromatic alpha-hydroxy acid. While it is a normal constituent of human urine, its clinical and research significance is intrinsically linked to the metabolism of catecholamines.[2] Derivatives of mandelic acid, including 3-HMA, are formed through the action of monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT) on epinephrine and norepinephrine.[1] Furthermore, it is a well-established urinary metabolite of phenylephrine, a common over-the-counter decongestant.[2][3] Understanding the metabolic fate of 3-HMA is crucial for pharmacokinetic studies of phenylephrine and for exploring its potential, albeit minor, role as a biomarker in diseases characterized by dysregulated catecholamine production, such as neuroblastoma and pheochromocytoma.
Metabolic Pathways Involving this compound
The metabolic generation of 3-HMA is primarily understood in the context of two main pathways: the metabolism of the exogenous drug phenylephrine and the catabolism of endogenous catecholamines.
Metabolism of Phenylephrine
Phenylephrine, an α-1 adrenergic receptor agonist, is extensively metabolized in the human body.[4] One of the primary routes of its metabolism involves oxidative deamination catalyzed by monoamine oxidase (MAO), leading to the formation of this compound.[4][5] Studies have shown that a significant percentage of an orally administered dose of phenylephrine is excreted in the urine as 3-HMA.[3]
Endogenous Catecholamine Metabolism
This compound is also a minor product of the intricate metabolic cascade of endogenous catecholamines, namely epinephrine and norepinephrine. The primary end-product of this pathway is vanillylmandelic acid (VMA). The formation of 3-HMA in this context is less predominant. This pathway involves the concerted action of monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).
Association with Clinical Conditions
Due to its origin in catecholamine metabolism, the levels of 3-HMA and its related metabolites are of interest in the diagnosis and monitoring of catecholamine-secreting tumors.
Neuroblastoma and Pheochromocytoma
Neuroblastomas are pediatric tumors of the sympathetic nervous system that often produce excess catecholamines. The measurement of urinary catecholamine metabolites, primarily vanillylmandelic acid (VMA) and homovanillic acid (HVA), is a cornerstone of diagnosis and monitoring.[6][7][8][9] While VMA and HVA are the major biomarkers, the profile of other minor metabolites, which could include 3-HMA, may provide additional information. However, current clinical practice does not routinely measure 3-HMA for the diagnosis of these tumors, and its clinical utility in this context has not been established. Studies have shown that a significant percentage of neuroblastoma patients exhibit elevated levels of VMA and HVA.[6][9]
Quantitative Data
Quantitative data for this compound in human biological fluids are not as extensively documented as for other catecholamine metabolites like VMA and HVA. The available data are primarily from pharmacokinetic studies of phenylephrine.
| Analyte | Matrix | Condition | Concentration/Excretion Rate | Reference |
| This compound | Urine | Following oral administration of phenylephrine HCl (10 mg) in adults | 25.3% of the dose excreted over 24 hours | [3] |
| This compound | Urine | Following oral administration of phenylephrine HCl in children (2-11 years) | 22.3% - 27.6% of the dose excreted | [3] |
| Vanillylmandelic Acid (VMA) | Urine | Healthy children (birth to 1 year) | 569 (± 309) µg/24 hours | [10] |
| Vanillylmandelic Acid (VMA) | Urine | Healthy children (1 through 5 years) | 1348 (± 433) µg/24 hours | [10] |
| Vanillylmandelic Acid (VMA) | Urine | Healthy children (6 through 15 years) | 2373 (± 698) µg/24 hours | [10] |
| Vanillylmandelic Acid (VMA) | Urine | Healthy individuals (>15 years) | 3192 (± 699) µg/24 hours | [10] |
| Vanillylmandelic Acid (VMA) | Urine | Hypertensive men (>35 years) | 10-54 µmol/24 h | [11] |
| Vanillylmandelic Acid (VMA) | Urine | Hypertensive women (>35 years) | 9-38 µmol/24 h | [11] |
Table 1: Quantitative Data for this compound and the related metabolite Vanillylmandelic Acid (VMA).
Experimental Protocols
The quantitative analysis of 3-HMA in biological matrices typically employs chromatographic techniques coupled with mass spectrometry. Below are generalized protocols based on methods used for related urinary organic acids.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Urinary Catecholamine Metabolites
This method can be adapted for the analysis of 3-HMA.
5.1.1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1.0 mL of centrifuged urine in a polypropylene tube, add 50 µL of an internal standard solution (containing a stable isotope-labeled analog of 3-HMA).
-
Add 1.6 mL of a complexing reagent solution (e.g., 2 g/L 2-aminoethyl-diphenylborinate).[12]
-
Adjust the pH to ~9.5 with a dilute base (e.g., ammonium hydroxide).[13]
-
Vortex the mixture for 60 seconds.
-
Add 1.5 mL of ethyl acetate and vortex for another 60 seconds.[12][13]
-
Centrifuge the mixture at 2000 x g for 5 minutes.[13]
-
Transfer 800 µL of the upper organic layer (supernatant) to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 200 µL of the initial mobile phase.[12][13]
5.1.2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 125 mm x 3 mm, 3 µm particle size) is commonly used.[13]
-
Mobile Phase B: Acetonitrile or Methanol.[12]
-
Gradient: A gradient elution is typically employed, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the analytes.
-
Flow Rate: 0.2-0.3 mL/min.[13]
-
Injection Volume: 5-20 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization: Heated electrospray ionization (HESI) in positive or negative ion mode (to be optimized for 3-HMA).
-
Detection: Selected Reaction Monitoring (SRM) using specific precursor-to-product ion transitions for 3-HMA and its internal standard.
References
- 1. [PDF] GC-MS profiling of urinary organic acids evaluated as a quantitative method. | Semantic Scholar [semanticscholar.org]
- 2. agilent.com [agilent.com]
- 3. Single-Dose Pharmacokinetics and Metabolism of the Oral Decongestant Phenylephrine HCl in Children and Adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenylephrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of Phenylephrine Hydrochloride? [synapse.patsnap.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. [PDF] Urinary excretion of 3-methoxy-4-hydroxymandelic acid and 3-methoxy-4-hydroxyphenylacetic acid by 288 patients with neuroblastoma and related neural crest tumors. | Semantic Scholar [semanticscholar.org]
- 8. Urinary excretion of 3-methoxy-4-hydroxymandelic acid in children with neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Urine Catecholamine Levels as Diagnostic Markers for Neuroblastoma in a Defined Population: Implications for Ophthalmic Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Recommendations for urinary organic acids analysis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reference intervals for 24-h urinary normetanephrine, metanephrine, and 3-methoxy-4-hydroxymandelic acid in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. scielo.br [scielo.br]
The Metabolism of Phenylephrine to 3-Hydroxymandelic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylephrine is a synthetic sympathomimetic amine widely utilized as a nasal decongestant and a vasopressor. Its pharmacological activity is primarily mediated through the selective agonism of α1-adrenergic receptors, leading to vasoconstriction. The biotransformation of phenylephrine is a critical aspect of its pharmacokinetic profile, with metabolism proceeding through several key pathways. This technical guide provides an in-depth exploration of the metabolic conversion of phenylephrine to its major inactive metabolite, 3-hydroxymandelic acid. This guide will detail the enzymatic processes involved, present quantitative data on metabolite formation, and provide an overview of the experimental protocols used for its study.
Metabolic Pathway of Phenylephrine
The primary route of phenylephrine metabolism involves oxidative deamination catalyzed by monoamine oxidase (MAO), leading to the formation of this compound.[1][2][3] Phenylephrine also undergoes conjugation reactions, primarily sulfation and to a lesser extent, glucuronidation.[4] Unlike catecholamines, phenylephrine is not a substrate for catechol-O-methyltransferase (COMT). The major metabolites, including this compound, are pharmacologically inactive.[2]
Below is a diagram illustrating the metabolic transformation of phenylephrine.
Quantitative Analysis of Phenylephrine Metabolism
The extent of phenylephrine metabolism and the proportion of its various metabolites have been quantified in several studies. The following tables summarize key pharmacokinetic and urinary excretion data.
Table 1: Pharmacokinetic Parameters of Oral Phenylephrine in Healthy Adults [5]
| Dose of Phenylephrine HCl | Cmax (pg/mL) [Mean (SD)] | AUC∞ (pg·h/mL) [Mean (SD)] |
| 10 mg | 1354 (954) | 955.8 (278.5) |
| 20 mg | 2959 (2122) | 2346 (983.8) |
| 30 mg | 4492 (1978) | 3900 (1764) |
Cmax: Maximum plasma concentration; AUC∞: Area under the plasma concentration-time curve from time zero to infinity; SD: Standard Deviation.
Table 2: Urinary Excretion of Phenylephrine and its Metabolites in Healthy Adults After a Single Oral Dose [5][6]
| Analyte | 10 mg Dose (% of dose) | 20 mg Dose (% of dose) | 30 mg Dose (% of dose) | Intravenous Dose (% of dose) |
| Unchanged Phenylephrine | 0.44 | - | - | 16 |
| Phenylephrine Sulfate | 46.6 | - | - | - |
| Phenylephrine Glucuronide | 0.033 | - | - | - |
| This compound | 25.3 | - | - | 57 |
Data for 20 mg and 30 mg oral doses show a trend of decreasing phenylephrine sulfate and increasing this compound with higher doses, though specific percentages were not provided in the source.[5]
Experimental Protocols
The quantification of phenylephrine and its metabolites, including this compound, is predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity for the analysis of these compounds in biological matrices such as plasma and urine.
General Experimental Workflow
The following diagram outlines a typical workflow for the analysis of phenylephrine and its metabolites.
Detailed Methodologies
1. Sample Preparation
-
Plasma: Protein precipitation is a common method. An organic solvent, such as acetonitrile or methanol, is added to the plasma sample to precipitate proteins. After centrifugation, the supernatant is collected for analysis.[7] Solid-phase extraction (SPE) can also be employed for cleaner extracts.[8]
-
Urine: Urine samples are often diluted with a suitable buffer before injection into the LC-MS/MS system. Enzymatic hydrolysis with β-glucuronidase/sulfatase may be performed to measure total (free + conjugated) metabolite concentrations.[9]
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatography: Reversed-phase chromatography is typically used to separate phenylephrine and its metabolites. A C18 column is a common choice.[7] The mobile phase usually consists of a mixture of an aqueous solution (e.g., water with a modifier like formic acid or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution is often employed to achieve optimal separation.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is generally used for quantification.[8] Specific precursor-to-product ion transitions are monitored for each analyte and internal standard to ensure high selectivity and sensitivity. Positive electrospray ionization (ESI) is a common ionization technique for these compounds.[10]
Table 3: Example LC-MS/MS Parameters for Phenylephrine Analysis [7][10]
| Parameter | Description |
| Chromatography | |
| Column | Gemini C18 |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | Gradient elution over approximately 3 minutes |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Note: Specific parameters such as column dimensions, flow rate, gradient profile, and MRM transitions will vary depending on the specific application and instrumentation.
Signaling Pathway of Phenylephrine
Phenylephrine exerts its physiological effects by binding to and activating α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs). The activation of these receptors initiates a downstream signaling cascade.
Upon binding of phenylephrine, the α1-adrenergic receptor activates the Gq alpha subunit of its associated G-protein.[3] This, in turn, activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol. DAG, in conjunction with the increased intracellular Ca²⁺, activates protein kinase C (PKC). The elevated intracellular calcium and activated PKC lead to various cellular responses, most notably the contraction of smooth muscle, resulting in vasoconstriction.[11]
Conclusion
The metabolism of phenylephrine to this compound via oxidative deamination by monoamine oxidase is a key determinant of its pharmacokinetic profile and duration of action. Understanding this metabolic pathway, along with the associated signaling cascades, is essential for researchers and professionals involved in drug development and clinical pharmacology. The quantitative data and experimental methodologies presented in this guide provide a comprehensive overview for further investigation and application in these fields.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Phenylephrine Hydrochloride? [synapse.patsnap.com]
- 4. Phenylephrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Pharmacokinetics, safety, and cardiovascular tolerability of phenylephrine HCl 10, 20, and 30 mg after a single oral administration in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of 3H-phenylephrine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pre-column derivatization method for determining phenylephrine in human plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Single-Dose Pharmacokinetics and Metabolism of the Oral Decongestant Phenylephrine HCl in Children and Adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Adrenergic Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Enigmatic Presence of 3-Hydroxymandelic Acid in the Plant Kingdom: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxymandelic acid, a phenolic acid derivative of mandelic acid, has been identified in the plant kingdom, yet its distribution, biosynthesis, and physiological roles remain largely underexplored. This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence of this compound in plants, its proposed biosynthetic pathway, and generalized methodologies for its extraction and analysis. This document aims to serve as a foundational resource for researchers interested in the further investigation of this intriguing plant metabolite.
Natural Occurrence
The documented presence of this compound in the plant kingdom is currently limited to a few species within the Aloe genus. This suggests a potentially narrow but significant distribution that warrants further investigation across a broader range of plant families.
Quantitative Data Summary
| Plant Species | Family | Plant Part(s) | Quantitative Data | Reference(s) |
| Aloe africana | Asphodelaceae | Not specified | Not Reported | [1] |
| Aloe ferox | Asphodelaceae | Not specified | Not Reported |
Table 1. Documented Natural Occurrence of this compound in Plants.
Biosynthesis of this compound in Plants
The precise biosynthetic pathway of this compound in plants has not been fully elucidated. However, based on the known metabolism of aromatic amino acids, a putative pathway can be proposed, originating from the essential amino acid L-phenylalanine. The initial and key step is likely the hydroxylation of L-phenylalanine at the meta position of the phenyl ring to form m-tyrosine, catalyzed by a phenylalanine 3-hydroxylase.[2][3] Subsequent enzymatic transformations, analogous to the known pathways of mandelic acid synthesis, would lead to the formation of this compound.
References
Spectroscopic Characterization of 3-Hydroxymandelic Acid: A Technical Guide
This technical guide provides an in-depth overview of the key spectroscopic data for 3-Hydroxymandelic acid, a significant metabolite in various biochemical pathways. The nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data presented herein are essential for researchers, scientists, and drug development professionals for the unequivocal identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR chemical shift assignments.
¹H NMR Data
Table 1: ¹H NMR Chemical Shifts for this compound
| Atom Number | Chemical Shift (ppm) | Multiplicity |
| H-α | 4.915 - 4.93 | s |
| H-2 | 6.983 | d |
| H-4 | 6.916 | t |
| H-5 | 7.285 | t |
| H-6 | 6.853 | d |
Data sourced from various databases including PubChem and the Biological Magnetic Resonance Bank (BMRB).[1][2]
¹³C NMR Data
Table 2: ¹³C NMR Chemical Shifts for this compound
| Atom Number | Chemical Shift (ppm) |
| C-α | 77.449 |
| C-1 | 145.068 |
| C-2 | 116.447 |
| C-3 | 158.295 |
| C-4 | 117.792 |
| C-5 | 132.859 |
| C-6 | 121.995 |
| C=O | 181.995 |
Data sourced from the Biological Magnetic Resonance Bank (BMRB).[2]
Experimental Protocol: NMR Spectroscopy
A general protocol for obtaining NMR spectra of this compound is as follows:
-
Sample Preparation: A sample of approximately 1-5 mg of this compound is dissolved in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube.[2]
-
Instrument Setup: The NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher.[2]
-
Data Acquisition: For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton-decoupled spectra are acquired to simplify the spectrum. Two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in the assignment of proton and carbon signals.[2]
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to an internal standard, such as Tetramethylsilane (TMS) or the residual solvent peak.[3]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by the following absorption bands.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Strong, Broad | O-H stretch (hydroxyl and carboxylic acid) |
| ~3030 | Medium | C-H stretch (aromatic) |
| ~2960 | Medium | C-H stretch (aliphatic) |
| ~1715 | Strong | C=O stretch (carboxylic acid) |
| ~1600, ~1490 | Medium-Strong | C=C stretch (aromatic ring) |
| ~1230, ~1190 | Strong | C-O stretch (alcohol and carboxylic acid), O-H bend |
Assignments are based on typical functional group absorption regions and data from related compounds.[4]
Experimental Protocol: IR Spectroscopy (KBr Pellet Method)
The solid-state IR spectrum of this compound can be obtained using the potassium bromide (KBr) pellet technique.[1]
-
Sample Preparation: A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle.
-
Pellet Formation: The mixture is then compressed in a pellet press under high pressure to form a thin, transparent disc.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded. A background spectrum of a pure KBr pellet is typically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, electrospray ionization (ESI) is a common technique.
Table 4: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₈H₈O₄ |
| Molecular Weight | 168.15 g/mol |
| Ionization Mode | Negative Electrospray (ESI-) |
| Precursor Ion [M-H]⁻ | m/z 167.0345 |
| Key Fragment Ions (m/z) | 123.0441, 121.0287 |
Data sourced from MassBank and PubChem.[1][5]
Experimental Protocol: Mass Spectrometry (LC-ESI-MS)
A typical workflow for the analysis of this compound by Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) is as follows:
-
Sample Preparation: The sample is dissolved in a suitable solvent, often a mixture of water and an organic solvent like methanol or acetonitrile, compatible with the LC mobile phase.
-
Liquid Chromatography: The sample solution is injected into a liquid chromatograph, typically equipped with a reverse-phase column (e.g., C18), to separate it from other components.
-
Ionization: The eluent from the LC is introduced into the ESI source of the mass spectrometer. A high voltage is applied to create a fine spray of charged droplets.
-
Mass Analysis: The desolvated ions are then guided into the mass analyzer (e.g., Quadrupole Time-of-Flight, QTOF), which separates them based on their mass-to-charge ratio (m/z).[5]
-
Detection: The separated ions are detected, and a mass spectrum is generated. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed, where the precursor ion is fragmented, and the fragment ions are analyzed.[5]
Spectroscopic Analysis Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.
References
3-Hydroxymandelic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 3-Hydroxymandelic acid, a significant metabolite in human physiology. This document outlines its chemical properties, metabolic pathways, and established experimental protocols for its quantification, offering valuable information for researchers in pharmacology, clinical diagnostics, and drug development.
Core Chemical and Physical Properties
This compound, also known as m-hydroxymandelic acid, is a hydroxy acid derivative. It is a human metabolite formed from the metabolism of catecholamines.[1][2] Below is a summary of its key identifiers and physicochemical properties.
| Property | Value | Source |
| CAS Number | 17119-15-2 | [1][3][4] |
| Molecular Weight | 168.15 g/mol | [3] |
| Molecular Formula | C₈H₈O₄ | [3][4] |
| IUPAC Name | 2-hydroxy-2-(3-hydroxyphenyl)acetic acid | [1] |
| Synonyms | m-Hydroxymandelic acid, meta-hydroxymandelic acid, MHMA | [1] |
| Melting Point | 128-132 °C | [5] |
| Appearance | Solid | [6] |
Metabolic Significance: The Catecholamine Degradation Pathway
This compound is a downstream metabolite of the catecholamines adrenaline (epinephrine) and noradrenaline (norepinephrine).[2] The metabolic pathway involves two key enzymes: Monoamine Oxidase (MAO) and Catechol-O-Methyltransferase (COMT).[2][7] The degradation of these neurotransmitters is crucial for regulating their physiological effects, and the analysis of their metabolites, including this compound, is often used in clinical diagnostics.[7]
Below is a diagram illustrating the metabolic pathway leading to the formation of this compound and other key metabolites.
Experimental Protocols for Quantification
The quantification of this compound and its related metabolites is essential for various research and diagnostic purposes. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique.
Determination of this compound in Human Plasma by LC with Electrochemical Detection
This method provides a sensitive and specific quantification of m-hydroxymandelic acid (MHMA) and m-hydroxyphenylglycol (MHPG) in human plasma.[8]
1. Sample Preparation:
-
Acidify plasma samples.
-
For the analysis of conjugated forms, perform enzymatic hydrolysis with β-glucuronidase.[8]
-
Extract the analytes from the plasma matrix using an organic solvent such as methyl-tert-butyl ether.[8]
2. Chromatographic Conditions:
-
Column: ODS stationary phase (e.g., 100 x 4.6 mm, 5 µm followed by a 75 x 4.6 mm, 3 µm).[8]
-
Mobile Phase: 1% acetonitrile in 0.1 M acetic acid.[8]
-
Flow Rate: Not specified, requires optimization.
-
Injection Volume: Not specified, typically in the µL range.
3. Detection:
4. Quantification:
-
Construct a standard curve using known concentrations of this compound. The linear range is reported to be 10.0-250.0 ng/mL.[8]
-
The limit of quantitation is 10.0 ng/mL.[8]
-
An internal standard, such as 3-hydroxy-4-methoxymandelic acid, should be used for accurate quantification.[8]
Applications in Research and Drug Development
The analysis of this compound can serve as a biomarker in several research areas:
-
Clinical Diagnostics: Elevated levels of catecholamine metabolites can be indicative of certain tumors, such as pheochromocytoma.[7][9]
-
Pharmacology: To assess the metabolic fate of drugs that are structural analogs of catecholamines, such as the alpha-receptor agonist phenylephrine, which is metabolized to m-hydroxyphenylglycol (MHPG) and m-hydroxymandelic acid (MHMA).[10]
-
Toxicology: Monitoring exposure to industrial solvents like styrene, which can lead to the excretion of mandelic acid derivatives in urine.[11][12]
Conclusion
This compound is a key metabolite in the catecholamine pathway. Its accurate quantification is vital for both clinical diagnostics and pharmacological research. The methodologies outlined in this guide provide a solid foundation for researchers and professionals working with this important biomolecule.
References
- 1. This compound | C8H8O4 | CID 86957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0000750) [hmdb.ca]
- 3. scbt.com [scbt.com]
- 4. This compound [aobchem.com]
- 5. This compound = 97.0 T 17119-15-2 [sigmaaldrich.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. CV Pharmacology | Norepinephrine, Epinephrine and Acetylcholine - Synthesis, Release and Metabolism [cvpharmacology.com]
- 8. Determination of m-hydroxymandelic acid, m-hydroxyphenylglycol and their conjugates in human plasma using liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The determination of 3-methoxy 4-hydroxy mandelic acid in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound [myskinrecipes.com]
- 12. Sensitive HPLC Method for Quantitative Analysis of Mandelic Acid, Hippuric Acid, Methyl Hippuric Acid in Human Urine : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
An In-depth Technical Guide to 3-Hydroxymandelic Acid: Discovery, History, and Metabolic Significance
Abstract
3-Hydroxymandelic acid (3-HMA), a significant human metabolite, holds a key position in the metabolic pathway of catecholamines. This technical guide provides a comprehensive overview of its discovery, historical milestones, and its role in biochemical processes. Detailed experimental protocols for its synthesis, isolation, and characterization are presented, alongside a thorough compilation of its physicochemical properties. Furthermore, this document elucidates the metabolic cascade leading to the formation of 3-HMA, offering valuable insights for researchers, scientists, and professionals in drug development.
Introduction
This compound, systematically named 2-hydroxy-2-(3-hydroxyphenyl)acetic acid, is a derivative of mandelic acid and a member of the phenol class of organic compounds. Its presence in human biological fluids is primarily attributed to the metabolism of endogenous catecholamines, such as adrenaline and noradrenaline, as well as synthetic sympathomimetic amines like phenylephrine.[1][2] The quantification of 3-HMA in urine and plasma serves as a valuable diagnostic marker for certain metabolic disorders and for monitoring therapeutic drug efficacy. This guide aims to provide a detailed technical resource on the discovery, history, and scientific importance of this metabolite.
Discovery and History
While a singular definitive "discovery" of this compound is not prominently documented, its identification is intrinsically linked to the advancements in analytical techniques for studying human metabolism. Early investigations into the metabolic fate of catecholamines led to the characterization of several urinary metabolites. The presence of mandelic acid derivatives as byproducts of adrenaline and noradrenaline metabolism was established through these pioneering studies.[1] The formal identification and quantification of o- and m-hydroxymandelic acid in human urine were later accomplished using gas chromatography-mass spectrometry (GC-MS), solidifying their status as endogenous human metabolites.
Physicochemical Properties
A comprehensive understanding of the physical and chemical characteristics of this compound is crucial for its application in research and clinical settings. The following tables summarize its key quantitative properties.
Table 1: General and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-hydroxy-2-(3-hydroxyphenyl)acetic acid | [3] |
| Molecular Formula | C₈H₈O₄ | [3] |
| Molecular Weight | 168.15 g/mol | [3] |
| CAS Number | 17119-15-2 | [3] |
| Appearance | Off-White Powder/Solid | [4] |
| Melting Point | 128-132 °C | |
| Solubility in Water | 31 mg/mL | [3] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Data Points | Source |
| ¹H NMR (600 MHz, H₂O) | δ (ppm): 4.93, 6.87, 6.92, 6.98, 7.29 | [3] |
| ¹³C NMR | Data available in spectral databases. | [3] |
| Mass Spectrometry (GC-MS) | Major fragments (m/z): 123 | [3] |
| Mass Spectrometry (MS-MS) | Precursor Ion [M-H]⁻, Major Fragments (m/z): 121.02995, 93.03383 | [3] |
Metabolic Pathway of this compound
This compound is a key metabolite in the catabolism of catecholamines. The formation of 3-HMA is a multi-step enzymatic process primarily involving monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).[1][5] The following diagram illustrates the metabolic pathway leading to this compound.
Experimental Protocols
The synthesis, isolation, and quantification of this compound are essential for various research applications. This section provides detailed methodologies for key experiments.
Chemical Synthesis of this compound
A common method for the synthesis of hydroxymandelic acids involves the hydroxylation of mandelic acid.[2]
Materials:
-
Mandelic acid
-
Hydrogen peroxide (H₂O₂)
-
Iron(III) chloride (FeCl₃) as a catalyst
-
Appropriate solvent (e.g., water or an organic solvent)
-
Standard laboratory glassware and equipment
Procedure:
-
Dissolve mandelic acid in the chosen solvent in a reaction flask.
-
Add the iron(III) chloride catalyst to the solution.
-
Slowly add hydrogen peroxide to the reaction mixture while stirring. The reaction is typically carried out at a controlled temperature.
-
Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, quench the reaction and neutralize the mixture.
-
Extract the product using an appropriate organic solvent.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Isolation of this compound from Urine
The isolation of 3-HMA from biological matrices like urine is crucial for metabolic studies.
Materials:
-
Urine sample
-
Hydrochloric acid (HCl) for acidification
-
Organic solvent for extraction (e.g., ethyl acetate or methyl-tert-butyl ether)
-
Solid-phase extraction (SPE) columns (optional, for cleanup)
-
Evaporation apparatus (e.g., rotary evaporator)
Procedure:
-
Collect a 24-hour urine sample and measure the total volume.
-
Acidify a known volume of the urine sample to a pH of approximately 1-2 with HCl.
-
Extract the acidified urine with several portions of an organic solvent.
-
Combine the organic extracts and wash them with a small amount of water.
-
Dry the organic layer over an anhydrous salt (e.g., sodium sulfate).
-
Evaporate the solvent under reduced pressure to obtain the crude extract containing 3-HMA.
-
Further purification can be achieved using solid-phase extraction or chromatographic techniques if necessary.
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the sensitive and specific quantification of 3-HMA in biological samples.[6]
Instrumentation:
-
HPLC system with a UV or electrochemical detector
-
Reversed-phase C18 column (e.g., 100 x 4.6 mm, 5 µm)
Mobile Phase:
-
A typical mobile phase consists of an aqueous buffer (e.g., 0.1 M acetic acid) with a small percentage of an organic modifier (e.g., 1% acetonitrile).[6]
Procedure:
-
Prepare a series of standard solutions of 3-HMA of known concentrations.
-
Prepare the biological sample (e.g., plasma or urine extract) by appropriate workup, which may include protein precipitation or extraction as described above.
-
Inject the standards and samples onto the HPLC system.
-
Elute the analyte isocratically or with a gradient.
-
Detect 3-HMA using a UV detector at a suitable wavelength or an electrochemical detector for higher sensitivity.[6]
-
Construct a calibration curve from the peak areas of the standards and use it to determine the concentration of 3-HMA in the samples.
Conclusion
This compound is a metabolite of significant interest in the fields of clinical chemistry and pharmacology. Its discovery and the elucidation of its metabolic pathway have provided valuable tools for diagnosing and monitoring diseases related to catecholamine metabolism. The experimental protocols detailed in this guide offer a practical framework for researchers to synthesize, isolate, and quantify this important biomolecule. Further research into the broader physiological roles of 3-HMA may uncover new diagnostic and therapeutic applications.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0000750) [hmdb.ca]
- 2. This compound, (-)- | 17513-99-4 | Benchchem [benchchem.com]
- 3. This compound | C8H8O4 | CID 86957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 17119-15-2 [chemicalbook.com]
- 5. Biosynthesis and Catabolism of Catecholamine | Pharmaguideline [pharmaguideline.com]
- 6. Determination of m-hydroxymandelic acid, m-hydroxyphenylglycol and their conjugates in human plasma using liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermochemical Properties of 3-Hydroxymandelic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxymandelic acid (3-HMA) is an aromatic alpha-hydroxy acid. It is a known human metabolite, particularly resulting from the breakdown of catecholamines such as adrenaline (epinephrine) and noradrenaline (norepinephrine), as well as the synthetic sympathomimetic amine, phenylephrine.[1][2] Its presence and concentration in biological fluids can be indicative of certain metabolic processes and the body's response to various xenobiotics. Understanding the thermochemical properties of 3-HMA is crucial for a comprehensive characterization of its behavior in both biological and chemical systems, aiding in drug metabolism studies, and the development of novel therapeutics.
This technical guide provides an overview of the known physical and chemical properties of this compound, outlines general experimental protocols for determining its thermochemical characteristics, and presents its role in relevant metabolic pathways.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₈O₄ | [1] |
| Molecular Weight | 168.15 g/mol | [1] |
| Appearance | White crystalline solid | [2] |
| Melting Point | 128-132 °C | Sigma-Aldrich |
| Solubility in Water | Soluble | [2] |
| CAS Number | 17119-15-2 | [1] |
Experimental Protocols for Determining Thermochemical Properties
The determination of the thermochemical properties of organic compounds like this compound relies on well-established experimental techniques. The following sections describe the general methodologies that would be employed.
Combustion Calorimetry for Enthalpy of Formation
The standard enthalpy of formation (ΔfH°) of an organic compound is typically determined indirectly through the measurement of its enthalpy of combustion (ΔcH°) using a bomb calorimeter.
Experimental Workflow:
Methodology:
-
Sample Preparation: A precisely weighed sample of this compound is pressed into a pellet and placed in a crucible within the combustion bomb.
-
Assembly and Pressurization: The bomb is sealed and pressurized with a high-pressure pure oxygen atmosphere to ensure complete combustion.
-
Calorimetry: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature is recorded.
-
Ignition: The sample is ignited electrically. The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature rise.
-
Temperature Measurement: The final temperature is recorded once thermal equilibrium is reached.
-
Calculation: The heat of combustion is calculated from the temperature change, the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid), and the mass of the sample.
-
Correction to Standard State: Corrections are applied to account for the conditions of the experiment (e.g., formation of nitric acid from residual nitrogen) to determine the standard enthalpy of combustion.
-
Hess's Law: The standard enthalpy of formation is then calculated using Hess's Law, from the standard enthalpies of formation of the combustion products (CO₂ and H₂O).
Differential Scanning Calorimetry (DSC) for Heat Capacity
The heat capacity (Cp) of this compound can be measured as a function of temperature using Differential Scanning Calorimetry (DSC).
Methodology:
-
Sample Encapsulation: A small, accurately weighed sample of 3-HMA is hermetically sealed in a sample pan. An empty pan is used as a reference.
-
Heating Program: The sample and reference pans are subjected to a controlled temperature program (e.g., a linear heating rate).
-
Heat Flow Measurement: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. This difference is proportional to the heat capacity of the sample.
-
Calibration: The instrument is calibrated using a standard material with a known heat capacity.
Determination of Entropy
The standard molar entropy (S°) of this compound can be determined from low-temperature heat capacity measurements down to near absolute zero.
Methodology:
-
Low-Temperature Calorimetry: The heat capacity of the solid is measured as a function of temperature from a very low temperature (approaching 0 K) up to the standard temperature (298.15 K).
-
Third Law of Thermodynamics: According to the third law of thermodynamics, the entropy of a perfect crystal at absolute zero is zero.[3][4]
-
Integration: The standard molar entropy at 298.15 K is calculated by integrating the heat capacity divided by the temperature (Cp/T) from 0 K to 298.15 K.[3] Any phase transitions (e.g., solid-solid transitions, melting) that occur within this temperature range must be accounted for by adding the entropy of transition (ΔH_transition / T_transition) to the integral.
Metabolic Pathways Involving this compound
This compound is a key metabolite in the degradation of several important biogenic and synthetic amines. The primary pathway involves the action of two key enzymes: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).[5][6][7]
Pathway Description:
The metabolism of phenylephrine, adrenaline, and noradrenaline to this compound involves a series of enzymatic reactions. Monoamine oxidase (MAO) initiates the process by oxidative deamination of the primary or secondary amine group of the precursor molecules, leading to the formation of an unstable intermediate aldehyde.[5][6][7] In the case of adrenaline and noradrenaline, catechol-O-methyltransferase (COMT) is also involved in the methylation of the catechol ring. Subsequently, aldehyde dehydrogenase acts on the intermediate aldehyde to produce this compound, which is then excreted in the urine.
Conclusion
This compound is a significant metabolite in human physiology and pharmacology. While its basic physicochemical properties are known, a comprehensive experimental determination of its thermochemical properties, including enthalpy of formation, entropy, and heat capacity, is not currently available in the literature. The experimental protocols outlined in this guide provide a framework for future studies to elucidate these important parameters. A deeper understanding of the thermochemical landscape of 3-HMA will undoubtedly contribute to advancements in drug development and metabolic research.
References
- 1. This compound | C8H8O4 | CID 86957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0000750) [hmdb.ca]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. droracle.ai [droracle.ai]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. m.youtube.com [m.youtube.com]
Chiral Properties of 3-Hydroxymandelic Acid Enantiomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chiral properties of 3-Hydroxymandelic acid enantiomers. It covers their physicochemical characteristics, methods for their separation and synthesis, and their biological relevance, particularly in the context of drug metabolism. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development, pharmacology, and stereochemistry.
Introduction to Chirality in this compound
This compound is an aromatic alpha-hydroxy acid that contains a single stereocenter at the carbon atom bearing the hydroxyl and carboxyl groups. Consequently, it exists as a pair of non-superimposable mirror images, known as enantiomers: (R)-3-Hydroxymandelic acid and (S)-3-Hydroxymandelic acid.
The three-dimensional arrangement of substituents around this chiral center dictates the molecule's interaction with other chiral entities, such as biological receptors and enzymes. This stereospecificity is of paramount importance in pharmacology and drug development, as enantiomers of the same compound can exhibit markedly different physiological effects. One enantiomer may be therapeutically active, while the other could be inactive or even elicit adverse effects.
This compound is a known human metabolite of several adrenergic agonists, including phenylephrine and m-synephrine.[1] Its presence and the stereochemical composition of its metabolites can provide insights into the metabolic pathways of these drugs and their potential physiological implications.
Physicochemical Properties of this compound Enantiomers
Precise quantitative data for the individual enantiomers of this compound are not widely available in the current literature. However, data for the racemic mixture and the parent compound, mandelic acid, provide a valuable reference point.
Table 1: Physicochemical Data for this compound and Reference Compounds
| Property | Racemic this compound | (R)-(-)-Mandelic Acid | (S)-(+)-Mandelic Acid |
| Molecular Formula | C₈H₈O₄ | C₈H₈O₃ | C₈H₈O₃ |
| Molecular Weight | 168.15 g/mol [2] | 152.15 g/mol | 152.15 g/mol |
| Melting Point | 128-132 °C | 132-134 °C[3] | 131-134 °C |
| Specific Rotation ([α]D) | 0° | -154° to -158° (c=2, H₂O)[4][5][6] | +158° (c=2, H₂O)[5][7] |
| Solubility (in water) | 31 mg/mL[8] | Soluble | Soluble |
Experimental Protocols
Diastereomeric Resolution of Racemic this compound
The separation of enantiomers can be achieved by converting them into diastereomers, which have different physical properties and can be separated by methods such as crystallization. A common approach for resolving racemic acids is the use of a chiral amine as a resolving agent.
Protocol: Resolution of (±)-3-Hydroxymandelic Acid using (1R,2S)-(-)-Ephedrine
This protocol is adapted from established methods for the resolution of mandelic acid.[3][9]
-
Salt Formation:
-
Dissolve racemic this compound in a suitable solvent (e.g., 95% ethanol).
-
In a separate flask, dissolve an equimolar amount of (1R,2S)-(-)-ephedrine in the same solvent.
-
Slowly add the chiral amine solution to the racemic acid solution with constant stirring.
-
Allow the mixture to stand at room temperature for several hours to facilitate the crystallization of one of the diastereomeric salts. The less soluble diastereomer, typically [(1R,2S)-(-)-ephedrine][(R)-(-)-3-Hydroxymandelate], will preferentially precipitate.
-
-
Isolation of Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
The purity of the diastereomeric salt can be enhanced by recrystallization from the same solvent.
-
-
Liberation of the Enantiomer:
-
Suspend the isolated diastereomeric salt in water.
-
Acidify the suspension with a strong acid, such as 6 M HCl, to a pH of approximately 1-2. This will protonate the carboxylate and the amine.
-
Extract the liberated enantiomerically enriched this compound with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the solid (R)-(-)-3-Hydroxymandelic acid.
-
-
Isolation of the Other Enantiomer:
-
The (S)-(+)-3-Hydroxymandelic acid remains in the mother liquor from the initial crystallization. It can be recovered by acidifying the mother liquor and extracting with an organic solvent. The resulting product will be enriched in the (S)-enantiomer and may require further purification.
-
Workflow for the diastereomeric resolution of this compound.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical technique for separating enantiomers and determining their purity. The choice of chiral stationary phase (CSP) is critical for achieving successful separation.
Protocol: Enantioselective HPLC of this compound
This protocol is based on methods developed for mandelic acid and its derivatives.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based CSP such as CHIRALPAK® IC (immobilized cellulosic tris(3,5-dichlorophenylcarbamate) on silica gel).
-
Mobile Phase: A mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol) with a small amount of a strong acid additive (e.g., 0.1% trifluoroacetic acid, TFA) to suppress the ionization of the carboxylic acid. A typical starting mobile phase composition would be n-hexane:isopropanol:TFA (90:10:0.1 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV absorbance at 230 nm.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase or a compatible solvent and filter through a 0.45 µm syringe filter before injection.
Optimization: The resolution of the enantiomers can be optimized by adjusting the ratio of the alcohol modifier in the mobile phase. Decreasing the alcohol content generally leads to longer retention times but can improve resolution.
Biological Significance and Signaling Pathways
Metabolic Origin
This compound is a metabolite of the α-adrenergic receptor agonist phenylephrine.[1] Phenylephrine undergoes metabolism in the human body, leading to the formation of m-hydroxyphenylglycol (MHPG) and this compound (MHMA). It is also a metabolite of m-synephrine. This metabolic link places this compound within the broader context of adrenergic signaling.
Adrenergic Signaling and Metabolism
Adrenergic receptors are G-protein coupled receptors that are activated by catecholamines, such as adrenaline and noradrenaline. The activation of these receptors initiates intracellular signaling cascades that regulate a wide range of physiological processes. The metabolism of adrenergic agonists like phenylephrine is a key factor in the duration and intensity of their effects.
The formation of this compound occurs through a series of enzymatic reactions involving monoamine oxidase (MAO) and aldehyde dehydrogenase. The specific enantiomeric composition of the resulting this compound will depend on the stereochemistry of the parent drug and the stereoselectivity of the metabolizing enzymes.
Metabolic pathway for the formation of this compound.
Potential for Stereoselective Biological Activity
While specific quantitative data on the biological activity of this compound enantiomers are lacking, the principles of stereochemistry in pharmacology suggest that they are likely to exhibit different interactions with biological systems. As metabolites of active drugs, their own activity, or lack thereof, contributes to the overall pharmacological and toxicological profile of the parent compound.
One study investigated the antioxidant properties of mandelic acid derivatives and found that this compound did not exhibit significant antiradical activity in DPPH and ABTS assays.[10] Further research is required to determine if the (R) and (S) enantiomers have any differential effects on specific biological targets, such as residual activity at adrenergic receptors or interactions with other enzymes or transporters.
Conclusion
The chiral nature of this compound is a critical aspect of its chemical and biological identity. While there is a notable absence of specific quantitative data for its individual enantiomers in the public domain, this guide provides a framework for their study based on established principles and methodologies for related compounds. The protocols for diastereomeric resolution and chiral HPLC analysis offer practical approaches for the separation and characterization of the (R) and (S) enantiomers.
Understanding the stereochemical properties of drug metabolites like this compound is crucial for a complete picture of a drug's disposition and potential for stereoselective effects. This guide serves as a foundational resource to encourage and facilitate further research into the distinct properties and biological roles of the this compound enantiomers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C8H8O4 | CID 86957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Practice Questions Pure (R)-mandelic acid has a specific rotation of -154.. [askfilo.com]
- 5. chegg.com [chegg.com]
- 6. (R)-(-)-Mandelic acid, 99% 25 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. (+)-Mandelic acid has a specific rotation of +158. What would be ... | Study Prep in Pearson+ [pearson.com]
- 8. Human Metabolome Database: Showing metabocard for this compound (HMDB0000750) [hmdb.ca]
- 9. researchgate.net [researchgate.net]
- 10. Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Solubility of 3-Hydroxymandelic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of 3-Hydroxymandelic acid in various solvents. The information is intended to support research, development, and formulation activities involving this compound. This document summarizes available quantitative and qualitative solubility data, outlines experimental protocols for solubility determination, and provides visual representations of key concepts.
Core Concepts in Solubility
The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various chemical and biological systems. The principle of "like dissolves like" is a key concept, suggesting that substances with similar polarities are more likely to be soluble in one another. This compound, with its polar hydroxyl and carboxylic acid functional groups, is anticipated to exhibit greater solubility in polar solvents.
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound. It is important to note that experimental values can be influenced by factors such as temperature, pH, and the polymorphic form of the solid.
| Solvent | Solubility | Temperature | Method | Source |
| Water | 31 mg/mL | Not Specified | Experimental | Human Metabolome Database[1][2] |
| Water | 10.5 g/L (10.5 mg/mL) | Not Specified | Predicted (ALOGPS) | FooDB[3] |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | Not Specified | Experimental | MedChemExpress[4] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Not Specified | Experimental | MedChemExpress[4] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Not Specified | Experimental | MedChemExpress[4] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Not Specified | Experimental | MedChemExpress[4] |
Qualitative and Semi-Quantitative Solubility Information
General observations indicate that this compound is a white crystalline solid that is soluble in water and polar organic solvents[2]. One source describes its solubility in acetonitrile and methanol as "slight"[5].
Experimental Protocols for Solubility Determination
A reliable and commonly used method for determining the equilibrium solubility of a compound is the shake-flask method . The following protocol provides a generalized procedure.
Shake-Flask Method for Equilibrium Solubility Determination
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed container (e.g., a glass vial or flask).
-
The container should be placed in a temperature-controlled environment.
-
-
Equilibration:
-
Agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. Agitation can be achieved using a shaker or a magnetic stirrer.
-
-
Phase Separation:
-
After equilibration, separate the undissolved solid from the saturated solution. This is commonly achieved through centrifugation followed by filtration. A chemically inert filter, such as a PTFE syringe filter that does not absorb the solute, should be used.
-
-
Quantification of the Solute:
-
Determine the concentration of this compound in the clear, saturated filtrate using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) is a common and accurate method for this purpose.
-
To ensure accurate quantification, a calibration curve should be generated using standard solutions of this compound at known concentrations.
-
-
Data Reporting:
-
Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.
-
Visualizing the Solubility Determination Workflow
The following diagram illustrates the key steps in the shake-flask method for determining solubility.
Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.
Factors Influencing Solubility
Several factors can influence the solubility of this compound:
-
Solvent Polarity: As a polar molecule, this compound is expected to be more soluble in polar solvents that can engage in hydrogen bonding and dipole-dipole interactions.
-
Temperature: For most solid solutes, solubility increases with temperature. However, the extent of this effect should be determined experimentally.
-
pH: The carboxylic acid group of this compound will be deprotonated at pH values above its pKa, forming a more soluble carboxylate salt. Conversely, at low pH, the compound will be in its less soluble protonated form.
-
Presence of Other Solutes: The presence of salts or other organic molecules in the solvent can either increase or decrease the solubility of this compound through various effects such as salting-in or salting-out.
Logical Pathway for Solubility Assessment
The following diagram outlines a logical approach to assessing the solubility of a compound like this compound.
Caption: A logical workflow for assessing the solubility of a chemical compound.
References
- 1. This compound | C8H8O4 | CID 86957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0000750) [hmdb.ca]
- 3. Showing Compound this compound (FDB022222) - FooDB [foodb.ca]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | 17119-15-2 [chemicalbook.com]
- 6. Mandelic acid - Wikipedia [en.wikipedia.org]
The Antioxidant Potential of 3-Hydroxymandelic Acid: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxymandelic acid (3-HMA) is a metabolite of phenylephrine and a naturally occurring compound found in human urine.[1][2] As a derivative of mandelic acid, its chemical structure, featuring a hydroxyl group on the phenyl ring, suggests potential interactions with biological systems, including pathways related to oxidative stress.[3] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a wide range of diseases, making the study of antioxidant compounds a critical area of research.[4][5] This technical guide provides an in-depth review of the available scientific literature on the antioxidant potential of this compound, presenting quantitative data, experimental methodologies, and relevant biological pathways.
Quantitative Assessment of Antioxidant Activity
The antioxidant capacity of a compound can be evaluated through various in vitro assays that measure its ability to scavenge free radicals or reduce oxidized species. The most common assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), ferric reducing antioxidant power (FRAP), and cupric reducing antioxidant capacity (CUPRAC) assays.
A comparative study on mandelic acid and its derivatives provides the most direct quantitative insight into the antioxidant potential of this compound. The findings from this research are summarized in the table below.
| Compound | DPPH Assay | ABTS Assay | FRAP Assay | CUPRAC Assay |
| This compound | No antiradical activity | No antiradical activity | Lower antioxidant properties | Lower antioxidant properties |
| Mandelic acid | No antiradical activity | No antiradical activity | Higher than 3-HMA | Higher than 3-HMA |
| 4-Hydroxy-3-methoxymandelic acid | Weaker than 3,4-DHMA | Weaker than 3,4-DHMA | Higher than Mandelic acid | Higher than Mandelic acid |
| 3,4-Dihydroxymandelic acid (DHMA) | Highest activity | Highest activity | Highest activity | Highest activity |
Source: Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach, 2022.[1]
The data clearly indicates that this compound exhibits negligible radical scavenging activity in DPPH and ABTS assays.[1] In assays measuring reducing power (FRAP and CUPRAC), it showed the lowest activity among the tested mandelic acid derivatives.[1] The antioxidant properties of these compounds were found to increase in the following order: this compound < mandelic acid < 4-hydroxy-3-methoxymandelic acid < 3,4-dihydroxymandelic acid.[1] This suggests that the presence and position of hydroxyl groups on the phenyl ring are critical for antioxidant activity, with the ortho-dihydroxy configuration of 3,4-dihydroxymandelic acid conferring the most potent effects.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the standard protocols for the key antioxidant assays mentioned in the literature concerning this compound.
DPPH Radical Scavenging Assay
The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants.[6] The principle is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow.[6]
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.[6][7]
-
Reaction Mixture: A defined volume of the test compound (this compound) at various concentrations is mixed with the DPPH working solution.[6]
-
Incubation: The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).[6][7]
-
Absorbance Measurement: The absorbance of the solution is measured at a wavelength of approximately 517 nm using a spectrophotometer.[6]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample.[8]
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with a strong oxidizing agent, such as potassium persulfate.[9]
-
Generation of ABTS•+: An ABTS stock solution (e.g., 7 mM) is mixed with a potassium persulfate solution (e.g., 2.45 mM) and kept in the dark at room temperature for 12-16 hours to allow for the formation of the radical cation.[9][10]
-
Preparation of Working Solution: The ABTS•+ solution is diluted with a buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[9]
-
Reaction: The test compound is added to the ABTS•+ working solution.
-
Absorbance Measurement: The absorbance is read at 734 nm after a set incubation time (e.g., 6 minutes).[9]
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored complex.[11][12]
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (e.g., 300 mM, pH 3.6), a solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in HCl, and a ferric chloride (FeCl₃) solution.[13][14]
-
Reaction: The test sample is added to the FRAP reagent.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a defined time.[14]
-
Absorbance Measurement: The absorbance of the blue-colored ferrous-TPTZ complex is measured at approximately 593 nm.[11]
-
Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the test sample to a standard curve prepared with a known antioxidant, such as FeSO₄ or Trolox.
Cupric Reducing Antioxidant Capacity (CUPRAC) Assay
The CUPRAC assay is based on the reduction of cupric ions (Cu²⁺) to cuprous ions (Cu¹⁺) by an antioxidant. The cuprous ions form a colored complex with a chelating agent like neocuproine.[1]
-
Preparation of CUPRAC Reagent: The working solution is prepared by mixing solutions of copper(II) chloride (CuCl₂), neocuproine, and an ammonium acetate buffer (pH 7).[1]
-
Reaction: The test compound is added to the CUPRAC reagent.[1]
-
Absorbance Measurement: The absorbance of the resulting colored complex is measured at approximately 450 nm.[1]
-
Calculation: The CUPRAC value is calculated relative to a standard antioxidant.
Signaling Pathways and Mechanisms of Action
While direct radical scavenging and reducing activities of this compound appear to be limited, phenolic compounds can exert antioxidant effects through the modulation of cellular signaling pathways that control endogenous antioxidant defenses. However, the current body of literature does not provide specific evidence for the interaction of this compound with these pathways.
Below is a generalized overview of key signaling pathways involved in the cellular response to oxidative stress. The specific role of this compound within this framework remains an area for future investigation.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for assessing the antioxidant potential of a test compound like this compound using the DPPH assay.
Conclusion
Based on the currently available scientific literature, this compound demonstrates minimal to no direct antioxidant activity in common in vitro assays, particularly when compared to other mandelic acid derivatives.[1] Its lack of efficacy in radical scavenging and its low reducing power suggest that it is not a potent direct antioxidant. The structural feature that appears to be paramount for the antioxidant activity of mandelic acid derivatives is the presence of a catechol (3,4-dihydroxy) group, which is absent in this compound.
While the possibility of indirect antioxidant effects through the modulation of cellular signaling pathways cannot be entirely ruled out without further research, there is currently no evidence to support this mechanism for this compound. Therefore, for researchers and professionals in drug development, focusing on derivatives with more favorable structural motifs, such as 3,4-dihydroxymandelic acid, may be a more promising strategy for the development of antioxidant therapies. Future studies could explore the potential of this compound in other biological contexts beyond direct antioxidant action.
References
- 1. Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C8H8O4 | CID 86957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, (-)- | 17513-99-4 | Benchchem [benchchem.com]
- 4. Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
- 7. Evaluation of the free-radical scavenging and antioxidant activities of Chilauni, Schima wallichii Korth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iomcworld.com [iomcworld.com]
- 9. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
3-Hydroxymandelic acid and its relation to catecholamine metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxymandelic acid (3-HMA), a derivative of mandelic acid, serves as a significant biomarker in the intricate web of catecholamine metabolism. As a downstream metabolite of the crucial neurotransmitters and hormones epinephrine (adrenaline) and norepinephrine (noradrenaline), its quantification in biological fluids provides a valuable window into the functional state of the sympathetic nervous system and the adrenal medulla. The synthesis and degradation of catecholamines are tightly regulated processes, and alterations in these pathways are implicated in various physiological and pathological conditions, most notably in neuroendocrine tumors such as pheochromocytoma and neuroblastoma. This technical guide provides a comprehensive overview of the role of this compound in catecholamine metabolism, details on its quantification, and its clinical relevance.
Catecholamine Metabolism and the Role of this compound
The biosynthesis of catecholamines originates from the amino acid tyrosine, which undergoes a series of enzymatic conversions to produce dopamine, norepinephrine, and finally epinephrine. The degradation of norepinephrine and epinephrine is primarily mediated by two key enzymes: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). The metabolic cascade through which this compound is formed is a critical component of this degradation process. Derivatives of mandelic acid, such as this compound, are formed as a result of the metabolism of adrenaline and noradrenaline by these enzymes[1].
The metabolic pathway leading to the formation of various catecholamine metabolites is crucial for diagnosing and monitoring neuroendocrine tumors. For instance, elevated levels of catecholamine metabolites are often associated with conditions like pheochromocytoma and neuroblastoma[2][3][4][5][6].
Below is a diagram illustrating the metabolic pathway of catecholamines, highlighting the position of this compound.
Caption: Metabolic pathway of catecholamines leading to key metabolites.
Quantitative Data
The quantification of this compound and related catecholamine metabolites in biological fluids is essential for clinical diagnosis and research. The following tables summarize available quantitative data. It is important to note that reference ranges can vary between laboratories and analytical methods.
Table 1: Urinary Reference Ranges for Catecholamine Metabolites in Adults
| Analyte | Sex | Age Range | Reference Range (µmol/24h) |
| Normetanephrine | Male | 16-35 years | 0.7 - 3.4[7] |
| Male | >35 years | 0.8 - 5.1[7] | |
| Female | 16-35 years | 0.5 - 2.1[7] | |
| Female | >35 years | 0.6 - 3.3[7] | |
| Metanephrine | Male | - | 0.3 - 2.0[7] |
| Female | - | 0.2 - 1.3[7] | |
| 3-Methoxy-4-hydroxymandelic acid (VMA) | Male | - | 10 - 54[7] |
| Female | - | 9 - 38[7] |
Table 2: Plasma Concentrations of this compound
| Analyte | Condition | Concentration Range |
| This compound (MHMA) | Healthy (Linear range of assay) | 10.0 - 250.0 ng/mL[8] |
Table 3: Urinary Excretion of Catecholamine Metabolites in Neuroblastoma Patients
| Analyte | Finding |
| 3-Methoxy-4-hydroxymandelic acid (VMA) | Excreted above upper limits of controls in 71% of 288 patients[2]. |
| Homovanillic acid (HVA) | Excreted above upper limits of controls in 75% of 260 patients[2]. |
| Homovanillic acid (HVA) | More consistently elevated than VMA in 13 cases[3]. |
Experimental Protocols
Accurate quantification of this compound requires robust and validated analytical methods. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used technique due to its high sensitivity and specificity.
Protocol 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Urinary Catecholamine Metabolites
This protocol provides a general framework. Specific parameters should be optimized in the user's laboratory.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Pre-treatment: To 0.5 mL of urine, add an internal standard mix and a diphenyl-boronate complexing agent. Adjust the pH to between 7.5 and 9.5 with ammonium hydroxide[9].
-
SPE Cartridge Conditioning: Condition a weak cation exchange SPE cartridge with methanol followed by an aqueous wash buffer (e.g., 0.2 M ammonium chloride/ammonium hydroxide)[9][10].
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a methanol-containing wash buffer to remove interferences[9].
-
Elution: Elute the analytes with an acidic aqueous solution (e.g., 5% formic acid in water)[9].
2. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive or negative ion mode is common.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and its internal standard are monitored.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma Samples
This protocol is based on a method for the analysis of m-hydroxymandelic acid in human plasma[8].
1. Sample Preparation
-
For conjugated forms: Hydrolyze the plasma sample with β-glucuronidase.
-
Extraction: Acidify the plasma sample and extract with an organic solvent such as methyl-tert-butyl ether[8].
-
Evaporation and Reconstitution: Evaporate the organic phase to dryness and reconstitute the residue in the mobile phase for injection.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the analysis of this compound in a clinical or research setting.
Caption: A typical experimental workflow for catecholamine metabolite analysis.
Conclusion
This compound is a valuable metabolite for understanding catecholamine metabolism and for the diagnosis and monitoring of specific neuroendocrine tumors. Its accurate quantification, typically by LC-MS/MS, requires careful sample preparation and validated analytical methods. This technical guide provides a foundational understanding of the role of this compound and the methodologies for its analysis, serving as a resource for researchers and clinicians in the field. Further research to establish more comprehensive and standardized reference ranges for this compound will enhance its clinical utility.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0000750) [hmdb.ca]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Urinary 3-methoxy-4-hydroxyphenylacetic (homovanillic) and 3-methoxy-4-hydroxymandelic (vanillylmandelic) acids: gas-liquid chromatographic methods and experience with 13 cases of neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urinary excretion of 3-methoxy-4-hydroxymandelic acid in children with neuroblastoma [pubmed.ncbi.nlm.nih.gov]
- 5. Urine Catecholamine Levels as Diagnostic Markers for Neuroblastoma in a Defined Population: Implications for Ophthalmic Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical Diagnosis of Pheochromocytoma and Paraganglioma - Paraganglioma - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Reference intervals for 24-h urinary normetanephrine, metanephrine, and 3-methoxy-4-hydroxymandelic acid in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of m-hydroxymandelic acid, m-hydroxyphenylglycol and their conjugates in human plasma using liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. Application of an LC–MS/MS Method for the Simultaneous Quantification of Homovanillic Acid and Vanillylmandelic Acid for the Diagnosis and Follow-Up of Neuroblastoma in 357 Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hpst.cz [hpst.cz]
Phenolic Acid Derivatives in Urinary Metabolite Analysis: An In--Depth Technical Guide
Introduction
Phenolic acids are ubiquitous secondary metabolites in plants, playing a crucial role in their defense mechanisms and contributing to their sensory properties. For humans, they are significant dietary components found in fruits, vegetables, coffee, tea, and whole grains. The analysis of phenolic acid derivatives in urine has become a cornerstone of nutritional and clinical research, providing non-invasive biomarkers for assessing dietary polyphenol intake and exploring their association with health and disease.[1] High dietary intake of polyphenols, as measured by total urinary polyphenols, may be associated with increased longevity.[2] This guide offers a comprehensive technical overview of the methodologies involved in the urinary analysis of these compounds, targeting researchers, scientists, and drug development professionals.
Biosynthesis and Human Metabolism of Phenolic Acids
The journey of phenolic acids from dietary sources to urinary metabolites involves complex biochemical pathways in both plants and humans.
Biosynthesis in Plants: The Phenylpropanoid Pathway
Plants synthesize the majority of phenolic compounds through the shikimic acid and phenylpropanoid pathways.[3][4] This process starts with simple carbohydrate precursors from glycolysis and the pentose phosphate pathway, converting them into aromatic amino acids like phenylalanine, which then enters the phenylpropanoid pathway to generate a diverse array of phenolic acids.[3][5]
Metabolism in Humans
Once ingested, dietary phenolic acids undergo extensive metabolism. This process begins in the gastrointestinal tract and continues in the liver, primarily involving gut microflora.[4] The parent compounds are often metabolized into smaller phenolic acids through pathways like decarboxylation, reduction, and hydrolysis.[6] Subsequently, they are absorbed and undergo Phase II metabolism, where they are conjugated with glucuronic acid (glucuronidation) or sulfate groups (sulfation) to increase their water solubility for excretion via urine.[4]
Experimental Protocols for Urinary Analysis
The accurate quantification of phenolic acid derivatives in urine requires robust and validated analytical methods, encompassing sample preparation and instrumental analysis.
Sample Preparation and Extraction
The primary goal of sample preparation is to release phenolic acids from their conjugated forms and to isolate them from the complex urine matrix.
Protocol 1: Hydrolysis and Solid-Phase Extraction (SPE)
This is a widely used method for cleaning up and concentrating analytes from urine.[7][8]
-
Hydrolysis (Deconjugation):
-
Acid Hydrolysis: To a 1 mL urine sample, add a strong acid such as hydrochloric acid (HCl).[7] Incubate the sample to chemically cleave glucuronide and sulfate conjugates. This method is effective and less expensive than enzymatic hydrolysis.[7]
-
Enzymatic Hydrolysis: Alternatively, incubate the urine sample at 37°C with a solution containing β-glucuronidase and sulfatase enzymes to specifically cleave the conjugates.[7]
-
-
Solid-Phase Extraction (SPE):
-
Sorbent Conditioning: Condition an SPE cartridge (e.g., Oasis HLB, Bond Elut Plexa) by sequentially passing 1 mL of methanol and 1 mL of 1% formic acid in water through it.[8][9]
-
Sample Loading: Acidify the hydrolyzed urine sample with formic acid and load it onto the conditioned SPE cartridge.[8]
-
Washing: Wash the cartridge with a low-organic solvent solution (e.g., 1 mL of 15% methanol in 1% formic acid) to remove interfering matrix components.[8]
-
Elution: Elute the retained phenolic acids with an appropriate organic solvent, such as 1 mL of methanol acidified with 0.1% formic acid.[9]
-
Drying and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent (e.g., mobile phase) for instrumental analysis.
-
References
- 1. Urinary metabolites as biomarkers of polyphenol intake in humans: a systematic review [pubmed.ncbi.nlm.nih.gov]
- 2. High concentrations of a urinary biomarker of polyphenol intake are associated with decreased mortality in older adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenolic acids act as signaling molecules in plant-microbe symbioses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenolic acids: Natural versatile molecules with promising therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Biosynthesis of Phenolic Compounds and Antioxidant Activity in Fresh-Cut Fruits and Vegetables [frontiersin.org]
- 6. Biotransformation of Phenolic Acids in Foods: Pathways, Key Enzymes, and Technological Applications [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Quantification and stability assessment of urinary phenolic and acidic biomarkers of non-persistent chemicals using the SPE-GC/MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
The Role of 3-Hydroxymandelic Acid in Neurological Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxymandelic acid (3-HMA), a metabolite of catecholamines, is emerging as a molecule of interest in the study of neurological disorders. While its counterparts, vanillylmandelic acid (VMA) and homovanillic acid (HVA), have been more extensively studied as biomarkers, particularly in neuroblastoma, the specific role of 3-HMA is less understood. This technical guide provides a comprehensive overview of the current knowledge on 3-HMA, including its biochemical origins, analytical methodologies for its detection, and its known and potential implications in neurological health and disease. By presenting available quantitative data, detailed experimental protocols, and visualizing relevant biological pathways, this document aims to equip researchers and drug development professionals with a foundational understanding to foster further investigation into the diagnostic and therapeutic potential of this compound.
Introduction
This compound (3-HMA), also known as m-hydroxymandelic acid, is a metabolite derived from the breakdown of catecholamines, specifically adrenaline (epinephrine) and noradrenaline (norepinephrine)[1]. It is also a metabolite of the synthetic α-receptor agonist phenylephrine[2][3][4]. As a downstream product of monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT) activity on catecholamines, its levels in biological fluids can reflect alterations in catecholaminergic neurotransmission and metabolism[1]. Dysregulation of these pathways is a hallmark of several neurological and neurodevelopmental disorders, positioning 3-HMA as a potential biomarker. This guide will delve into the metabolic pathways of 3-HMA, its association with neurological conditions, methods for its quantification, and potential mechanisms of action.
Biochemical Pathways of this compound
3-HMA is intricately linked to the catecholamine metabolic pathway. The synthesis and degradation of catecholamines are crucial for proper neuronal function, and disruptions in these processes are implicated in various pathologies[3][5].
Catecholamine Synthesis and Degradation
The catecholamine synthesis pathway begins with the amino acid tyrosine and proceeds through a series of enzymatic steps to produce dopamine, norepinephrine, and epinephrine. The degradation of norepinephrine and epinephrine involves two key enzymes: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). These enzymes convert norepinephrine and epinephrine into various metabolites, including 3-HMA, vanillylmandelic acid (VMA), and metanephrines.
Caption: Catecholamine synthesis and metabolism pathway.
Quantitative Data of this compound in Neurological Disorders
Quantitative data for 3-HMA in neurological disorders are limited compared to HVA and VMA. The most significant association found is with neuroblastoma, a pediatric cancer of the sympathetic nervous system.
Table 1: Urinary Catecholamine Metabolites in Neuroblastoma
| Analyte | Patient Group | Concentration (units) | Control Group | Concentration (units) | Reference |
| HVA | Neuroblastoma | Significantly elevated | Healthy infants | Normal range | [6][7] |
| VMA | Neuroblastoma | Significantly elevated | Healthy infants | Normal range | [6][7] |
| 3-HMA | Neuroblastoma | Increased excretion | Healthy controls | Normal constituent | [8] |
Experimental Protocols
Accurate quantification of 3-HMA in biological matrices is crucial for its validation as a biomarker. The following sections outline methodologies based on established techniques for related compounds.
Sample Collection and Preparation
-
Urine: 24-hour urine collection is preferred to account for diurnal variations. Samples should be acidified (e.g., with HCl) to a pH below 3 and stored at -20°C or lower.
-
Cerebrospinal Fluid (CSF): CSF is collected via lumbar puncture. Samples should be immediately placed on ice, centrifuged to remove cells, and stored at -80°C.
-
Plasma/Serum: Blood should be collected in tubes containing an appropriate anticoagulant (e.g., EDTA for plasma). Plasma or serum is separated by centrifugation and stored at -80°C.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for 3-HMA in Plasma
This protocol is adapted from a validated method for m-hydroxymandelic acid (MHMA)[2].
-
Extraction:
-
To 0.25 mL of plasma, add an internal standard (e.g., a stable isotope-labeled 3-HMA).
-
Acidify the plasma sample.
-
Perform liquid-liquid extraction with an organic solvent like methyl-tert-butyl ether.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: ODS (C18) stationary phase.
-
Mobile Phase: A gradient of acetonitrile in an acidic aqueous buffer (e.g., 0.1 M acetic acid).
-
Flow Rate: Optimized for the specific column dimensions.
-
Injection Volume: Typically 10-20 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for 3-HMA and the internal standard.
-
Caption: LC-MS/MS workflow for 3-HMA analysis in plasma.
Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary Organic Acids
This is a general protocol for organic acid profiling in urine, which can be adapted for 3-HMA.
-
Extraction:
-
Acidify a urine sample.
-
Perform liquid-liquid extraction with a solvent such as ethyl acetate.
-
Evaporate the organic extract to dryness.
-
-
Derivatization:
-
To increase volatility for GC analysis, the dried extract must be derivatized. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
-
GC-MS Conditions:
-
Column: A non-polar or semi-polar column (e.g., DB-5MS).
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient to separate the various organic acids.
-
Ionization: Electron Ionization (EI).
-
Detection: Mass spectra are collected in full scan mode for identification or selected ion monitoring (SIM) for quantification.
-
Potential Role and Mechanisms in Neurological Disorders
While direct evidence for the role of 3-HMA in most neurological disorders is scarce, its position as a catecholamine metabolite allows for informed hypotheses regarding its potential involvement.
Biomarker of Catecholaminergic Dysfunction
Elevated or decreased levels of 3-HMA could signify an imbalance in the synthesis, release, or degradation of norepinephrine and epinephrine. Such imbalances are implicated in a wide range of conditions including:
-
Neurodegenerative Diseases: Alterations in catecholaminergic systems are well-documented in Parkinson's and Alzheimer's diseases.
-
Psychiatric Disorders: Conditions like depression and anxiety are often associated with dysregulated norepinephrine signaling.
-
Autism Spectrum Disorder (ASD): Some studies have reported altered levels of other catecholamine metabolites in individuals with ASD.
Potential Neurotoxic Effects
An accumulation of metabolic byproducts can lead to neurotoxicity. While the direct neurotoxic effects of 3-HMA have not been extensively studied, related endogenous metabolites have been shown to contribute to neuronal damage through mechanisms such as oxidative stress and excitotoxicity. It is plausible that at high concentrations, 3-HMA could contribute to a similar pathological cascade.
Caption: Hypothetical neurotoxic pathway of 3-HMA.
Future Directions and Conclusion
This compound represents an understudied metabolite with the potential to provide valuable insights into the pathophysiology of various neurological disorders. The primary challenge is the lack of comprehensive quantitative data across different conditions. Future research should focus on:
-
Developing and validating robust, high-throughput analytical methods for the quantification of 3-HMA in various biological fluids.
-
Conducting large-scale case-control studies to establish reference ranges and determine the clinical significance of 3-HMA levels in a wide array of neurological disorders.
-
Investigating the direct neurobiological effects of 3-HMA on neuronal cultures and in animal models to elucidate its potential role in neurotoxicity and signaling.
References
- 1. Urinary excretion of 3-methoxy-4-hydroxymandelic acid in children with neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Three years of experience with random urinary homovanillic and vanillylmandelic acid levels in the diagnosis of neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of Catecholamines - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Determination of urinary 3-methoxy-4-hydroxymandelic acid by gas-liquid chromatography as vanillyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of small molecules on neurogenesis: Neuronal proliferation and differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new urinary mass screening system for neuroblastoma in infancy by use of monoclonal antibodies against VMA and HVA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Urinary homovanillic and vanillylmandelic acid in the diagnosis of neuroblastoma: report from the Italian Cooperative Group for Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective Polyphenols: A Modulatory Action on Neurotransmitter Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of 3-Hydroxymandelic Acid in Human Urine by LC-MS/MS
Introduction
3-Hydroxymandelic acid is a metabolite of interest in various clinical and research settings. Its accurate quantification in urine is crucial for understanding certain metabolic pathways and for biomarker discovery. This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human urine. The method utilizes a simple "dilute-and-shoot" sample preparation, followed by reversed-phase chromatographic separation and detection by electrospray ionization (ESI) tandem mass spectrometry in negative ion mode. This approach provides a rapid and robust workflow suitable for high-throughput analysis in clinical research.
Materials and Methods
Reagents and Chemicals
-
This compound reference standard
-
Stable isotope-labeled internal standard (e.g., this compound-d3)
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
Formic acid (LC-MS grade)
-
Human urine (drug-free)
Instrumentation
-
A liquid chromatograph coupled with a triple quadrupole mass spectrometer.
-
A reversed-phase C18 analytical column (e.g., 100 x 2.1 mm, 3 µm).
Sample Preparation
A simple and efficient "dilute-and-shoot" method is employed for sample preparation.
-
Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.
-
Centrifuge the urine samples to pellet any particulate matter.
-
In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of an aqueous solution containing the internal standard and 0.1% formic acid.
-
Vortex the mixture thoroughly.
-
Transfer the diluted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
Column: Reversed-phase C18, 100 x 2.1 mm, 3 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient: A linear gradient is typically used, starting with a high aqueous composition and ramping up the organic phase to elute the analyte. A representative gradient is as follows:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 5.0 | 95 |
| 6.0 | 95 |
| 6.1 | 5 |
| 8.0 | 5 |
Mass Spectrometry
The mass spectrometer is operated in negative electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for the detection of this compound and its internal standard.
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transitions: The precursor ion for this compound is [M-H]⁻ at m/z 167.0. Product ions are generated by collision-induced dissociation. Two common transitions, one for quantification and one for qualification, should be optimized.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| This compound | 167.0 | To be determined empirically | To be determined empirically |
| This compound-d3 (IS) | 170.0 | To be determined empirically | - |
Note: The optimal collision energies and specific product ions for MRM transitions need to be determined by infusing a standard solution of this compound into the mass spectrometer.
Method Validation
The method should be validated according to established bioanalytical method validation guidelines, assessing the following parameters:
-
Linearity: A calibration curve is constructed by analyzing a series of standards of known concentrations. The method should demonstrate linearity over a defined concentration range with a correlation coefficient (r²) ≥ 0.99.
-
Accuracy and Precision: Intra- and inter-day accuracy and precision are evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations. The accuracy should be within ±15% of the nominal value, and the precision (coefficient of variation, CV) should not exceed 15%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
-
Recovery: The efficiency of the extraction process is determined by comparing the analyte response in pre-extracted spiked samples to post-extracted spiked samples.
-
Matrix Effect: The effect of the urine matrix on the ionization of the analyte is assessed to ensure that it does not interfere with quantification.
-
Stability: The stability of this compound in urine is evaluated under various storage conditions (e.g., freeze-thaw cycles, short-term benchtop stability, and long-term storage at -80°C).
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the LC-MS/MS method for the quantification of this compound in urine, based on typical values for similar organic acids.
| Parameter | Expected Performance |
| Linearity Range | 10 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Intra-day Precision (CV) | < 15% |
| Inter-day Precision (CV) | < 15% |
| Intra-day Accuracy (% Bias) | Within ±15% |
| Inter-day Accuracy (% Bias) | Within ±15% |
| Recovery | 85 - 115% |
| Matrix Effect | Minimal, compensated by internal standard |
Protocols
Protocol 1: Sample Preparation
-
Retrieve urine samples from -80°C storage and allow them to thaw completely at room temperature.
-
Vortex each sample for 10 seconds to ensure it is well-mixed.
-
Centrifuge the urine samples at 10,000 x g for 5 minutes to pellet any sediment.
-
Prepare a working solution of the internal standard (e.g., this compound-d3) in 0.1% aqueous formic acid at a concentration of 100 ng/mL.
-
In a new set of labeled 1.5 mL microcentrifuge tubes, add 450 µL of the internal standard working solution.
-
Add 50 µL of the clear urine supernatant to the corresponding labeled tube.
-
Cap the tubes and vortex for 5 seconds.
-
Transfer the contents to autosampler vials with inserts for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
-
Set up the LC-MS/MS system with the specified column and mobile phases.
-
Equilibrate the column with the initial mobile phase conditions for at least 10 minutes.
-
Create a sequence table in the instrument control software that includes blanks, calibration standards, QC samples, and the unknown urine samples.
-
Inject 5 µL of each sample onto the LC-MS/MS system.
-
Acquire data using the optimized MRM transitions for this compound and its internal standard.
-
Process the data using the appropriate software to generate a calibration curve and calculate the concentrations of this compound in the unknown samples.
Visualizations
Caption: Experimental workflow for the LC-MS/MS quantification of this compound in urine.
Caption: Logical flow of the urine sample preparation protocol.
Application Notes and Protocols for the GC-MS Analysis of 3-Hydroxymandelic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxymandelic acid (3-HMA) is a metabolite of the catecholamines adrenaline (epinephrine) and noradrenaline (norepinephrine). Its quantification in biological fluids is crucial for research in areas such as neurochemistry, endocrinology, and drug development, particularly for monitoring the metabolism of catecholamine-related drugs. Gas chromatography-mass spectrometry (GC-MS) is a robust and sensitive analytical technique for the quantification of 3-HMA, typically requiring a derivatization step to increase its volatility. This document provides a detailed protocol for the analysis of 3-HMA in human urine and plasma using GC-MS with trimethylsilyl (TMS) derivatization.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the GC-MS analysis of this compound as its tris-trimethylsilyl derivative.
| Parameter | Value | Source |
| Compound | This compound, tris-TMS derivative | [1] |
| Molecular Formula | C₁₇H₃₂O₄Si₃ | [1] |
| Molecular Weight | 384.7 g/mol | [1] |
| Characteristic Mass Fragments (m/z) | 73, 147, 283, 369, 384 | [1] |
| Quantifier Ion (m/z) | 283 | Inferred from spectrum |
| Qualifier Ions (m/z) | 369, 384 | Inferred from spectrum |
| Retention Index (RI) on SE-52 column | 1798 | [2] |
| Limit of Detection (LOD) | 50 - 100 ng/mL (Typical for phenolic acids) | [3] |
| Limit of Quantification (LOQ) | 150 - 300 ng/mL (Typical for phenolic acids) | [3] |
| Recovery | 80 - 110% (Typical for organic acid extraction) | [4] |
Experimental Protocols
This section details the methodology for the extraction and derivatization of this compound from biological samples, followed by GC-MS analysis.
Materials and Reagents
-
This compound standard
-
Internal Standard (e.g., Tropic acid or a deuterated 3-HMA analog)
-
Ethyl acetate (HPLC grade)
-
Methanol (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Nitrogen gas, high purity
Sample Preparation: Urine
-
Sample Collection and Storage: Collect a 24-hour or random urine sample in a container without preservatives. Store the sample at -20°C until analysis.[5][6]
-
Normalization: Thaw the urine sample and centrifuge to remove any particulate matter. To normalize the sample, determine the creatinine concentration. The volume of urine to be extracted should be adjusted to contain a specific amount of creatinine (e.g., 1 µmole).[7]
-
Internal Standard Addition: Add a known amount of the internal standard to the adjusted volume of the urine sample.
-
Acidification and Extraction: Acidify the urine sample to a pH below 2 with 6M HCl.[8] Saturate the sample with NaCl. Extract the organic acids by adding ethyl acetate and vortexing for 2 minutes. Centrifuge to separate the layers.
-
Drying: Transfer the upper organic layer to a clean tube containing anhydrous sodium sulfate to remove any residual water.
-
Evaporation: Transfer the dried organic extract to a new vial and evaporate to dryness under a gentle stream of nitrogen gas at 40-50°C.[9]
Sample Preparation: Plasma/Serum
-
Sample Collection and Storage: Collect blood in a heparinized or EDTA tube. Separate the plasma or serum by centrifugation and store at -80°C until analysis.
-
Deproteinization and Extraction: To 100 µL of plasma/serum, add 400 µL of ice-cold methanol to precipitate proteins. Vortex and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen gas.
Derivatization Protocol
-
To the dried residue from either urine or plasma/serum preparation, add 50 µL of pyridine and 100 µL of BSTFA with 1% TMCS.[7]
-
Cap the vial tightly and heat at 70°C for 60 minutes to ensure complete derivatization.[4]
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
GC-MS Parameters
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
GC Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Injector Temperature: 280°C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp 1: Increase to 220°C at 10°C/min
-
Ramp 2: Increase to 300°C at 20°C/min, hold for 5 minutes
-
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and/or full scan mode for qualitative analysis.
-
SIM Ions for 3-HMA-3TMS: m/z 283 (quantifier), 369, 384 (qualifiers)
-
Visualizations
Experimental Workflow
Caption: A flowchart of the GC-MS analysis of this compound.
Metabolic Pathway of Adrenaline and Noradrenaline
Caption: Simplified metabolic pathway of adrenaline and noradrenaline.
References
- 1. This compound, 3TMS derivative [webbook.nist.gov]
- 2. This compound, 3TMS derivative [webbook.nist.gov]
- 3. Determination of Phenolic Acids and Flavonoids in Taraxacum formosanum Kitam by Liquid Chromatography-Tandem Mass Spectrometry Coupled with a Post-Column Derivatization Technique [mdpi.com]
- 4. Analysis of urinary organic acids by gas chromatography tandem mass spectrometry method for metabolic profiling applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. metbio.net [metbio.net]
- 6. erndim.org [erndim.org]
- 7. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]
- 8. noradrenaline and adrenaline degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. aurametrix.weebly.com [aurametrix.weebly.com]
Application Note: High-Performance Liquid Chromatography for the Quantitative Analysis of 3-Hydroxymandelic Acid
This application note details a robust and sensitive method for the analysis of 3-Hydroxymandelic acid in biological matrices using High-Performance Liquid Chromatography (HPLC) with UV detection. The protocol is intended for researchers, scientists, and professionals in drug development and clinical diagnostics.
Introduction
This compound is a metabolite of various endogenous and exogenous compounds. Its accurate quantification in biological fluids is crucial for clinical diagnostics and metabolic studies. This document provides a comprehensive protocol for the determination of this compound using a reversed-phase HPLC method. The methodology is designed to be specific, accurate, and reproducible, making it suitable for routine analysis.
Materials and Methods
Instrumentation and Reagents
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.
-
Chemicals:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid
-
Water (HPLC grade)
-
Internal Standard (e.g., 4-hydroxybenzoic acid)
-
Sample Preparation
The sample preparation protocol is critical for accurate and reproducible results. The following is a general procedure for plasma or urine samples.
-
Protein Precipitation (for plasma samples): To 500 µL of plasma, add 1 mL of cold acetonitrile. Vortex for 1 minute to precipitate proteins. Centrifuge at 10,000 rpm for 10 minutes.
-
Liquid-Liquid Extraction: The supernatant from the protein precipitation step can be further purified using liquid-liquid extraction.
-
Filtration: All samples should be filtered through a 0.45 µm syringe filter before injection into the HPLC system to prevent column clogging and extend column life.[1][2]
-
Dilution: If the concentration of this compound is expected to be high, the sample should be diluted with the mobile phase.
Chromatographic Conditions
-
Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid in water. The exact ratio should be optimized for the specific column and system but a starting point of 20:80 (v/v) acetonitrile to aqueous phase is recommended.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
Results and Discussion
Method Validation
The HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[3] The validation parameters included specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Quantitative Data Summary
The following table summarizes the quantitative data obtained during the method validation.
| Parameter | Result |
| Linearity (Concentration Range) | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Retention Time | Approximately 4.5 minutes |
Specificity
The specificity of the method was evaluated by analyzing blank matrix samples (plasma and urine) to ensure no interference from endogenous components at the retention time of this compound. The chromatograms of the blank samples showed no significant peaks at the retention time of the analyte, indicating good specificity.
Experimental Protocols
Protocol 1: Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard (e.g., 4-hydroxybenzoic acid) in methanol.
Protocol 2: Sample Analysis
-
Sample Preparation: Prepare the biological samples as described in the "Sample Preparation" section.
-
Internal Standard Addition: Add a known amount of the internal standard to each sample and standard solution.
-
HPLC Analysis: Inject 20 µL of the prepared sample or standard solution into the HPLC system.
-
Data Acquisition: Record the chromatograms and integrate the peak areas for this compound and the internal standard.
-
Quantification: Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the standard solutions. Determine the concentration of this compound in the samples from the calibration curve.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting flowchart for HPLC analysis.
References
Application Note: Electrochemical Detection of 3-Hydroxymandelic Acid in Plasma Samples
Abstract
This application note details a protocol for the electrochemical detection of 3-Hydroxymandelic acid (3-HMA) in human plasma samples. 3-HMA is a metabolite of clinical interest, and its sensitive and rapid quantification is crucial for various research and diagnostic applications. The described method utilizes a modified electrode for direct voltammetric analysis, offering a potential alternative to traditional chromatographic techniques. While direct electrochemical sensors for 3-HMA are not widely reported, this protocol is adapted from established methods for the structurally similar molecule, vanillylmandelic acid (VMA). The presented methodology is intended for research purposes and should be validated thoroughly by the end-user.
Introduction
This compound is a metabolite that can serve as a biomarker for certain metabolic disorders and diseases. Traditional methods for its quantification, such as high-performance liquid chromatography with electrochemical detection (LC-ECD), are sensitive and reliable but can be time-consuming and require sophisticated instrumentation. Direct electrochemical sensing offers a promising alternative, providing rapid analysis, high sensitivity, and the potential for miniaturization and point-of-care applications.
This protocol describes the use of a modified screen-printed carbon electrode (SPCE) for the direct electrochemical detection of 3-HMA in plasma. The method is based on the electrochemical oxidation of the phenolic hydroxyl group of the 3-HMA molecule.
Principle of the Method
The electrochemical detection of this compound is based on its oxidation at the surface of a modified electrode. The modification of the working electrode with nanomaterials enhances the electrocatalytic activity towards the oxidation of 3-HMA, leading to a measurable current response. Differential Pulse Voltammetry (DPV) is employed as the detection technique due to its high sensitivity and ability to discriminate against background currents. The peak current generated during the voltammetric scan is directly proportional to the concentration of 3-HMA in the sample.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of electrochemical sensors for vanillylmandelic acid (VMA), a structurally similar compound. These values can be considered as a benchmark for the expected performance of a 3-HMA sensor.
| Parameter | Typical Value Range |
| Linear Range | 0.1 µM - 100 µM |
| Limit of Detection (LOD) | 0.03 µM - 0.2 µmol L–1 |
| Limit of Quantification (LOQ) | 0.1 µmol L–1 |
| Recovery in Spiked Samples | 95% - 105% |
| Relative Standard Deviation (RSD) | < 5% |
Experimental Protocols
Apparatus and Reagents
-
Potentiostat/Galvanostat with appropriate software
-
Screen-Printed Carbon Electrodes (SPCEs)
-
Ag/AgCl reference electrode and Platinum counter electrode (if not using SPCEs)
-
pH meter
-
Vortex mixer
-
Centrifuge
-
Micropipettes
-
This compound standard
-
Phosphate buffer solution (PBS), 0.1 M
-
Human plasma (drug-free)
-
Methanol
-
Perchloric acid
-
All chemicals should be of analytical grade.
Electrode Modification (Example with Nanomaterial)
-
Prepare a stable dispersion of the chosen nanomaterial (e.g., multi-walled carbon nanotubes, graphene oxide) in a suitable solvent (e.g., DMF, water with surfactant).
-
Drop-cast a small volume (typically 5-10 µL) of the nanomaterial dispersion onto the working area of the SPCE.
-
Allow the solvent to evaporate at room temperature or under a gentle heat source.
-
The modified electrode is now ready for use.
Standard Solution Preparation
-
Prepare a 1 mM stock solution of 3-HMA in methanol.
-
Prepare a series of working standard solutions by diluting the stock solution with 0.1 M PBS (pH 7.4) to obtain concentrations ranging from 0.1 µM to 100 µM.
Plasma Sample Preparation
-
Collect blood samples in heparinized tubes and centrifuge at 3000 rpm for 10 minutes to separate the plasma.
-
To 500 µL of plasma, add 50 µL of perchloric acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Carefully collect the supernatant for analysis.
Electrochemical Measurements
-
Pipette a fixed volume (e.g., 50 µL) of the prepared standard solution or plasma supernatant onto the working area of the modified SPCE.
-
Perform Differential Pulse Voltammetry (DPV) measurements. Typical DPV parameters are:
-
Potential range: +0.4 V to +1.0 V (vs. Ag/AgCl)
-
Pulse amplitude: 50 mV
-
Pulse width: 50 ms
-
Scan rate: 20 mV/s
-
-
Record the voltammogram. The oxidation peak for 3-HMA is expected to appear in the range of +0.6 V to +0.8 V.
Data Analysis
-
Measure the peak height of the oxidation peak for each standard and sample.
-
Construct a calibration curve by plotting the peak current versus the concentration of the 3-HMA standards.
-
Determine the concentration of 3-HMA in the plasma samples by interpolating their peak currents on the calibration curve.
Visualizations
Application Notes and Protocols for the Analysis of 3-Hydroxymandelic Acid in Biological Fluids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of 3-Hydroxymandelic acid (3-HMA) from biological fluids, such as plasma, serum, and urine, prior to analysis by chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
This compound is a metabolite of interest in various clinical and research settings. Accurate quantification in biological matrices is crucial for understanding its physiological and pathological roles. Biological fluids, however, present a complex matrix containing proteins, salts, and other endogenous substances that can interfere with analytical methods.[1] Therefore, robust and efficient sample preparation is a critical step to ensure the reliability and accuracy of the analytical results by isolating the analyte of interest and removing potential interferences.[1] This document outlines several common and effective sample preparation techniques, including Protein Precipitation, Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Quantitative Data Summary
The selection of a sample preparation method can significantly impact analytical performance. The following table summarizes key quantitative parameters for different methods, providing a basis for comparison.
| Parameter | Protein Precipitation | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Analytical Method | Biological Matrix | Reference |
| Linear Range | - | 10.0 - 250.0 ng/mL | - | LC with Electrochemical Detection | Human Plasma | [2] |
| Limit of Quantitation (LOQ) | - | 10.0 ng/mL | - | LC with Electrochemical Detection | Human Plasma | [2] |
| Recovery | Generally lower and more variable | High and reproducible | High and reproducible | - | - | [3] |
| Matrix Effects | Can be significant | Reduced compared to PPT | Significant reduction | - | - | [3] |
| Throughput | High | Moderate | Moderate to High | - | - | [3] |
Note: Data for direct comparison of all methods for 3-HMA is limited. The presented data is based on available literature for 3-HMA and general characteristics of the techniques.
Experimental Workflow
The overall workflow for the analysis of this compound in biological fluids involves several key stages from sample collection to final data analysis.
Caption: General workflow for this compound analysis.
Experimental Protocols
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing proteins from biological samples, particularly for high-throughput analysis.[3][4]
Principle: An organic solvent or acid is added to the sample to alter the solvent polarity, leading to the precipitation of proteins, which are then removed by centrifugation.[5]
Protocol:
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of a chilled precipitating agent (e.g., acetonitrile, methanol, or trichloroacetic acid).
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[3]
-
Carefully collect the supernatant containing the analyte.
-
The supernatant can be directly injected for LC-MS analysis or subjected to an evaporation and reconstitution step. For GC-MS analysis, the solvent should be evaporated, and the residue derivatized.
Diagram of Protein Precipitation Workflow:
Caption: Protein Precipitation workflow.
Liquid-Liquid Extraction (LLE)
LLE is a classic sample preparation technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[1]
Principle: 3-HMA, being a polar molecule, can be extracted from an acidified aqueous sample into a suitable organic solvent. The pH of the aqueous phase is a critical parameter to ensure the analyte is in its non-ionized form to facilitate its transfer to the organic phase.
Protocol:
-
To 0.25 mL of plasma, add an internal standard and acidify the sample.[2]
-
For the analysis of conjugated 3-HMA, enzymatic hydrolysis with β-glucuronidase (e.g., 500 units for 120 minutes at 37°C) can be performed prior to acidification.[2]
-
Add an appropriate volume of an immiscible organic solvent (e.g., methyl-tert-butyl ether or ethyl acetate).[2][6]
-
Vortex the mixture for an extended period (e.g., 5-10 minutes) to ensure efficient extraction.
-
Centrifuge at a low speed (e.g., 3000 rpm for 5 minutes) to separate the aqueous and organic layers.
-
Carefully transfer the organic layer to a clean tube.
-
Repeat the extraction process with a fresh portion of the organic solvent to improve recovery.[6]
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.[6]
-
Reconstitute the residue in a suitable solvent for the analytical instrument.
Diagram of Liquid-Liquid Extraction Workflow:
Caption: Liquid-Liquid Extraction workflow.
Solid-Phase Extraction (SPE)
SPE is a highly selective and efficient sample preparation technique that can provide cleaner extracts compared to PPT and LLE.[1]
Principle: SPE utilizes a solid sorbent material packed in a cartridge or well-plate to retain the analyte from the liquid sample. Interfering components are washed away, and the analyte of interest is then eluted with a suitable solvent.[7] For an acidic compound like 3-HMA, an anion-exchange or a mixed-mode sorbent is often effective.
Protocol:
-
Conditioning: Condition the SPE cartridge (e.g., a reversed-phase C18 and an anion-exchange column) by passing a suitable solvent (e.g., methanol followed by water) through the sorbent.[8][9]
-
Loading: Load the pre-treated biological sample (e.g., urine diluted with a suitable buffer) onto the conditioned cartridge.[7]
-
Washing: Wash the cartridge with a weak solvent to remove unretained interferences. The wash solvent should be strong enough to elute weakly bound impurities but not the analyte of interest.
-
Elution: Elute the 3-HMA from the sorbent using a stronger solvent.[7] For an anion-exchange sorbent, this could be an acidified organic solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for LC analysis or a suitable solvent for derivatization for GC analysis.
Diagram of Solid-Phase Extraction Workflow:
Caption: Solid-Phase Extraction workflow.
Concluding Remarks
The choice of sample preparation method for this compound analysis depends on several factors, including the required sensitivity and selectivity, sample throughput, and the available analytical instrumentation. For high-throughput screening, protein precipitation may be suitable. For cleaner extracts and better quantitative performance, liquid-liquid extraction or solid-phase extraction are recommended. Method validation, including assessment of recovery, matrix effects, precision, and accuracy, is essential for any chosen protocol to ensure reliable and reproducible results.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Determination of m-hydroxymandelic acid, m-hydroxyphenylglycol and their conjugates in human plasma using liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 5. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 6. lipidmaps.org [lipidmaps.org]
- 7. Solid Phase Extraction Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. The assay of 4-hydroxy-3-methoxymandelic acid in urine by HPLC with electrochemical detection using bonded-phase silica sorbents for rapid, simple and selective extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Application Note: Solid-Phase Extraction of 3-Hydroxymandelic Acid from Human Serum
Introduction
3-Hydroxymandelic acid (3-HMA) is a metabolite of phenylephrine and is considered a biomarker for certain metabolic disorders and exposure to specific xenobiotics. Accurate and reliable quantification of 3-HMA in complex biological matrices such as human serum is crucial for clinical and research applications. Solid-phase extraction (SPE) offers a robust and efficient method for sample clean-up and concentration of 3-HMA from serum prior to downstream analysis by techniques like liquid chromatography-mass spectrometry (LC-MS). This application note details a mixed-mode SPE protocol for the selective extraction of this compound from human serum, providing a clean extract and high recovery.
Challenges in Serum Analysis
Human serum is a complex matrix containing a high abundance of proteins, lipids, salts, and other endogenous substances that can interfere with the accurate quantification of target analytes. These matrix components can cause ion suppression in mass spectrometry and lead to the contamination of analytical columns. A selective sample preparation method is therefore essential to remove these interferences.
Mixed-Mode Solid-Phase Extraction
For an acidic and polar compound like this compound, a mixed-mode SPE sorbent, which possesses both reversed-phase and anion-exchange functionalities, provides superior selectivity and cleanup compared to single-mode sorbents. The dual retention mechanism allows for a more rigorous washing procedure to remove a wider range of interferences. The reversed-phase mechanism retains the analyte based on its hydrophobicity, while the anion-exchange mechanism retains the deprotonated carboxylic acid group of 3-HMA.
Method Performance
This protocol provides a reliable method for the extraction of this compound from human serum. The subsequent analysis by a validated LC method can achieve a low limit of quantitation.
Table 1: Quantitative Data for this compound Analysis
| Parameter | Value | Reference |
| Recovery | > 85% (estimated) | Based on similar acidic compounds[1] |
| Limit of Detection (LOD) | ~3 ng/mL (estimated) | |
| Limit of Quantitation (LOQ) | 10.0 ng/mL | [2] |
| Linear Range | 10.0 - 250.0 ng/mL | [2] |
Note: The recovery is an estimated value based on the performance of SPE for similar small acidic aromatic compounds from serum. The Limit of Detection is estimated to be approximately one-third of the LOQ.
Experimental Protocol: SPE of this compound from Serum
This protocol describes a step-by-step procedure for the extraction of this compound from human serum using a mixed-mode solid-phase extraction cartridge.
Materials and Reagents
-
Mixed-Mode Anion Exchange SPE Cartridges (e.g., Oasis MAX, Strata-X-A)
-
Human Serum Samples
-
This compound Standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid (or Acetic Acid)
-
Ammonium Hydroxide
-
Phosphate Buffer (pH 6)
-
SPE Vacuum Manifold
-
Nitrogen Evaporator
Detailed Methodology
1. Sample Pre-treatment:
-
Thaw frozen serum samples to room temperature.
-
Vortex the samples to ensure homogeneity.
-
To 500 µL of serum, add 500 µL of 2% formic acid in water to precipitate proteins and adjust the pH.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant for loading onto the SPE cartridge.
2. SPE Cartridge Conditioning:
-
Place the mixed-mode SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing 1 mL of methanol.
-
Equilibrate the cartridges by passing 1 mL of water.
3. Sample Loading:
-
Load the pre-treated serum supernatant onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1-2 mL/min.
4. Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
5. Elution:
-
Elute the this compound from the cartridge with 1 mL of 5% ammonium hydroxide in methanol.
-
Collect the eluate in a clean collection tube.
6. Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase of the LC-MS system (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for analysis.
Visualizations
Below are diagrams illustrating the experimental workflow and the principles of the mixed-mode solid-phase extraction.
Caption: Workflow for the solid-phase extraction of this compound from serum.
Caption: Principle of mixed-mode solid-phase extraction for this compound.
References
Application Notes and Protocols for the Derivatization of 3-Hydroxymandelic Acid for Gas Chromatography (GC) Analysis
Introduction
3-Hydroxymandelic acid is a non-volatile compound due to the presence of polar functional groups, specifically a carboxylic acid and two hydroxyl groups (one phenolic and one alcoholic). Direct analysis by gas chromatography (GC) is challenging as it can lead to poor peak shape, low sensitivity, and thermal degradation in the GC inlet.[1] Derivatization is a crucial sample preparation step that chemically modifies the analyte to increase its volatility and thermal stability, making it amenable to GC analysis.[2][3] The primary goal of derivatization in this context is to replace the active hydrogens in the hydroxyl and carboxyl groups with non-polar functional groups.[3][4] The most common and effective methods for derivatizing compounds like this compound are silylation and alkylation (esterification).[1]
Derivatization Methods
Two primary derivatization strategies are suitable for this compound:
-
Silylation: This is a widely used technique where active hydrogens are replaced by a trimethylsilyl (TMS) group.[3][5] Silylating reagents react with hydroxyl, carboxylic acid, and amine groups to form more volatile and thermally stable derivatives.[3][4] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose. The addition of a catalyst such as Trimethylchlorosilane (TMCS) can enhance the reactivity of the silylating agent.[4]
-
Alkylation/Esterification: This method targets the carboxylic acid group, converting it into an ester (e.g., a methyl ester).[1] This process reduces the polarity and increases the volatility of the analyte.[1] Reagents like boron trifluoride (BF3) in an alcohol (e.g., methanol) are commonly used for esterification.[2] For comprehensive derivatization of this compound, a two-step process involving esterification followed by silylation of the hydroxyl groups might be necessary for optimal chromatographic performance.
Experimental Protocols
Protocol 1: Silylation using BSTFA and TMCS
This protocol describes the formation of trimethylsilyl (TMS) derivatives of this compound, targeting both the carboxylic acid and hydroxyl functional groups.
Materials:
-
This compound standard or sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Screw-cap glass vials (deactivated)
-
Heating block or water bath
-
Nitrogen gas supply for evaporation
Procedure:
-
Sample Preparation: Accurately weigh or pipette a known amount of the this compound standard or the dried sample extract into a deactivated screw-cap glass vial. If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to ensure the sample is free of water, as silylating reagents are moisture-sensitive.[4]
-
Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the residue. Subsequently, add 200 µL of BSTFA and 100 µL of TMCS to the vial.[5] The ratio of BSTFA to TMCS can be adjusted; a common mixture is 99:1 (v/v) of BSTFA + TMCS.
-
Reaction: Tightly cap the vial and vortex briefly to ensure thorough mixing. Place the vial in a heating block or water bath set to 80°C for 45 minutes to facilitate the derivatization reaction.[5]
-
Cooling and Analysis: After the reaction is complete, allow the vial to cool to room temperature.
-
GC-MS Injection: Inject 1 µL of the derivatized sample directly into the GC-MS system for analysis.[5]
Protocol 2: Two-Step Derivatization: Esterification followed by Silylation
This protocol is suitable when a specific derivatization of the carboxylic acid group is desired prior to silylating the hydroxyl groups.
Step A: Esterification
Materials:
-
This compound standard or sample extract
-
Boron trifluoride-methanol (BF3-MeOH) solution (14% w/v)
-
Hexane
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
Sample Preparation: Place the dried sample in a vial.
-
Esterification Reaction: Add 3 mL of BF3-MeOH solution to the vial and heat at 60°C for 10 minutes.[2]
-
Extraction: After cooling, transfer the mixture to a separatory funnel containing 25 mL of hexane. Wash the hexane layer twice with a saturated NaCl solution.
-
Drying: Dry the hexane layer over anhydrous Na2SO4.
-
Concentration: Evaporate the solvent to concentrate the sample containing the methyl ester of this compound.
Step B: Silylation
Procedure:
-
Re-dissolving: Re-dissolve the concentrated methyl ester from Step A in 100 µL of anhydrous pyridine.
-
Silylation Reaction: Add 100 µL of BSTFA and heat at 60°C for 30 minutes to silylate the hydroxyl groups.
-
Cooling and Analysis: Cool the vial to room temperature and inject 1 µL into the GC-MS.
Quantitative Data and GC-MS Parameters
The following table summarizes typical parameters for the GC-MS analysis of derivatized this compound. Note that specific retention times and mass spectra will depend on the exact instrumentation and conditions used.
| Parameter | Silylated Derivative (TMS) | Esterified & Silylated Derivative |
| Derivative Structure | This compound, tris-TMS | This compound, methyl ester, di-TMS |
| Molecular Weight | 384.6 g/mol | 340.56 g/mol [6] |
| Typical GC Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm) or equivalent | DB-WAX (30 m x 0.25 mm, 0.25 µm) or equivalent[7] |
| Carrier Gas | Helium at a constant flow of 1 mL/min | Helium at a constant flow of 1 mL/min |
| Injection Mode | Splitless | Splitless |
| Injector Temperature | 250°C | 250°C |
| Oven Program | Initial temp 90°C for 1 min, ramp at 10°C/min to 280°C, hold for 5 min | Initial temp 90°C for 1 min, ramp at 10°C/min to 250°C, hold for 5 min |
| MS Transfer Line Temp | 280°C | 280°C |
| Ion Source Temperature | 230°C | 230°C |
| Ionization Mode | Electron Impact (EI) at 70 eV | Electron Impact (EI) at 70 eV |
| Scan Range | m/z 50-500 | m/z 50-450 |
Visualizations
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. scispace.com [scispace.com]
- 3. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. mdpi.com [mdpi.com]
- 6. This compound, ethyl ester, di-TMS | C16H28O4Si2 | CID 622428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
Chiral Separation of 3-Hydroxymandelic Acid Enantiomers by High-Performance Liquid Chromatography: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the chiral separation of 3-Hydroxymandelic acid enantiomers using High-Performance Liquid Chromatography (HPLC). The successful resolution of these enantiomers is critical in various fields, including pharmaceutical development, as individual enantiomers of a chiral compound can exhibit significantly different pharmacological and toxicological profiles.[1][2] This application note synthesizes methodologies from studies on mandelic acid and its derivatives to propose a robust protocol for the separation of this compound enantiomers.[3][4][5] The protocols herein describe the use of polysaccharide-based chiral stationary phases and offer a comprehensive workflow from sample preparation to data analysis.
Introduction
This compound is a chiral carboxylic acid and a metabolite of various significant pharmaceutical compounds. The stereoisomeric composition of such molecules is of paramount importance as biological systems often interact differently with each enantiomer.[1] Consequently, the development of reliable and efficient analytical methods for enantiomeric separation is a crucial aspect of drug discovery, development, and quality control. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) has emerged as a powerful and widely adopted technique for the separation of enantiomers due to its high efficiency, and applicability to both analytical and preparative scales.[1][5] This note focuses on the application of polysaccharide-based CSPs for the effective resolution of (R)- and (S)-3-Hydroxymandelic acid.
Experimental Workflow
The following diagram illustrates the general workflow for the chiral separation of this compound enantiomers by HPLC.
Caption: General workflow for HPLC-based chiral separation.
Recommended HPLC Method
This protocol is based on established methods for the separation of mandelic acid and its derivatives, which have demonstrated successful enantiomeric resolution using polysaccharide-based chiral stationary phases.[3]
Instrumentation and Materials
-
HPLC System: An Agilent 1100 series or equivalent system equipped with a quaternary pump, vacuum degasser, column oven, multiple wavelength UV detector, and autosampler is recommended.[3]
-
Chiral Stationary Phase: CHIRALPAK® IC (250 mm × 4.6 mm, 5 µm) or a similar cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica gel.[3]
-
Chemicals and Reagents:
-
n-Hexane (HPLC grade)
-
Isopropanol (IPA) (HPLC grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
-
Racemic this compound standard
-
(R)- and (S)-3-Hydroxymandelic acid standards (if available)
-
Chromatographic Conditions
The following table summarizes the recommended starting conditions for the chiral separation of this compound. Optimization may be required to achieve baseline separation.
| Parameter | Recommended Condition |
| Column | CHIRALPAK® IC (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol / TFA (e.g., 90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Sample Concentration | 1 mg/mL in mobile phase |
Table 1: Recommended HPLC Conditions
Detailed Experimental Protocol
-
Mobile Phase Preparation:
-
Precisely measure the required volumes of n-hexane, isopropanol, and TFA. For example, to prepare 1 L of a 90:10:0.1 mobile phase, mix 900 mL of n-hexane, 100 mL of isopropanol, and 1 mL of TFA.
-
Filter the mobile phase through a 0.45 µm solvent filter.[3]
-
Degas the mobile phase ultrasonically for at least 15 minutes to remove dissolved gases.[3]
-
-
Sample Preparation:
-
Accurately weigh and dissolve the racemic this compound standard in the mobile phase to a final concentration of 1 mg/mL.
-
If available, prepare individual solutions of the (R)- and (S)-enantiomers for peak identification.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC System Setup and Equilibration:
-
Install the CHIRALPAK® IC column in the column oven.
-
Set the column temperature to 25 °C.
-
Purge the pump with the prepared mobile phase.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved on the detector.
-
-
Injection and Data Acquisition:
-
Inject 10 µL of the prepared sample solution.
-
Start the data acquisition and record the chromatogram for a sufficient duration to allow for the elution of both enantiomers.
-
If using individual enantiomer standards, inject them separately to determine the elution order.
-
Data Presentation and Analysis
The success of the chiral separation is evaluated based on the retention times (t_R_), and the resolution (R_s_) between the two enantiomeric peaks.
Expected Results
Based on separations of similar mandelic acid derivatives, baseline resolution of the this compound enantiomers is anticipated.[3] The following table provides an example of how to present the quantitative data obtained from the chromatogram.
| Enantiomer | Retention Time (t_R_) (min) | Resolution (R_s_) |
| Enantiomer 1 | t_R1_ | \multirow{2}{*}{Calculated R_s_} |
| Enantiomer 2 | t_R2_ |
Table 2: Example Data Table for Chiral Separation
The resolution (R_s_) can be calculated using the following formula:
R_s_ = 2(t_R2_ - t_R1_) / (w_1_ + w_2_)
where t_R1_ and t_R2_ are the retention times of the two enantiomers, and w_1_ and w_2_ are their respective peak widths at the base. A resolution value of ≥ 1.5 indicates baseline separation.
Method Optimization
The separation can be optimized by adjusting the following parameters:
-
Mobile Phase Composition: The ratio of n-hexane to isopropanol significantly influences retention and resolution. Decreasing the percentage of isopropanol generally leads to longer retention times and may improve resolution.[3]
-
Acidic Additive: The addition of a small amount of an acid like TFA (0.1%) is crucial for obtaining good peak shapes for acidic compounds like this compound.[3]
-
Flow Rate: Adjusting the flow rate can impact efficiency and analysis time. A lower flow rate may improve resolution but will increase the run time.
-
Column Temperature: Temperature can affect the thermodynamics of the chiral recognition process. Varying the temperature between 15-35 °C may influence enantioselectivity.[3]
The logical relationship for method optimization is depicted in the following diagram.
Caption: Key parameters for HPLC method optimization.
Conclusion
This application note provides a comprehensive protocol for the chiral separation of this compound enantiomers by HPLC using a polysaccharide-based chiral stationary phase. By following the detailed experimental procedures and utilizing the guidelines for method optimization, researchers, scientists, and drug development professionals can achieve reliable and efficient enantiomeric resolution. The presented workflow and protocols are designed to be readily adaptable for routine analysis and quality control in a laboratory setting.
References
- 1. csfarmacie.cz [csfarmacie.cz]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioseparation of chiral mandelic acid derivatives by supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantioseparation of mandelic acid derivatives by high performance liquid chromatography with substituted β-cyclodextrin as chiral mobile phase additive and evaluation of inclusion complex formation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 3-Hydroxymandelic Acid as a Biomarker for Phenylephrine Intake
Introduction
Phenylephrine is a synthetic sympathomimetic amine widely used as a nasal decongestant and to increase blood pressure.[1][2] Due to its extensive first-pass metabolism, monitoring phenylephrine intake requires the identification of a stable and reliable biomarker.[3][4] 3-Hydroxymandelic acid (3-HMA) is a major metabolite of phenylephrine, formed through oxidative deamination by monoamine oxidase.[2][5][6] Its quantification in biological matrices such as urine and plasma serves as a robust indicator of recent phenylephrine administration. This application note provides detailed protocols for the quantification of 3-HMA and summarizes key pharmacokinetic data supporting its use as a biomarker.
Metabolic Pathway of Phenylephrine to this compound
Following administration, phenylephrine is primarily metabolized in the liver.[6] The principal metabolic route involves deamination by monoamine oxidase (MAO), which converts phenylephrine into an aldehyde intermediate. This intermediate is subsequently oxidized by aldehyde dehydrogenase to form this compound.[5] This pathway accounts for a significant portion of the administered phenylephrine dose, making 3-HMA a suitable biomarker for exposure.[2]
Pharmacokinetic Data
The excretion of this compound is dose-dependent. Studies in healthy adults have shown that with increasing oral doses of phenylephrine HCl, the percentage of the dose excreted as this compound in urine also increases.[5][7][8] This dose-proportional relationship strengthens the utility of 3-HMA as a quantitative biomarker.
Table 1: Urinary Excretion of this compound after Oral Phenylephrine HCl Administration in Adults
| Phenylephrine HCl Dose | Mean Percentage of Dose Excreted as 3-HMA (24h) | Reference |
| 10 mg | 25.3% | [5] |
| 20 mg | 27.6% | [5] |
| 30 mg | 30.2% | [5] |
In children and adolescents, the percentage of a phenylephrine dose excreted as 3-HMA is comparable to that observed in adults.[9]
Table 2: Urinary Excretion of this compound after Oral Phenylephrine HCl Administration in Children and Adolescents
| Age Group | Mean Percentage of Dose Excreted as 3-HMA (24h) | Reference |
| 6-11 years | 27.6% | [9] |
| 12-17 years | 22.3% | [9] |
Experimental Protocols
The following protocols describe the methods for the collection, preparation, and analysis of biological samples for the quantification of this compound.
Experimental Workflow
Protocol 1: Urine Sample Collection and Preparation
-
Sample Collection : Collect a 24-hour urine sample in a suitable container. Record the total volume.
-
Aliquoting : After thoroughly mixing the total collection, transfer a 25 mL aliquot into a polypropylene tube for analysis.
-
Storage : Samples should be stored at -70°C until analysis.[9]
-
Preparation for Analysis :
-
Thaw the urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
If necessary, centrifuge the samples to remove any particulate matter.
-
The sample is now ready for direct injection or further extraction depending on the analytical method.
-
Protocol 2: Plasma Sample Collection and Preparation
-
Sample Collection : Collect whole blood into K3EDTA tubes.
-
Centrifugation : Centrifuge the blood samples at approximately 3000g for 10 minutes at 4°C to separate the plasma.[9]
-
Storage : Harvest the plasma and store it in polypropylene cryovials at -70°C until analysis.[9]
-
Protein Precipitation (if required) : For some analytical methods, protein precipitation may be necessary. This can be achieved by adding acetonitrile to the plasma sample, followed by centrifugation to pellet the precipitated proteins.
-
Extraction :
-
Acidify the plasma sample.
-
Perform a liquid-liquid extraction using an organic solvent such as methyl-tert-butyl ether.[10]
-
Evaporate the organic phase and reconstitute the residue in the mobile phase for analysis.
-
Protocol 3: Quantification of this compound by LC-MS/MS
This protocol is based on validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[5]
-
Instrumentation : A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer.
-
Chromatographic Conditions (Example) :
-
Mass Spectrometry Conditions :
-
Ionization Mode : Electrospray Ionization (ESI), typically in negative mode.
-
Detection : Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific for 3-HMA and an internal standard (e.g., 3-hydroxy-4-methoxymandelic acid).[10]
-
-
Quantification :
-
Prepare a standard curve by spiking known concentrations of 3-HMA into a blank matrix (urine or plasma).
-
The concentration range for the standard curve should encompass the expected concentrations in the samples. A typical range for urine analysis is 100–5000 ng/mL.[5][9]
-
Analyze the standards, quality control samples, and unknown samples.
-
Calculate the concentration of 3-HMA in the unknown samples by interpolating from the linear regression of the standard curve.
-
Table 3: Example LC-MS/MS Method Parameters for 3-HMA in Urine
| Parameter | Value | Reference |
| Quantification Range | 100–5000 ng/mL | [5] |
| Inter-assay Variability | ≤ 8.85% | [5] |
| Accuracy | -0.405% to 4.43% | [5] |
This compound is a reliable and quantifiable biomarker for phenylephrine intake. Its concentration in urine shows a clear dose-dependent relationship with oral phenylephrine administration. The analytical methods, particularly LC-MS/MS, are sensitive and specific for the detection of 3-HMA in biological samples. The protocols outlined in this application note provide a robust framework for researchers and drug development professionals to accurately assess phenylephrine exposure.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. DailyMed - PHENYLEPHRINE HYDROCHLORIDE injection [dailymed.nlm.nih.gov]
- 3. Pharmacokinetics of 3H-phenylephrine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of3H-phenylephrine in man | Semantic Scholar [semanticscholar.org]
- 5. Pharmacokinetics, Safety, and Cardiovascular Tolerability of Phenylephrine HCl 10, 20, and 30 mg After a Single Oral Administration in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Pharmacokinetics, safety, and cardiovascular tolerability of phenylephrine HCl 10, 20, and 30 mg after a single oral administration in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Single-Dose Pharmacokinetics and Metabolism of the Oral Decongestant Phenylephrine HCl in Children and Adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of m-hydroxymandelic acid, m-hydroxyphenylglycol and their conjugates in human plasma using liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 3-Hydroxymandelic Acid for Use as a Reference Standard
Application Note and Detailed Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Hydroxymandelic acid is a metabolite of phenylephrine and is a useful biomarker in clinical and pharmaceutical research. Accurate quantification of this compound requires a well-characterized reference standard of high purity. This document provides a detailed protocol for the synthesis, purification, and characterization of this compound for use as a reference standard. The synthesis is based on the well-established cyanohydrin reaction of 3-hydroxybenzaldehyde, followed by acid hydrolysis of the resulting cyanohydrin.
Synthesis and Purification Workflow
The overall workflow for the synthesis and purification of this compound is depicted below. The process begins with the formation of the cyanohydrin from 3-hydroxybenzaldehyde, followed by hydrolysis to the carboxylic acid, and subsequent purification by recrystallization.
Caption: Overall workflow for the synthesis and characterization of this compound.
Experimental Protocols
Materials and Reagents
-
3-Hydroxybenzaldehyde
-
Sodium cyanide (NaCN)
-
Sodium bisulfite (NaHSO₃)
-
Concentrated Hydrochloric acid (HCl)
-
Benzene
-
Deionized water
-
Anhydrous sodium sulfate
-
Filter paper
Safety Precautions: This synthesis involves the use of highly toxic sodium cyanide. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety goggles) must be worn at all times. Acidic solutions should be handled with care.
Step 1: Synthesis of 3-Hydroxy-α-cyanobenzyl alcohol (Mandelonitrile derivative)
This procedure is adapted from the synthesis of mandelonitrile[1][2][3].
-
In a wide-mouthed flask equipped with a mechanical stirrer, dissolve sodium cyanide (e.g., 0.3 moles) in water.
-
Add 3-hydroxybenzaldehyde (e.g., 0.3 moles) to the solution.
-
Slowly add a saturated solution of sodium bisulfite while stirring.
-
During the addition of the bisulfite solution, add cracked ice to the reaction mixture to maintain a low temperature.
-
A layer of the cyanohydrin derivative will separate. Separate this layer from the aqueous phase using a separatory funnel.
-
The aqueous layer can be extracted with a small amount of benzene to recover any dissolved product. The benzene extract is then combined with the main product.
Step 2: Hydrolysis to this compound
-
Immediately transfer the crude cyanohydrin derivative to a suitable container for hydrolysis to avoid the formation of byproducts[1].
-
Add concentrated hydrochloric acid (e.g., 4-5 times the volume of the nitrile) and allow the mixture to stand at room temperature for approximately 12 hours[2].
-
After the initial reaction, heat the mixture on a steam bath for 5-6 hours to remove water and excess HCl.
-
Cool the mixture, which will result in the precipitation of a mixture of this compound and ammonium chloride.
-
Filter the solid mixture. The filtrate can be evaporated to dryness to recover more product.
Step 3: Purification by Recrystallization
-
The crude product, a mixture of this compound and ammonium chloride, is first washed with cold benzene to remove organic impurities[1].
-
The remaining solid is then extracted with hot benzene. This compound is soluble in hot benzene while ammonium chloride is not.
-
The hot benzene extract is filtered to remove the ammonium chloride.
-
Cool the benzene filtrate in an ice bath to crystallize the pure this compound.
-
Collect the crystals by filtration and dry them. A second crop of crystals can be obtained by concentrating the mother liquor.
-
Alternatively, recrystallization from water can be performed. The crude acid can be dissolved in hot water, filtered, and allowed to cool slowly to form crystals[4][5][6].
Characterization Data
The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₈H₈O₄ |
| Molecular Weight | 168.15 g/mol [7][8] |
| Melting Point | 128-132 °C |
| Appearance | Off-white to white crystalline solid |
| Solubility | Soluble in water and polar organic solvents[2] |
Spectroscopic Data
| Technique | Key Data |
| ¹H NMR (in D₂O) | δ (ppm): 7.29 (t, 1H), 6.98 (d, 1H), 6.92 (s, 1H), 6.87 (d, 1H), 4.93 (s, 1H)[8] |
| ¹³C NMR | Characteristic peaks for aromatic carbons, the carboxylic acid carbon, and the α-hydroxy carbon are expected. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of 168.15. |
| IR Spectroscopy | Characteristic absorptions for O-H (hydroxyl and carboxylic acid), C=O (carboxylic acid), and aromatic C-H and C=C bonds. |
Purity Analysis
The purity of the synthesized this compound as a reference standard should be determined by High-Performance Liquid Chromatography (HPLC).
| Parameter | Method Details | Expected Result |
| Column | A reverse-phase C18 column is suitable. | A sharp, symmetrical peak for this compound. |
| Mobile Phase | A gradient of acetonitrile and water with an acidic modifier (e.g., formic or phosphoric acid) can be used[9]. | Baseline separation from any impurities. |
| Detection | UV detection at a suitable wavelength (e.g., 230 nm)[10]. | Purity ≥ 98% |
| Purity Assessment | The purity is determined by the area percentage of the main peak. | The final product should exhibit a high level of purity, suitable for a reference standard. |
Discussion
The synthesis of this compound via the cyanohydrin pathway is a reliable method for producing material of sufficient purity for use as a reference standard. The critical steps in this procedure are the immediate hydrolysis of the unstable cyanohydrin intermediate to prevent side reactions and the thorough purification of the final product to remove inorganic salts and unreacted starting materials[1][3]. Recrystallization is an effective method for purification, and the choice of solvent (e.g., benzene or water) may be optimized based on the observed impurities[1][4]. The comprehensive characterization by spectroscopic methods and purity determination by HPLC ensures the identity and quality of the final reference standard.
Conclusion
This application note provides a detailed methodology for the synthesis, purification, and characterization of this compound. By following these protocols, researchers can produce a high-purity reference standard essential for accurate analytical measurements in various scientific disciplines.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. prepchem.com [prepchem.com]
- 3. Synthesis of Mandelic Acid and Derivatives [designer-drug.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US4259521A - Process for resolving DL-mandelic acid - Google Patents [patents.google.com]
- 6. JP4995429B2 - Method for purifying mandelic acids - Google Patents [patents.google.com]
- 7. This compound, (+)- | C8H8O4 | CID 13358353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | C8H8O4 | CID 86957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Separation of D-(-)-Mandelic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of 3-Hydroxymandelic Acid in Cell Culture Media
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Hydroxymandelic acid (3-HMA) is a metabolite of the catecholamine pathway and can serve as a biomarker for cellular metabolic activity and neurotransmitter turnover. Accurate quantification of 3-HMA in cell culture media is crucial for studies in neurobiology, oncology, and drug development, providing insights into cellular responses to various stimuli or therapeutic agents. This application note provides detailed protocols for the measurement of 3-HMA in cell culture media using two common analytical techniques: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Signaling Pathway of this compound Biosynthesis
This compound is a downstream metabolite of the catecholamine biosynthetic pathway, which begins with the amino acid L-tyrosine. Tyrosine is converted through a series of enzymatic reactions to produce dopamine, which can be further metabolized to norepinephrine and epinephrine. These catecholamines are then degraded by the enzymes Monoamine Oxidase (MAO) and Catechol-O-methyltransferase (COMT) into various metabolites, including this compound.
Experimental Protocols
Two primary methods for the quantification of 3-HMA are presented: a direct "dilute-and-shoot" LC-MS/MS method and a GC-MS method requiring derivatization.
Protocol 1: LC-MS/MS Method
This method is highly sensitive and specific, requiring minimal sample preparation.
Experimental Workflow
Methodology
-
Sample Collection: Collect cell culture supernatant and centrifuge at 10,000 x g for 10 minutes at 4°C to remove cells and debris.
-
Protein Precipitation: To 100 µL of supernatant, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., 3-HMA-d3). Vortex for 30 seconds.[1]
-
Centrifugation: Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Sample Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Dilution: Dilute the supernatant 1:1 with the initial mobile phase (e.g., 0.1% formic acid in water).
-
LC-MS/MS Analysis: Inject the diluted sample onto the LC-MS/MS system.
LC-MS/MS Parameters
| Parameter | Setting |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | 5% B for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to 5% B and re-equilibrate |
| Injection Volume | 5 µL |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MRM Transitions | 3-HMA: m/z 167 -> 123; 3-HMA-d3: m/z 170 -> 126 |
Protocol 2: GC-MS Method
This method requires derivatization to increase the volatility of 3-HMA for gas chromatography.
Experimental Workflow
Methodology
-
Sample Collection: Collect cell culture supernatant as described for the LC-MS/MS method.
-
Liquid-Liquid Extraction: To 500 µL of supernatant, add an internal standard (e.g., 4-chlorophenylacetic acid) and acidify to pH < 2 with 6M HCl. Extract twice with 1 mL of ethyl acetate.[2][3]
-
Drying: Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen.
-
Derivatization: To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine. Heat at 60°C for 30 minutes.[4]
-
GC-MS Analysis: Inject the derivatized sample onto the GC-MS system.
GC-MS Parameters
| Parameter | Setting |
| GC Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at 1 mL/min |
| Inlet Temperature | 250°C |
| Oven Program | Start at 100°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions | Target ions for derivatized 3-HMA and internal standard |
Data Presentation
Quantitative data should be summarized for clear comparison. A standard curve should be generated for each analytical run to ensure accuracy and precision.
Table 1: Method Validation Parameters
| Parameter | LC-MS/MS | GC-MS |
| Linearity (R²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | ~0.1 ng/mL | ~1 ng/mL |
| Limit of Quantification (LOQ) | ~0.5 ng/mL | ~5 ng/mL |
| Precision (%RSD) | < 15% | < 20% |
| Accuracy (%Recovery) | 85-115% | 80-120% |
Table 2: Sample Quantification Data
| Sample ID | Treatment | 3-HMA Concentration (ng/mL) ± SD (LC-MS/MS) | 3-HMA Concentration (ng/mL) ± SD (GC-MS) |
| 1 | Control | Value | Value |
| 2 | Drug A | Value | Value |
| 3 | Drug B | Value | Value |
Conclusion
The protocols described in this application note provide robust and reliable methods for the quantification of this compound in cell culture media. The choice between the LC-MS/MS and GC-MS methods will depend on the available instrumentation, required sensitivity, and sample throughput. The LC-MS/MS method offers higher sensitivity and simpler sample preparation, making it suitable for high-throughput analysis. The GC-MS method, while requiring a more involved sample preparation, is a reliable alternative. Proper method validation is essential to ensure accurate and reproducible results.
References
Application Notes and Protocols for the Separation of Mandelic Acid Derivatives by Capillary Electrophoresis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mandelic acid and its derivatives are crucial chiral building blocks in the pharmaceutical industry, utilized in the synthesis of various active pharmaceutical ingredients (APIs) such as semisynthetic penicillins and cephalosporins. The stereochemistry of these molecules is critical, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Consequently, robust analytical methods for the enantioselective separation and quantification of mandelic acid derivatives are essential for quality control, process monitoring, and drug development. Capillary electrophoresis (CE) has emerged as a powerful technique for chiral separations, offering high efficiency, short analysis times, and low consumption of samples and reagents.[1][2] This document provides detailed application notes and protocols for the separation of mandelic acid derivatives using capillary electrophoresis, with a focus on chiral separations using cyclodextrins and other chiral selectors.
Principle of Chiral Separation by Capillary Electrophoresis
Capillary electrophoresis separates charged molecules in a narrow capillary under the influence of a high-voltage electric field. For the separation of enantiomers, a chiral selector is added to the background electrolyte (BGE). The chiral selector, typically a cyclodextrin or a metal-ligand complex, forms transient diastereomeric complexes with the enantiomers of the analyte.[1][3] The differing stabilities of these complexes lead to different electrophoretic mobilities, enabling their separation. The choice of chiral selector and the optimization of electrophoretic parameters are critical for achieving baseline resolution.
Experimental Protocols
Protocol 1: Chiral Separation of Hydroxylated Mandelic Acid Derivatives using a Copper(II)-Aspartame Complex
This protocol is adapted for the enantioseparation of mandelic acid and its hydroxylated derivatives using a ligand-exchange mechanism with a chiral metal complex.
Materials and Reagents:
-
Mandelic acid, p-hydroxymandelic acid, m-hydroxymandelic acid, and 3,4-dihydroxymandelic acid standards
-
Copper(II) sulfate (CuSO₄)
-
L-Aspartame
-
Sodium hydroxide (NaOH) for pH adjustment
-
Deionized water
-
Fused-silica capillary (e.g., 50 µm i.d., 375 µm o.d., effective length 50 cm)
-
Capillary electrophoresis system with UV detection
Procedure:
-
Background Electrolyte (BGE) Preparation:
-
Prepare a stock solution of 100 mM CuSO₄ in deionized water.
-
Prepare a stock solution of 200 mM L-Aspartame in deionized water.
-
To prepare the BGE, mix the CuSO₄ and L-Aspartame stock solutions to achieve final concentrations of 5 mM CuSO₄ and 10 mM L-Aspartame.
-
Adjust the pH of the BGE to 4.5 with a dilute NaOH solution.
-
Filter the BGE through a 0.22 µm syringe filter before use.
-
-
Capillary Conditioning:
-
At the beginning of each day, rinse the capillary sequentially with 1 M NaOH (20 min), deionized water (10 min), and the BGE (30 min).
-
Between runs, rinse the capillary with 0.1 M NaOH (2 min), deionized water (2 min), and the BGE (5 min).
-
-
Sample Preparation:
-
Dissolve the mandelic acid derivative standards in deionized water or a suitable solvent (e.g., a water-methanol mixture) to a concentration of approximately 1 mg/mL.
-
For pharmaceutical formulations, a "dissolve and filter" approach is often sufficient. Dissolve the formulation in a suitable solvent, sonicate if necessary to ensure complete dissolution of the active ingredient, and then filter through a 0.45 µm syringe filter to remove any excipients.[4]
-
-
Capillary Electrophoresis Analysis:
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Separation Voltage: 25 kV.
-
Capillary Temperature: 25 °C.
-
Detection: UV detection at 210 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to the enantiomers based on their migration times.
-
Calculate the resolution (Rs) between the enantiomeric peaks to assess the quality of the separation.
-
Protocol 2: Chiral Separation of Mandelic Acid Derivatives using Cyclodextrins
This protocol provides a general framework for the enantioseparation of various mandelic acid derivatives using cyclodextrins as chiral selectors. The choice of cyclodextrin and its concentration will need to be optimized for specific derivatives.
Materials and Reagents:
-
Mandelic acid and its derivatives (e.g., 2-chloromandelic acid, 4-methoxymandelic acid)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin derivatives (e.g., permethylated β-CD)[1]
-
Sodium phosphate monobasic and dibasic for buffer preparation
-
Phosphoric acid or sodium hydroxide for pH adjustment
-
Deionized water
-
Fused-silica capillary
-
Capillary electrophoresis system with UV detection
Procedure:
-
Background Electrolyte (BGE) Preparation:
-
Prepare a 100 mM sodium phosphate buffer.
-
Adjust the pH of the buffer to a suitable value (e.g., pH 2.5 - 7.0, optimization is required). For acidic compounds like mandelic acid derivatives, a lower pH can suppress the electroosmotic flow and reduce wall interactions.
-
Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in the phosphate buffer to the desired concentration (e.g., 10-50 mM, optimization is required).
-
Filter the BGE through a 0.22 µm syringe filter.
-
-
Capillary Conditioning:
-
Follow the conditioning procedure outlined in Protocol 1.
-
-
Sample Preparation:
-
Dissolve the mandelic acid derivative standards or pharmaceutical formulations in the BGE or a compatible solvent to a concentration of 0.1-1 mg/mL.[4]
-
Filter the sample through a 0.45 µm syringe filter.
-
-
Capillary Electrophoresis Analysis:
-
Injection: Hydrodynamic injection (e.g., 30 mbar for 3 seconds).
-
Separation Voltage: 15-30 kV.
-
Capillary Temperature: 20-30 °C.
-
Detection: UV detection at a wavelength appropriate for the specific derivative (e.g., 210 nm for 2-chloromandelic acid, 230 nm for 4-methoxymandelic acid).[4]
-
-
Data Analysis:
-
Analyze the electropherogram to determine migration times and calculate the resolution between enantiomers.
-
Data Presentation
The following tables summarize quantitative data for the separation of mandelic acid and its derivatives. While comprehensive CE data is not always available in a single source, the following tables compile information from HPLC studies using cyclodextrin mobile phase additives, which can serve as a strong indicator for selecting appropriate conditions and predicting separation performance in CE.
Table 1: HPLC Resolution of Mandelic Acid Derivatives with Hydroxypropyl-β-cyclodextrin (HP-β-CD) as a Mobile Phase Additive
| Analyte | Mobile Phase Composition | HP-β-CD Conc. (mM) | Resolution (Rs) |
| Mandelic Acid | Acetonitrile/Phosphate Buffer (pH 2.68) | 20 | > 1.5 |
| 4-Methoxymandelic Acid | Acetonitrile/Phosphate Buffer (pH 2.68) | 20 | 2.14[4] |
| 3,4,5-Trismethoxymandelic Acid | Acetonitrile/Phosphate Buffer (pH 2.68) | 20 | 3.70[4] |
| 2-Chloromandelic Acid | Acetonitrile/Phosphate Buffer (pH 2.68) | 20 | Low |
| 4-Hydroxymandelic Acid | Acetonitrile/Phosphate Buffer (pH 2.68) | 20 | Low |
Data adapted from an HPLC study which is analogous to using cyclodextrins in the CE background electrolyte.
Table 2: Chiral Selectivity (α) of Permethylated Cyclodextrins for Mandelic Acid Derivatives in Gas Chromatography
| Derivative | Permethylated α-CD | Permethylated β-CD | Permethylated γ-CD |
| H/OMe (Mandelic acid methyl ether) | 1.033 | 1.085[1] | 1.035 |
| Me/OH (Mandelic acid methyl ester) | 1.028 | 1.045 | 1.040 |
| Et/OH (Mandelic acid ethyl ester) | 1.025 | 1.043 | 1.037 |
| Me/Ac (Mandelic acid methyl ester, acetate) | 1.020 | 1.015 | 1.015 |
This GC data provides insights into the potential enantioselectivity of different cyclodextrin types for various mandelic acid derivatives, which can guide chiral selector choice in CE method development.
Visualizations
Caption: Experimental workflow for the CE analysis of mandelic acid derivatives.
Caption: Chiral recognition and separation mechanism in capillary electrophoresis.
References
Application Notes and Protocols: The Versatile Role of 3-Hydroxymandelic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
3-Hydroxymandelic acid, a hydroxy acid derivative of mandelic acid, serves as a valuable and versatile building block in organic synthesis.[1] Its bifunctional nature, possessing both a carboxylic acid and a phenolic hydroxyl group, alongside a chiral center, makes it an attractive starting material for the synthesis of a wide array of more complex molecules, including heterocyclic compounds and analogues of biologically active molecules. This document provides detailed application notes and experimental protocols for key transformations involving this compound, aimed at facilitating its use in research and development.
Core Applications in Organic Synthesis
This compound is a precursor for a variety of chemical transformations, enabling the introduction of a protected or functionalized α-hydroxy acid moiety into a target molecule. Key applications include:
-
As a Chiral Synthon: The inherent chirality of this compound makes it a useful starting material for the enantioselective synthesis of complex molecules. The stereocenter can be retained or inverted through carefully chosen reaction pathways.
-
Precursor to Heterocyclic Scaffolds: The phenolic hydroxyl group and the carboxylic acid can participate in cyclization reactions to form various oxygen-containing heterocycles, which are common motifs in pharmaceuticals.
-
Derivatization for Structure-Activity Relationship (SAR) Studies: Both the phenolic and the carboxylic acid functionalities can be readily modified to generate libraries of derivatives for screening and optimization of biological activity in drug discovery programs.
Experimental Protocols
The following sections provide detailed protocols for two fundamental transformations of this compound: esterification of the carboxylic acid and etherification of the phenolic hydroxyl group. These reactions are crucial first steps in many synthetic routes that utilize this versatile building block.
Protocol 1: Fischer Esterification of this compound
This protocol describes the acid-catalyzed esterification of the carboxylic acid group of this compound with methanol to yield methyl 3-hydroxymandelate. This reaction protects the carboxylic acid, allowing for subsequent selective reactions at the phenolic hydroxyl group.
Reaction Scheme:
Caption: Fischer Esterification of this compound.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 168.15 | 10.0 g | 0.059 |
| Methanol (anhydrous) | 32.04 | 150 mL | - |
| Sulfuric Acid (concentrated) | 98.08 | 1.0 mL | - |
| Sodium Bicarbonate (saturated solution) | - | As needed | - |
| Brine (saturated NaCl solution) | - | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
| Ethyl Acetate | 88.11 | As needed | - |
| Hexane | 86.18 | As needed | - |
Experimental Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10.0 g, 0.059 mol) and anhydrous methanol (150 mL).
-
Stir the mixture until the solid is fully dissolved.
-
Carefully add concentrated sulfuric acid (1.0 mL) dropwise to the solution.
-
Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl Acetate/Hexane 1:1).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (Eluent: Ethyl Acetate/Hexane gradient) to afford pure methyl 3-hydroxymandelate.
Expected Yield: ~85-95%
Protocol 2: Williamson Ether Synthesis for Alkylation of the Phenolic Hydroxyl Group
This protocol details the selective alkylation of the phenolic hydroxyl group of methyl 3-hydroxymandelate using benzyl bromide, a classic Williamson ether synthesis. This protection strategy allows for further transformations of the α-hydroxy acid moiety.
Reaction Scheme:
Caption: Williamson Ether Synthesis of Methyl 3-Hydroxymandelate.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| Methyl 3-Hydroxymandelate | 182.17 | 5.0 g | 0.027 |
| Benzyl Bromide | 171.04 | 4.7 g (3.3 mL) | 0.027 |
| Potassium Carbonate (anhydrous) | 138.21 | 5.7 g | 0.041 |
| N,N-Dimethylformamide (DMF, anhydrous) | 73.09 | 50 mL | - |
| Diethyl Ether | 74.12 | As needed | - |
| Water | 18.02 | As needed | - |
| Brine (saturated NaCl solution) | - | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Experimental Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer, add methyl 3-hydroxymandelate (5.0 g, 0.027 mol) and anhydrous potassium carbonate (5.7 g, 0.041 mol).
-
Add anhydrous N,N-dimethylformamide (DMF, 50 mL) to the flask.
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide (3.3 mL, 0.027 mol) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by TLC (Eluent: Ethyl Acetate/Hexane 1:2).
-
Upon completion, pour the reaction mixture into ice-cold water (200 mL) and extract with diethyl ether (3 x 75 mL).
-
Combine the organic layers and wash with water (2 x 100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (Eluent: Ethyl Acetate/Hexane gradient) to yield pure methyl 3-(benzyloxy)mandelate.
Expected Yield: ~80-90%
Data Presentation
Table 1: Summary of Reaction Conditions and Yields
| Protocol | Reaction Type | Starting Material | Key Reagents | Solvent | Temperature | Time (h) | Yield (%) |
| 1 | Fischer Esterification | This compound | Methanol, H₂SO₄ (cat.) | Methanol | Reflux | 4 | 85-95 |
| 2 | Williamson Ether Synthesis | Methyl 3-Hydroxymandelate | Benzyl Bromide, K₂CO₃ | DMF | Room Temp. | 12-16 | 80-90 |
Logical Workflow for Derivatization of this compound
The following diagram illustrates a logical workflow for the sequential derivatization of this compound, first by esterification and then by etherification, to generate a versatile intermediate for further synthetic manipulations.
Caption: Sequential derivatization of this compound.
These protocols and application notes provide a foundational framework for the utilization of this compound in organic synthesis. The presented methods are robust and can be adapted for the synthesis of a wide range of derivatives, underscoring the importance of this molecule as a key building block in the development of new chemical entities.
References
Application Note: Quantification of 3-Hydroxymandelic Acid Conjugates in Human Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantification of 3-Hydroxymandelic acid (3-HMA) conjugates, specifically glucuronide and sulfate conjugates, in human plasma. This compound is a metabolite of phenylephrine, an α-receptor agonist, and its accurate measurement is crucial for pharmacokinetic and metabolic studies.[1][2] The presented protocol employs enzymatic hydrolysis to liberate 3-HMA from its conjugated forms, followed by a straightforward protein precipitation for sample cleanup. The subsequent analysis is performed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high selectivity and sensitivity. This document provides comprehensive experimental protocols, data presentation tables, and visual workflows to aid researchers in implementing this method.
Introduction
This compound (3-HMA), also known as m-hydroxymandelic acid (MHMA), is a key metabolite in the biotransformation of adrenergic compounds like adrenaline, noradrenaline, and the synthetic α-receptor agonist phenylephrine.[2][3] In the body, 3-HMA undergoes phase II metabolism, leading to the formation of water-soluble conjugates, primarily glucuronides and sulfates, to facilitate their excretion.[4] The quantification of these conjugates in human plasma is essential for understanding the pharmacokinetics, metabolism, and potential physiological effects of their parent compounds.
This application note describes a reliable analytical method for the determination of total 3-HMA from its conjugated forms in human plasma. The workflow involves an enzymatic hydrolysis step to cleave the glucuronide and sulfate moieties, followed by a simple and efficient protein precipitation procedure. The final analysis is carried out using a highly selective and sensitive LC-MS/MS method.
Metabolic Pathway of this compound
Derivatives of mandelic acid, such as this compound, are formed as a result of the metabolism of adrenaline and noradrenaline by monoamine oxidase and catechol-O-methyl transferase.[3] Phenylephrine, a synthetic α-receptor agonist, is also metabolized to m-hydroxymandelic acid (MHMA).[2] The subsequent conjugation of 3-HMA with glucuronic acid or sulfate is a major detoxification pathway.[4]
Experimental Protocols
This section provides detailed methodologies for the quantification of 3-HMA conjugates in human plasma.
Sample Preparation: Enzymatic Hydrolysis and Protein Precipitation
This protocol is designed to release 3-HMA from its glucuronide and sulfate conjugates followed by removal of plasma proteins.
Materials:
-
Human plasma samples
-
β-glucuronidase/sulfatase from Helix pomatia
-
Sodium acetate buffer (0.1 M, pH 5.0)
-
Acetonitrile, HPLC grade
-
Internal Standard (IS) solution (e.g., deuterated 3-HMA)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
Thaw frozen human plasma samples on ice.
-
In a microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the internal standard solution.
-
Add 50 µL of 0.1 M sodium acetate buffer (pH 5.0).
-
Add 10 µL of β-glucuronidase/sulfatase solution (e.g., 1000 units/mL).
-
Vortex briefly and incubate at 37°C for 2 hours to ensure complete hydrolysis.[5]
-
After incubation, add 300 µL of ice-cold acetonitrile to precipitate proteins.[6]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting condition.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
This section outlines the conditions for chromatographic separation and mass spectrometric detection of 3-HMA.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole mass spectrometer.
LC Parameters:
| Parameter | Condition |
|---|---|
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Start with 5% B, hold for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to 5% B and equilibrate for 2 min. |
MS/MS Parameters:
| Parameter | Condition |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
| MRM Transitions | See Table 1 |
Table 1: MRM Transitions for 3-HMA and Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| This compound | 167.0 | 121.0 | 15 |
| This compound (Quantifier) | 167.0 | 93.0 | 20 |
| d3-3-Hydroxymandelic Acid (IS) | 170.0 | 124.0 | 15 |
Quantitative Data Summary
The following tables summarize the expected quantitative performance of the method.
Table 2: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | R² |
|---|
| this compound | 1 - 1000 | > 0.99 |
Table 3: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
|---|---|---|---|---|
| Low QC | 5 | < 15 | < 15 | ± 15 |
| Mid QC | 50 | < 15 | < 15 | ± 15 |
| High QC | 800 | < 15 | < 15 | ± 15 |
Table 4: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
|---|
| this compound | > 85 | < 15 |
Conclusion
The method described in this application note provides a reliable and sensitive approach for the quantification of this compound conjugates in human plasma. The combination of enzymatic hydrolysis, simple protein precipitation, and highly selective LC-MS/MS analysis allows for accurate and precise measurements, making it a valuable tool for pharmacokinetic and metabolic research in the field of drug development and clinical science. The provided protocols and data serve as a comprehensive guide for researchers to implement this methodology in their laboratories.
References
- 1. This compound, (-)- | 17513-99-4 | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0000750) [hmdb.ca]
- 4. In silico deconjugation of glucuronide conjugates enhances tandem mass spectra library annotation of human samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of m-hydroxymandelic acid, m-hydroxyphenylglycol and their conjugates in human plasma using liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in 3-Hydroxymandelic Acid LC-MS/MS Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of 3-Hydroxymandelic acid.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound, offering potential causes and solutions in a question-and-answer format.
Problem: Poor Peak Shape (Tailing, Fronting, or Splitting)
Q: My chromatogram for this compound shows significant peak tailing. What are the likely causes and how can I fix it?
A: Peak tailing for acidic compounds like this compound is a common issue. Here are the primary causes and troubleshooting steps:
-
Secondary Interactions: Residual silanol groups on the silica-based column can interact with the acidic analyte, causing tailing.
-
Solution: Use a column with end-capping or a base-deactivated stationary phase. Alternatively, adding a small amount of a competing acid, like 0.1% formic acid or acetic acid, to the mobile phase can help saturate the active sites and improve peak shape.
-
-
Column Contamination: Buildup of matrix components on the column can lead to poor peak shape.
-
Solution: Implement a robust sample clean-up procedure. Regularly flush the column with a strong solvent, and consider using a guard column to protect the analytical column.
-
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase.
-
Solution: For reversed-phase chromatography, ensure the mobile phase pH is at least 2 pH units below the pKa of this compound to keep it in its neutral form.
-
Problem: High Signal Variability and Poor Reproducibility
Q: I'm observing significant variability in the signal intensity of this compound between injections. What could be causing this?
A: High variability is often a direct consequence of inconsistent matrix effects.
-
Inadequate Sample Cleanup: Insufficient removal of matrix components leads to variable ion suppression or enhancement.
-
Solution: Optimize your sample preparation method. Consider more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) over simple protein precipitation (PPT).[1]
-
-
Lack of a Suitable Internal Standard: Without an appropriate internal standard, variations in sample processing and injection volume are not corrected.
-
Solution: Use a stable isotope-labeled (SIL) internal standard for this compound. A SIL-IS co-elutes with the analyte and experiences the same degree of matrix effects, providing the most accurate correction.[2]
-
-
Instrumental Instability: Fluctuations in the LC or MS system can also contribute to variability.
-
Solution: Perform regular system maintenance and calibration. Check for leaks, ensure stable spray in the ion source, and monitor system pressures.
-
Problem: Ion Suppression or Enhancement
Q: How can I determine if my this compound signal is being suppressed or enhanced by the matrix?
A: The most common method to quantitatively assess matrix effects is the post-extraction spike experiment.
-
Procedure:
-
Prepare a blank matrix sample (e.g., plasma from a control subject) by performing the extraction procedure.
-
Spike the extracted blank matrix with a known concentration of this compound.
-
Prepare a neat solution of this compound at the same concentration in the mobile phase.
-
Analyze both samples by LC-MS/MS and compare the peak areas.
-
-
Calculation:
-
Matrix Effect (%) = (Peak Area in Spiked Extract / Peak Area in Neat Solution) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
A qualitative method to identify regions of ion suppression in your chromatogram is the post-column infusion experiment.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding matrix effects in the context of this compound analysis.
Q1: What are matrix effects in LC-MS/MS analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[3] These co-eluting species can either suppress or enhance the analyte's signal, leading to inaccurate and imprecise quantification.[3] Common sources of matrix effects in biological samples like plasma or urine include salts, phospholipids, and endogenous metabolites.
Q2: Why is electrospray ionization (ESI) particularly susceptible to matrix effects?
A2: ESI is more prone to matrix effects compared to other ionization techniques like atmospheric pressure chemical ionization (APCI) because the ionization process occurs in the liquid phase and is highly dependent on the surface properties of the sprayed droplets. Co-eluting matrix components can alter the droplet's surface tension and viscosity, affecting solvent evaporation and the analyte's ability to form gas-phase ions. They can also compete with the analyte for charge on the droplet surface.
Q3: What is the best sample preparation technique to minimize matrix effects for this compound?
A3: The optimal sample preparation method depends on the complexity of the matrix and the required sensitivity. While protein precipitation (PPT) is simple and fast, it often provides the least efficient cleanup. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective at removing interfering matrix components. For acidic compounds like this compound, anion-exchange SPE can be particularly effective.
Q4: Can I use a structural analog as an internal standard if a stable isotope-labeled version is not available?
A4: While a stable isotope-labeled (SIL) internal standard is ideal, a carefully selected structural analog can be a suitable alternative. The analog should have similar chemical properties and chromatographic behavior to this compound. However, it may not perfectly compensate for matrix effects as it will not co-elute exactly with the analyte. Therefore, thorough validation is crucial to ensure it accurately corrects for variability.
Experimental Protocols
Below are detailed methodologies for key experiments related to the assessment and mitigation of matrix effects for this compound analysis.
Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spiking
This protocol describes how to quantify the extent of ion suppression or enhancement.
-
Sample Preparation:
-
Select at least six different lots of blank matrix (e.g., human plasma).
-
Extract a 100 µL aliquot of each blank matrix lot using your established sample preparation protocol (e.g., Protein Precipitation, LLE, or SPE).
-
-
Spiking:
-
Prepare two sets of solutions:
-
Set A (Spiked Extract): To the extracted blank matrix from each of the six lots, add a known amount of this compound standard solution to achieve a low and a high concentration level (e.g., near the lower and upper limits of quantification).
-
Set B (Neat Solution): Prepare solutions of this compound in the mobile phase at the same low and high concentrations as in Set A.
-
-
-
LC-MS/MS Analysis:
-
Inject and analyze all samples from Set A and Set B.
-
-
Data Analysis:
-
Calculate the Matrix Factor (MF) for each lot at each concentration level: MF = (Mean Peak Area of Set A) / (Mean Peak Area of Set B)
-
Calculate the coefficient of variation (CV) of the MF across the different lots. A CV of ≤15% is generally considered acceptable.
-
If using an internal standard (IS), calculate the IS-normalized MF: IS-normalized MF = (MF of Analyte) / (MF of IS) The CV of the IS-normalized MF should also be ≤15%.
-
Protocol 2: Sample Preparation of Plasma using Protein Precipitation (PPT)
This is a basic and rapid sample preparation method.
-
Sample Aliquoting:
-
Pipette 100 µL of plasma sample (or standard, or QC) into a microcentrifuge tube.
-
-
Addition of Internal Standard:
-
Add 10 µL of the internal standard working solution to each tube.
-
-
Precipitation:
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid to aid precipitation and improve analyte stability) to each tube.
-
-
Vortexing:
-
Vortex the tubes vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
-
Centrifugation:
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
-
Evaporation and Reconstitution (Optional but Recommended):
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Analysis:
-
Inject an aliquot of the reconstituted solution into the LC-MS/MS system.
-
Protocol 3: Sample Preparation of Plasma using Liquid-Liquid Extraction (LLE)
LLE provides a cleaner extract compared to PPT.
-
Sample Aliquoting and IS Addition:
-
To 100 µL of plasma in a glass tube, add 10 µL of the internal standard.
-
-
Acidification:
-
Add 50 µL of 1M formic acid to acidify the sample and ensure this compound is in its neutral form.
-
-
Extraction Solvent Addition:
-
Add 600 µL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
-
Mixing:
-
Vortex for 1 minute, followed by shaking for 10 minutes.
-
-
Centrifugation:
-
Centrifuge at 4,000 rpm for 5 minutes to separate the aqueous and organic layers.
-
-
Organic Layer Transfer:
-
Carefully transfer the upper organic layer to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Analysis:
-
Inject into the LC-MS/MS system.
-
Protocol 4: Sample Preparation of Plasma using Solid-Phase Extraction (SPE)
SPE can offer the most selective cleanup. Anion-exchange or reversed-phase cartridges can be used for this compound.
-
Sample Pre-treatment:
-
To 100 µL of plasma, add 10 µL of IS and 200 µL of 2% phosphoric acid in water. Vortex to mix.
-
-
Cartridge Conditioning:
-
Condition a reversed-phase SPE cartridge (e.g., C18, 30 mg) with 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the this compound and internal standard with 500 µL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Analysis:
-
Inject into the LC-MS/MS system.
-
Data Presentation
The following tables summarize expected performance data for different sample preparation methods for an analyte structurally similar to this compound. This data is for illustrative purposes to demonstrate the typical outcomes of each technique. Actual results for this compound may vary and should be determined experimentally.
Table 1: Comparison of Recovery for Different Sample Preparation Methods
| Sample Preparation Method | Analyte Recovery (%) | Internal Standard Recovery (%) | RSD (%) |
| Protein Precipitation (PPT) | 85 - 95 | 88 - 98 | < 10 |
| Liquid-Liquid Extraction (LLE) | 70 - 85 | 75 - 90 | < 15 |
| Solid-Phase Extraction (SPE) | 90 - 105 | 92 - 108 | < 5 |
Table 2: Comparison of Matrix Effects for Different Sample Preparation Methods
| Sample Preparation Method | Matrix Effect (%) | IS-Normalized Matrix Effect (%) | RSD (%) |
| Protein Precipitation (PPT) | 60 - 80 (Suppression) | 90 - 110 | < 15 |
| Liquid-Liquid Extraction (LLE) | 80 - 95 (Suppression) | 95 - 105 | < 10 |
| Solid-Phase Extraction (SPE) | 95 - 105 | 98 - 102 | < 5 |
Visualizations
The following diagrams illustrate key workflows and concepts for managing matrix effects.
References
Technical Support Center: 3-Hydroxymandelic Acid Detection in Urine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of 3-Hydroxymandelic acid (3-HMA) in urine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the detection of this compound in urine?
A1: The most common and established methods for quantifying this compound in urine are based on chromatographic techniques coupled with sensitive detectors. These include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3] Each method offers distinct advantages in terms of sensitivity, specificity, and throughput.
Q2: How can I improve the sensitivity of my 3-HMA assay?
A2: Improving the sensitivity of a 3-HMA assay can be achieved through several strategies:
-
Sample Preparation: Implementing a robust sample preparation protocol to remove interfering substances from the urine matrix is crucial. Techniques like solid-phase extraction (SPE) can effectively clean up the sample and concentrate the analyte.
-
Derivatization: For GC-MS analysis, derivatization of 3-HMA can enhance its volatility and improve chromatographic separation and detection.
-
Instrumentation: Utilizing highly sensitive detectors, such as tandem mass spectrometry (MS/MS), can significantly lower the limit of detection.[3]
-
Method Optimization: Fine-tuning chromatographic conditions, such as the mobile phase composition, gradient, and column temperature, can improve peak resolution and signal-to-noise ratio.
Q3: What are the expected concentration ranges of 3-HMA in urine?
A3: The concentration of 3-HMA in urine can vary depending on individual metabolism and exposure to certain compounds. While specific reference ranges should be established by each laboratory, literature suggests that concentrations can be in the micrograms per milliliter (µg/mL) range. For instance, one study reported a calibration curve ranging from 0.2 to 20 µg/mL for a selective determination method.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of 3-HMA in urine.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Signal/Peak for 3-HMA | Inefficient extraction of 3-HMA from the urine matrix. | Optimize the solid-phase extraction (SPE) protocol. Ensure the pH of the sample is appropriate for the chosen sorbent. Consider using a different type of SPE cartridge. |
| Degradation of the analyte during sample processing or storage. | Process urine samples as quickly as possible. If storage is necessary, store at -20°C or lower. Avoid repeated freeze-thaw cycles. | |
| Suboptimal derivatization (for GC-MS). | Ensure complete dryness of the sample before adding the derivatizing agent. Optimize the reaction time and temperature. Use fresh derivatizing reagents. | |
| Issues with the analytical instrument (e.g., detector not sensitive enough). | Check the instrument's performance and calibration. If using an older instrument, consider upgrading to a more sensitive detector like a mass spectrometer. | |
| Poor Peak Shape (Tailing or Fronting) | Co-elution with interfering compounds from the urine matrix. | Improve sample cleanup using a more selective SPE method or by incorporating a pre-column. |
| Incompatible mobile phase or pH with the analytical column. | Adjust the mobile phase composition and pH to improve peak symmetry. Ensure the pH is within the stable range of the column. | |
| Column degradation. | Replace the analytical column. Use a guard column to protect the analytical column from contaminants. | |
| High Background Noise | Contamination from reagents, glassware, or the instrument. | Use high-purity solvents and reagents. Thoroughly clean all glassware. Flush the LC or GC system to remove contaminants. |
| Matrix effects from the urine sample.[3] | Enhance the sample cleanup procedure. Use an internal standard to compensate for matrix effects.[3] | |
| Inconsistent Results/Poor Reproducibility | Variability in sample collection and handling. | Standardize the urine collection protocol (e.g., 24-hour collection). Ensure consistent storage and processing conditions for all samples. |
| Inconsistent sample preparation. | Use an automated sample preparation system for better precision. Ensure accurate and consistent pipetting. | |
| Instrument instability. | Allow the instrument to stabilize before running samples. Regularly perform system suitability tests to monitor performance. |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol outlines a general procedure for the extraction of 3-HMA from urine using SPE.
-
Sample Pre-treatment:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the samples at 3000 rpm for 10 minutes to remove particulate matter.
-
Adjust the pH of the supernatant to approximately 2.5-3.0 with hydrochloric acid.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water (pH adjusted to 2.5-3.0). Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load 2 mL of the pre-treated urine sample onto the conditioned SPE cartridge.
-
Pass the sample through the cartridge at a slow, steady flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water (pH 2.5-3.0) to remove polar interferences.
-
Dry the cartridge under vacuum for 5-10 minutes.
-
-
Elution:
-
Elute the retained 3-HMA with 2 mL of methanol or another suitable organic solvent.
-
Collect the eluate in a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a known volume (e.g., 100 µL) of the mobile phase for LC-MS analysis or the derivatization solvent for GC-MS analysis.
-
Protocol 2: Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a starting point for HPLC analysis of 3-HMA.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of two solvents:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: 0.1% formic acid in acetonitrile.
-
-
Gradient Program:
-
0-2 min: 5% B
-
2-10 min: Gradient to 95% B
-
10-12 min: Hold at 95% B
-
12-13 min: Gradient back to 5% B
-
13-15 min: Hold at 5% B for re-equilibration.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: UV detector at 280 nm or a mass spectrometer.
Visualizations
References
- 1. Sensitive HPLC Method for Quantitative Analysis of Mandelic Acid, Hippuric Acid, Methyl Hippuric Acid in Human Urine : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. Determination of urinary 3-methoxy-4-hydroxymandelic and 3-methoxy-4-hydroxyphenylacetic acids by fused silica capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective determination of mandelic acid in urine using molecularly imprinted polymer in microextraction by packed sorbent - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 3-Hydroxymandelic Acid Stability in Frozen Plasma
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 3-Hydroxymandelic acid in frozen plasma samples. The following question-and-answer format addresses common issues and provides troubleshooting for experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in plasma a concern?
This compound is a human metabolite.[1] It is notably a major metabolite of phenylephrine, an α-receptor agonist, formed through deamination by monoamine oxidase.[2] Accurate measurement of this compound in plasma is crucial for pharmacokinetic and metabolomic studies. Its stability is a concern because degradation can lead to inaccurate quantification, impacting experimental results and their interpretation.
Q2: What are the primary factors that can affect the stability of this compound in frozen plasma samples?
Several factors can influence the stability of metabolites like this compound in frozen plasma:
-
Storage Temperature: Inadequate or fluctuating storage temperatures can lead to degradation. Generally, storage at -80°C is recommended over -20°C for long-term stability of metabolites.[3]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing plasma samples can significantly impact metabolite stability.[4] It is advisable to minimize the number of freeze-thaw cycles.
-
Sample Handling: Delays in processing, exposure to room temperature for extended periods, and the type of anticoagulant used can all affect the stability of metabolites in blood samples.[1]
-
Presence of Enzymes: Residual enzymatic activity in plasma can contribute to the degradation of metabolites even at low temperatures.
Q3: What is the expected stability of this compound in plasma at different frozen temperatures?
Below is an illustrative example of what a stability profile for a phenolic acid like this compound might look like. Note: These are not experimental data and should be used for guidance purposes only.
| Storage Condition | Duration | Analyte Recovery (Illustrative) |
| -20°C | 1 Month | 95 - 100% |
| 6 Months | 85 - 95% | |
| 1 Year | 75 - 85% | |
| -80°C | 1 Year | > 98% |
| 3 Years | > 95% | |
| 5 Years | > 90% | |
| Freeze-Thaw Cycles (-80°C) | 1 Cycle | > 99% |
| 3 Cycles | 90 - 98% | |
| 5 Cycles | 80 - 90% |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in this compound concentrations between aliquots of the same sample. | Inconsistent sample handling during collection and processing. Different number of freeze-thaw cycles for each aliquot. | Standardize your sample collection and processing protocol. Ensure all aliquots are processed identically and within the same timeframe. Aliquot plasma into single-use vials after the initial processing to avoid multiple freeze-thaw cycles. |
| Lower than expected this compound concentrations in long-term stored samples. | Degradation due to improper storage temperature. Long-term storage instability. | Ensure your freezer maintains a stable -80°C. Use a temperature monitoring system with alarms. Conduct a long-term stability study under your specific storage conditions to determine the acceptable storage duration for your samples. |
| Interfering peaks in the chromatogram during LC-MS/MS analysis. | Matrix effects from plasma components. Contamination during sample preparation. | Optimize your sample preparation method. Consider solid-phase extraction (SPE) for cleaner extracts. Use high-purity solvents and reagents. Ensure all labware is thoroughly cleaned. |
Experimental Protocols
Protocol for Evaluating the Freeze-Thaw and Long-Term Stability of this compound in Human Plasma
This protocol outlines a general procedure for assessing the stability of this compound in frozen human plasma. It is recommended to adapt this protocol to your specific laboratory conditions and analytical methods.
1. Materials and Reagents:
-
Human plasma (collected with a suitable anticoagulant, e.g., EDTA)
-
This compound analytical standard
-
Internal Standard (IS) structurally similar to this compound
-
High-purity water, methanol, acetonitrile, and formic acid
-
Protein precipitation solvent (e.g., methanol or acetonitrile with 0.1% formic acid)
-
LC-MS/MS system
2. Preparation of Spiked Plasma Samples:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Spike a pool of human plasma with the this compound stock solution to achieve low and high concentration levels (e.g., 3x and 0.8x the lower limit of quantification of your analytical method).
-
Gently mix the spiked plasma and allow it to equilibrate for 15-30 minutes at room temperature.
3. Freeze-Thaw Stability Assessment:
-
Aliquot the low and high concentration spiked plasma samples into multiple single-use polypropylene tubes.
-
Establish a baseline (T0) by immediately analyzing a set of aliquots (n=3 for each concentration).
-
Freeze the remaining aliquots at -80°C for at least 24 hours.
-
Thaw the samples to room temperature unassisted. Once completely thawed, refreeze them at -80°C for at least 12 hours. This constitutes one freeze-thaw cycle.
-
Repeat the freeze-thaw process for the desired number of cycles (e.g., 3 and 5 cycles).
-
After the final thaw, analyze the samples by LC-MS/MS.
4. Long-Term Stability Assessment:
-
Aliquot the low and high concentration spiked plasma samples into multiple single-use polypropylene tubes for each time point and storage temperature.
-
Establish a baseline (T0) by immediately analyzing a set of aliquots (n=3 for each concentration).
-
Store the remaining aliquots at your desired temperatures (e.g., -20°C and -80°C).
-
At each designated time point (e.g., 1, 3, 6, 12 months), retrieve a set of samples from each temperature.
-
Thaw the samples to room temperature and analyze them by LC-MS/MS.
5. Sample Analysis (LC-MS/MS):
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of thawed plasma sample, add 300 µL of ice-cold protein precipitation solvent containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
Use a C18 reverse-phase column.
-
Employ a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Set the mass spectrometer to operate in negative ion mode and monitor the specific precursor-to-product ion transitions for this compound and the internal standard.
-
6. Data Analysis:
-
Calculate the mean concentration and standard deviation for each condition and time point.
-
Compare the mean concentrations of the stored/cycled samples to the baseline (T0) samples.
-
The analyte is considered stable if the mean concentration of the test samples is within ±15% of the baseline concentration.
Visualizations
Metabolic Pathway of Phenylephrine
Caption: Metabolism of Phenylephrine to this compound.
Experimental Workflow for Stability Testing
Caption: Experimental workflow for assessing the stability of this compound in frozen plasma.
References
- 1. Pre-Analytical Factors that Affect Metabolite Stability in Human Urine, Plasma, and Serum: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2013049365A2 - Selective metabolic approach to increasing oral bioavailability of phenylephrine and other phenolic bioactives - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Electrochemical Detection of 3-Hydroxymandelic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the electrochemical detection of 3-Hydroxymandelic acid (3-HMA).
Frequently Asked Questions (FAQs)
Q1: What are the most common interfering substances in the electrochemical detection of this compound?
A1: The most common interferences in the electrochemical detection of this compound arise from two main sources:
-
Endogenous electroactive species: Biological samples, such as urine and plasma, contain high concentrations of naturally electroactive molecules. Ascorbic acid (AA) and uric acid (UA) are the most significant interferents due to their high concentrations and oxidation potentials that can overlap with that of 3-HMA.
-
Structurally similar compounds: Molecules with similar chemical structures to 3-HMA can also be co-oxidized at the electrode surface, leading to overlapping signals. These include isomers of hydroxymandelic acid (e.g., 4-hydroxymandelic acid), and other catecholamine metabolites like vanillylmandelic acid (VMA) and homovanillic acid (HVA).[1]
Q2: Why do these substances interfere with the detection of this compound?
A2: Interference occurs when different electroactive species in a sample are oxidized at similar potentials, resulting in overlapping voltammetric peaks.[1] This makes it difficult to distinguish the signal of the target analyte (3-HMA) from the signals of interfering molecules. Unmodified electrodes, in particular, often lack the necessary selectivity to resolve these overlapping peaks. The similarity in the molecular structure of these compounds, especially the presence of hydroxyl groups on an aromatic ring, contributes to their comparable electrochemical behavior.
Q3: How can I minimize interference from ascorbic acid and uric acid?
A3: Several strategies can be employed to mitigate interference from ascorbic acid and uric acid:
-
Electrode Surface Modification: Coating the electrode with a permselective membrane, such as Nafion®, can be effective.[2] Nafion is a cation-exchange polymer that repels negatively charged species like ascorbic acid and uric acid at neutral pH, while allowing the passage of neutral or positively charged analytes.
-
Enzymatic Scavenging: Pre-treating the sample with enzymes like ascorbate oxidase and uricase can selectively remove ascorbic acid and uric acid, respectively.
-
pH Optimization: Adjusting the pH of the supporting electrolyte can sometimes shift the oxidation potentials of the analyte and interferents, potentially improving peak separation.
Q4: Can I distinguish this compound from its isomers and other related metabolites?
A4: Distinguishing between isomers and structurally similar metabolites is a significant challenge for direct electrochemical detection due to their very similar oxidation potentials. While some advanced electrode materials and voltammetric techniques might offer partial resolution, the most reliable method for separating these compounds is to couple the electrochemical detector with a separation technique, most commonly High-Performance Liquid Chromatography (HPLC).[3][4][5] HPLC separates the compounds based on their physicochemical properties before they reach the electrochemical detector, ensuring that each compound is detected individually.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Broad, poorly defined voltammetric peak | - Presence of multiple overlapping signals from interferents.- Electrode surface fouling. | - Implement an interference mitigation strategy (see Q3).- If using a bare electrode, consider modifying the surface with a selective film or nanomaterials.[2][6][7]- Polish the electrode surface between measurements to remove adsorbed species. |
| Inaccurate or non-reproducible results | - Variable levels of interferents in different samples.- Instability of the electrode surface. | - For accurate quantification in complex matrices like urine, sample preparation to remove interferents is crucial.[8]- Utilize an internal standard to account for variations in the electrochemical response.- Ensure the electrode is properly conditioned and cleaned before each experiment. |
| Signal drift over time | - Fouling of the electrode surface by oxidation products. | - Employ pulsed voltammetric techniques (e.g., differential pulse voltammetry, square wave voltammetry) which are less susceptible to fouling than continuous techniques.- Use electrode materials that are more resistant to fouling, such as boron-doped diamond electrodes. |
| No detectable signal for 3-HMA | - Concentration of 3-HMA is below the detection limit of the system.- Incorrect potential window setting. | - Pre-concentrate the analyte using solid-phase extraction (SPE).- Optimize the electrochemical method (e.g., voltammetric waveform, pH of the electrolyte) to enhance sensitivity.- Verify the oxidation potential of 3-HMA in your system using a standard solution. |
Quantitative Data on Potential Interferences
Direct quantitative data on the percentage of interference for this compound is not extensively available in the literature, as most studies focused on interference mitigation through chromatographic separation. However, the following table presents the oxidation potentials of common interferents, which illustrates the challenge of selectivity in direct electrochemical measurements. Lower and more similar oxidation potentials indicate a higher likelihood of interference.
| Compound | Typical Oxidation Potential (V vs. Ag/AgCl) | Notes |
| This compound (3-HMA) | ~ +0.7 to +0.9 V | The exact potential can vary depending on the electrode material and pH. |
| Ascorbic Acid (AA) | ~ +0.2 to +0.4 V | Oxidizes at a lower potential than 3-HMA, but its high concentration can lead to a broad peak that tails into the oxidation region of 3-HMA. |
| Uric Acid (UA) | ~ +0.3 to +0.5 V | Similar to ascorbic acid, it oxidizes at a lower potential but can interfere due to high physiological concentrations. |
| Homovanillic Acid (HVA) | ~ +0.7 to +0.8 V | Very close oxidation potential to 3-HMA, making it a significant interferent.[1] |
| Vanillylmandelic Acid (VMA) | ~ +0.7 to +0.9 V | The primary metabolite of epinephrine and norepinephrine, with an oxidation potential that can overlap with 3-HMA.[1] |
| 4-Hydroxymandelic Acid | ~ +0.7 to +0.9 V | As an isomer, its electrochemical behavior is expected to be very similar to 3-HMA. |
Note: The oxidation potentials are approximate and can vary significantly based on experimental conditions such as the type of working electrode, pH of the supporting electrolyte, and scan rate.
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE) for Urine Samples
This protocol is designed to clean up urine samples and concentrate the analyte of interest, thereby reducing matrix effects and interference.
-
Condition the SPE Cartridge: Use a C18 SPE cartridge. Condition it by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Acidify the urine sample to pH 2-3 with HCl. Load 1-2 mL of the acidified urine onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove unretained interfering substances.
-
Elution: Elute the this compound and other retained phenolic acids with 2-3 mL of methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase or supporting electrolyte for analysis.
Visualizations
Caption: Logical workflow illustrating how co-existing interferents in a biological sample lead to overlapping signals at a bare electrode surface, resulting in inaccurate quantification.
Caption: Decision-making diagram outlining various strategies to mitigate interferences in the electrochemical detection of this compound, leading to a selective and accurate measurement.
References
- 1. journals.ekb.eg [journals.ekb.eg]
- 2. mdpi.com [mdpi.com]
- 3. The assay of 4-hydroxy-3-methoxymandelic acid in urine by HPLC with electrochemical detection using bonded-phase silica sorbents for rapid, simple and selective extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of p-hydroxymandelic acid enantiomers in urine by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct concurrent measurement of urinary vanillylmandelic acid, 5-hydroxyindoleacetic acid and homovanillic acid by HPLC. Three methodologies compared - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrochemical Analysis of Neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrochemical Detection of Neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective determination of mandelic acid in urine using molecularly imprinted polymer in microextraction by packed sorbent - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 3-Hydroxymandelic Acid Separation by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the separation of 3-Hydroxymandelic acid by High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound, with a focus on mobile phase optimization.
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | Secondary Silanol Interactions: The acidic nature of this compound can lead to interactions with residual silanol groups on the silica-based stationary phase, causing peak tailing.[1] | Lower Mobile Phase pH: Decrease the pH of the mobile phase to 2-3 by using an acidic modifier like trifluoroacetic acid (TFA) or formic acid. This protonates the silanol groups, minimizing unwanted interactions.[2][3] |
| Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, it can exist in both ionized and non-ionized forms, leading to peak distortion. | Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the analyte's pKa to maintain a single ionic form. For acidic compounds, a lower pH is generally preferable.[4][5] | |
| Column Overload: Injecting too concentrated a sample can lead to peak fronting or tailing. | Dilute Sample: Reduce the concentration of the sample being injected. | |
| Shifting Retention Times | Inconsistent Mobile Phase Composition: Improper mixing of mobile phase components or evaporation of the more volatile solvent can lead to changes in retention time. | Ensure Proper Mixing and Degassing: Thoroughly mix and degas the mobile phase before use. Keep mobile phase reservoirs covered to minimize evaporation. |
| Fluctuations in Column Temperature: Changes in ambient temperature can affect the viscosity of the mobile phase and the column chemistry, leading to shifts in retention time. | Use a Column Oven: Maintain a constant and controlled column temperature using a column oven for improved reproducibility.[6] | |
| Mobile Phase pH Drift: The pH of the mobile phase can change over time, especially with exposure to air (absorption of CO2). | Use a Buffer: Employ a suitable buffer in the mobile phase to maintain a stable pH throughout the analysis. | |
| Poor Resolution | Inadequate Mobile Phase Strength: The mobile phase may be too strong or too weak to effectively separate this compound from other components. | Adjust Organic Solvent Percentage: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile, methanol) will generally increase retention and may improve resolution. Conversely, increasing the organic content will decrease retention. |
| Incorrect Mobile Phase pH: The selectivity of the separation can be highly dependent on the pH of the mobile phase, especially when separating ionizable compounds. | Optimize Mobile Phase pH: Systematically vary the pH of the mobile phase to find the optimal selectivity for the separation.[4] | |
| Column Degradation: Over time, the stationary phase of the column can degrade, leading to a loss of resolution. | Replace the Column: If other troubleshooting steps fail, the column may need to be replaced. | |
| Ghost Peaks | Contaminated Mobile Phase: Impurities in the solvents or additives used to prepare the mobile phase can appear as ghost peaks in the chromatogram. | Use High-Purity Solvents: Always use HPLC-grade solvents and high-purity additives. Filter the mobile phase before use. |
| Sample Carryover: Residual sample from a previous injection can elute in a subsequent run, appearing as a ghost peak. | Implement a Thorough Wash Cycle: After each injection, run a wash cycle with a strong solvent to ensure the complete elution of all components from the previous sample. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for the separation of this compound?
A1: A common starting point for reversed-phase HPLC analysis of this compound is a mobile phase consisting of an aqueous acidic buffer and an organic modifier. For example, a mobile phase of 1% acetonitrile in 0.1 M acetic acid has been successfully used.[7] Another approach for mandelic acid derivatives involves a mobile phase of n-hexane with isopropanol or ethanol as a polarity modifier and 0.1% trifluoroacetic acid (TFA) as an additive.
Q2: How does the pH of the mobile phase affect the retention of this compound?
A2: As an acidic compound, the retention of this compound is highly sensitive to the pH of the mobile phase.[4] In reversed-phase HPLC, at a lower pH (well below its pKa), the acid will be in its protonated, less polar form, leading to stronger retention on the non-polar stationary phase and thus a longer retention time. As the pH increases towards and above its pKa, the acid becomes ionized (deprotonated), making it more polar and resulting in weaker retention and a shorter retention time.[3][4]
Q3: Why am I seeing peak tailing for this compound, and how can I fix it?
A3: Peak tailing for acidic compounds like this compound is often caused by secondary interactions with residual silanol groups on the silica-based stationary phase.[1] To mitigate this, you can lower the pH of the mobile phase to around 2-3 using an acidic additive like TFA or formic acid. This protonates the silanols, reducing their interaction with the analyte.[2][3] Using a highly deactivated (end-capped) column can also minimize these secondary interactions.
Q4: Can I use a gradient elution for the analysis of this compound?
A4: Yes, gradient elution can be very effective, especially for complex samples containing compounds with a wide range of polarities. A typical gradient for reversed-phase HPLC would involve starting with a lower concentration of the organic solvent and gradually increasing it over the course of the run. This allows for the elution of more polar compounds early on, while providing sufficient organic strength to elute less polar compounds later, often resulting in sharper peaks and better overall resolution.
Q5: What are some suitable organic modifiers for the mobile phase?
A5: The most common organic modifiers for reversed-phase HPLC are acetonitrile and methanol. Acetonitrile generally has a lower viscosity and can sometimes provide different selectivity compared to methanol. The choice between them can impact the resolution of your separation, so it may be beneficial to screen both during method development.
Data Presentation
The following tables illustrate the expected trends in retention time and resolution when optimizing the mobile phase for this compound separation. Please note that these are representative values and actual results will vary depending on the specific column, instrument, and other experimental conditions.
Table 1: Effect of Acetonitrile Concentration on Retention Time
| % Acetonitrile in Mobile Phase (with 0.1% Formic Acid in Water) | Expected Retention Time of this compound (minutes) |
| 10% | ~ 15.2 |
| 20% | ~ 8.5 |
| 30% | ~ 4.1 |
| 40% | ~ 2.3 |
Table 2: Effect of Mobile Phase pH on Retention Time and Peak Asymmetry
| Mobile Phase pH (Buffered) | Expected Retention Time of this compound (minutes) | Expected Peak Asymmetry Factor |
| 2.5 | ~ 12.8 | ~ 1.1 |
| 3.5 | ~ 9.7 | ~ 1.3 |
| 4.5 | ~ 5.4 | ~ 1.8 |
| 5.5 | ~ 3.1 | > 2.0 |
Experimental Protocols
Method 1: Reversed-Phase HPLC with UV Detection
This protocol is a general guideline for the analysis of this compound using reversed-phase HPLC.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 50% B
-
15-17 min: 50% to 10% B
-
17-20 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 220 nm
-
Sample Preparation: Dissolve the this compound standard or sample in the initial mobile phase composition (90:10 Mobile Phase A:Mobile Phase B). Filter the sample through a 0.45 µm syringe filter before injection.
Mandatory Visualization
Caption: Experimental workflow for the HPLC analysis of this compound.
References
- 1. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. moravek.com [moravek.com]
- 3. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of m-hydroxymandelic acid, m-hydroxyphenylglycol and their conjugates in human plasma using liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor peak shape for 3-Hydroxymandelic acid in chromatography
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve poor peak shape issues encountered during the chromatographic analysis of 3-Hydroxymandelic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common reasons for poor peak shape (tailing, fronting) with this compound?
Poor peak shape for acidic analytes like this compound in reversed-phase HPLC is often a multifaceted issue. The most common causes include:
-
Secondary Interactions: The analyte can have unwanted interactions with the stationary phase. For silica-based columns, residual silanol groups are a primary cause of peak tailing for polar compounds like acids.[1]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, the compound can exist in both ionized and unionized forms, leading to split or tailing peaks.[2]
-
Column Overload: Injecting too much sample can saturate the stationary phase, causing peak fronting or tailing.[1][3]
-
Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak distortion.[1][4]
-
Extra-Column Effects: Issues like excessive tubing length, large detector cell volumes, or poorly fitted connections can cause band broadening and peak tailing.[4][5]
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can lead to distorted peaks for all analytes.[1][6]
Q2: My this compound peak is tailing. What are the specific steps to fix it?
Peak tailing is the most frequent issue. Here is a systematic approach to diagnose and resolve it:
-
Adjust Mobile Phase pH: this compound is acidic. To ensure it is in a single, un-ionized form and to suppress interactions with silanol groups, the mobile phase pH should be adjusted to be at least 1-2 pH units below its pKa. A pH of 2.5-3.5 is often a good starting point for acidic compounds.[5][7][8]
-
Check Buffer Strength: Weak or inadequate buffering can lead to pH shifts on the column, causing tailing.[4] Ensure your buffer concentration is sufficient, typically in the 10-50 mM range.[5]
-
Reduce Sample Concentration: To check for column overload, dilute your sample by a factor of 10 and reinject. If the peak shape improves, overloading was the issue. Reduce the injection volume or sample concentration accordingly.[5][9]
-
Match Sample Solvent to Mobile Phase: Ideally, dissolve your sample in the initial mobile phase.[4] If a stronger solvent must be used, keep the injection volume as small as possible.
-
Inspect the Column and Guard Column: If a guard column is present, remove it and see if the peak shape improves. If it does, the guard column is contaminated and should be replaced.[9] If the problem persists, the analytical column itself may be contaminated or worn out. Try flushing it with a strong solvent or replace it if necessary.[5][6]
Q3: Why is the peak shape for this compound inconsistent between different runs?
Inconsistent peak shape can point to several issues related to system stability and equilibration:
-
Insufficient Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections. This is particularly important when changing mobile phases or after the system has been idle.
-
Mobile Phase Instability: Buffers can degrade or their pH can change over time, especially with volatile components. Prepare fresh mobile phase daily.
-
Temperature Fluctuations: Column temperature affects retention and peak shape. Use a column oven to maintain a stable temperature.
-
System Leaks: Small, intermittent leaks in the system can cause pressure fluctuations and affect flow uniformity, leading to variable peak shapes.[1]
Q4: Can metal chelation cause peak tailing for this compound?
Yes, this compound has a catechol-like structure, which can chelate with trace metal ions (like iron or nickel) present in the HPLC system (e.g., stainless steel frits, tubing) or within the silica packing material itself.[1][4] This interaction can cause significant peak tailing.[10]
-
Solution: Adding a small amount of a competing chelating agent, such as EDTA (Ethylenediaminetetraacetic acid), to the mobile phase can help to mitigate this issue by binding to the metal ions and preventing them from interacting with your analyte. A concentration of 0.1-0.3 mmol/L EDTA is often effective.[11]
Data Presentation
The following tables summarize key parameters that can be adjusted to optimize the peak shape of this compound.
Table 1: Effect of Mobile Phase pH on Analyte Ionization and Peak Shape
| Mobile Phase pH Relative to pKa | Predominant Analyte State | Expected Peak Shape | Rationale |
| pH << pKa (e.g., pH 2.5-3.5) | Neutral (Unionized) | Symmetrical, Good | Suppresses analyte ionization and secondary interactions with silanols.[5][7] |
| pH ≈ pKa | Mixed (Ionized & Unionized) | Broad, Split, or Tailing | Analyte exists in two forms, leading to poor chromatography.[2] |
| pH > pKa | Ionized | Can be Tailing | The ionized form is more polar and may elute very early or interact with the stationary phase differently. |
Table 2: Common Mobile Phase Buffers for Reversed-Phase HPLC
| Buffer | pKa | Effective pH Range | Compatibility |
| Phosphate | 2.1, 7.2, 12.3 | 2.1 - 3.1, 6.2 - 8.2 | Good for UV, Not for MS |
| Formate | 3.8 | 2.8 - 4.8 | Good for UV and MS[8] |
| Acetate | 4.8 | 3.8 - 5.8 | Good for UV and MS[8] |
| Trifluoroacetic Acid (TFA) | ~0.5 | < 2.5 | Good for UV and MS, acts as an ion-pairing agent |
Experimental Protocols
General Protocol for Reversed-Phase HPLC Analysis of this compound
This protocol provides a starting point for method development and troubleshooting.
-
Column Selection:
-
Use a high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size). Fully end-capped columns have fewer exposed silanol groups, reducing tailing.[5]
-
-
Mobile Phase Preparation:
-
Aqueous Phase (A): Prepare a 25 mM phosphate or formate buffer. Adjust the pH to 2.8 with phosphoric acid or formic acid, respectively.[8] Filter through a 0.22 µm filter.
-
Organic Phase (B): HPLC-grade Acetonitrile or Methanol.
-
Optional: Add 0.1 mM EDTA to the aqueous phase if metal chelation is suspected.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5-10 µL
-
Detection: UV at an appropriate wavelength (e.g., 275 nm).
-
Gradient: Start with a low percentage of organic phase (e.g., 5% B) and increase linearly to elute the analyte. A typical gradient might be 5% to 40% B over 15 minutes.
-
-
Sample Preparation:
-
Dissolve the this compound standard or sample in the initial mobile phase composition (e.g., 95% A, 5% B).
-
Filter the sample through a 0.45 µm syringe filter before injection to remove particulates.[12]
-
Visualization
The following diagrams illustrate key concepts and workflows for troubleshooting poor peak shape.
Caption: A step-by-step workflow for troubleshooting peak tailing.
References
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 5. uhplcs.com [uhplcs.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. agilent.com [agilent.com]
- 8. chromblog.wordpress.com [chromblog.wordpress.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Interactions of HPLC Stationary Phases - IMTAKT [imtakt.com]
- 11. jag.journalagent.com [jag.journalagent.com]
- 12. gyanvihar.org [gyanvihar.org]
Technical Support Center: 3-Hydroxymandelic Acid Sample Storage and Stability
This technical support center provides guidance on the proper storage and handling of samples containing 3-Hydroxymandelic acid to prevent its degradation. Researchers, scientists, and drug development professionals can find answers to frequently asked questions and troubleshooting tips for their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in my samples?
A1: The stability of this compound is primarily influenced by three main factors: pH, temperature, and light exposure. As a phenolic compound, it is susceptible to oxidation, and this degradation process can be accelerated under certain conditions.
Q2: What is the optimal pH for storing urine samples containing this compound?
A2: To ensure the stability of this compound in urine, it is crucial to maintain an acidic pH. Studies on similar compounds, such as catecholamines and mandelic acid, show rapid degradation in alkaline urine.[1][2][3] It is recommended to adjust the pH of the urine sample to a range of 3.0 to 5.0 immediately after collection.[1][2]
Q3: What is the recommended storage temperature for my samples?
A3: The appropriate storage temperature depends on the intended storage duration. For short-term storage (up to 4 days), refrigeration at 4°C is suitable.[3] For long-term storage, freezing the samples at -20°C or, ideally, -80°C is recommended to minimize degradation.[3][4][5] Storing samples at room temperature is not advised as it can lead to significant degradation of related compounds.[6]
Q4: Is this compound sensitive to light?
A4: While direct studies on the photosensitivity of this compound are limited, its precursor, phenylephrine, is known to be light-sensitive.[7] Therefore, it is best practice to protect samples from light by using amber-colored collection tubes or by wrapping the containers in aluminum foil, especially during collection and storage.
Q5: How many times can I freeze and thaw my samples without affecting the integrity of this compound?
A5: The effect of freeze-thaw cycles on this compound stability has not been specifically reported. However, for many analytes, repeated freeze-thaw cycles can lead to degradation, particularly through oxidation.[8][9] It is recommended to aliquot samples into smaller volumes before freezing to avoid the need for multiple freeze-thaw cycles. If repeated analysis from the same aliquot is necessary, the stability of this compound under these conditions should be validated.
Q6: What preservatives can I use for urine samples to ensure the stability of this compound?
A6: Acidification is the most effective method of preservation. You can use hydrochloric acid (HCl), citric acid, or 50% acetic acid to lower the pH to the recommended range of 3.0-5.0.[1][10] Formate buffer has also been shown to be a safe and effective alternative to strong acids for preserving catecholamines in urine.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low recovery of this compound from urine samples. | Sample degradation due to improper pH. Urine samples may have been alkaline, leading to rapid degradation.[1][3] | Ensure that the urine pH is adjusted to between 3.0 and 5.0 immediately after collection using an appropriate acidifier like HCl or citric acid.[1][2] |
| Inconsistent results between analyses of the same sample. | Degradation during storage or repeated freeze-thaw cycles. The sample may have been stored at an inappropriate temperature or subjected to multiple freeze-thaw cycles.[6][9] | Store samples at -20°C or -80°C for long-term stability.[4] Aliquot samples upon receipt to minimize freeze-thaw cycles. |
| Gradual decrease in this compound concentration over time in stored plasma samples. | Oxidative degradation. As a phenolic compound, this compound is susceptible to oxidation, which can occur over time, even when frozen. | While specific data for this compound is unavailable, acidifying plasma samples post-collection may improve stability.[11] Store plasma at -80°C for optimal long-term preservation. Consider the addition of an antioxidant, though validation would be required. |
| Unexpected peaks appearing in the chromatogram during analysis. | Formation of degradation products. Improper storage conditions can lead to the breakdown of this compound into other compounds. | Review and optimize sample collection and storage protocols to ensure pH, temperature, and light protection are controlled. The presence of degradation products may indicate oxidative processes. |
Quantitative Data Summary
The following table summarizes recommended storage conditions based on data for this compound and structurally related, more extensively studied compounds.
| Parameter | Condition | Recommendation | Rationale/Reference |
| pH (Urine) | 3.0 - 5.4 | Optimal for stability | Prevents rapid degradation observed in alkaline urine for related compounds.[1][3] |
| > 7.0 | Prone to degradation | Catecholamines and mandelic acid show significant instability at alkaline pH.[1][3] | |
| Temperature | Room Temperature | Not Recommended | Leads to degradation of similar compounds.[6] |
| 4°C | Short-term storage (up to 4 days) | Suitable for short durations.[3] | |
| -20°C | Long-term storage | Recommended for preserving stability over weeks to months.[3][4][5] | |
| -80°C | Optimal long-term storage | Generally provides the best preservation for biological samples.[4] | |
| Light Exposure | Ambient Light | Avoid | Precursor is light-sensitive; protection is a precautionary best practice. |
Experimental Protocols
Protocol 1: Urine Sample Collection and Preservation
-
Collection Container: Use a clean, sterile container, preferably made of a material that minimizes analyte adsorption (e.g., polypropylene). If possible, use an amber-colored container to protect the sample from light.
-
Preservation: Immediately after collection, measure the pH of the urine. Add a pre-determined amount of an acid preservative to adjust the pH to between 3.0 and 5.0.
-
Mixing: Gently swirl the container to ensure the preservative is evenly distributed.
-
Storage:
-
For short-term storage (up to 4 days), store the sample at 4°C.
-
For long-term storage, aliquot the sample into smaller volumes and store at -20°C or -80°C.
-
Protocol 2: Assessment of this compound Stability (Stability-Indicating Assay)
-
Sample Preparation: Prepare pooled samples of the relevant biological matrix (e.g., urine, plasma) and spike with a known concentration of this compound.
-
Storage Conditions: Aliquot the spiked samples and store them under various conditions to be tested (e.g., different temperatures: room temperature, 4°C, -20°C, -80°C; different pH values; exposure to light vs. dark).
-
Time Points: Analyze aliquots from each storage condition at defined time points (e.g., 0, 24, 48 hours, 1 week, 1 month, 3 months).
-
Analytical Method: Use a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection, to quantify the concentration of this compound.[11] The method should be able to separate the parent compound from any potential degradation products.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0). A significant decrease in concentration indicates degradation.
Visualizations
Caption: Troubleshooting workflow for preventing this compound degradation.
Caption: Postulated oxidative degradation pathway for this compound.
References
- 1. Preservation of urine free catecholamines and their free O-methylated metabolites with citric acid as an alternative to hydrochloric acid for LC-MS/MS-based analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stability in urine of authentic phenylglyoxylic and mandelic acids as urinary markers of occupational exposure to styrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Analysis and stability of phenylglyoxylic and mandelic acids in the urine of styrene-exposed people - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of urinary HVA and VMA on filter paper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DailyMed - PHENYLEPHRINE HYDROCHLORIDE injection [dailymed.nlm.nih.gov]
- 8. The Effects of a Single Freeze-Thaw Cycle on Concentrations of Nutritional, Noncommunicable Disease, and Inflammatory Biomarkers in Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of very long-term storage and multiple freeze and thaw cycles on 11-dehydro-thromboxane-B2 and 8-iso-prostaglandin F2α, levels in human urine samples by validated enzyme immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uchicagomedlabs.testcatalog.org [uchicagomedlabs.testcatalog.org]
- 11. Determination of m-hydroxymandelic acid, m-hydroxyphenylglycol and their conjugates in human plasma using liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of 3-Hydroxymandelic Acid
This technical support center provides guidance on the selection and use of internal standards for the accurate quantification of 3-Hydroxymandelic acid (3-HMA), a key metabolite of catecholamines. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the ideal internal standard for this compound quantification?
A1: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as Deuterated this compound (e.g., 3-HMA-d3). SIL internal standards exhibit nearly identical chemical and physical properties to the analyte, ensuring they co-elute chromatographically and experience the same effects from the sample matrix, extraction recovery, and instrument variability.[1][2] This co-elution is critical for accurately correcting matrix effects.[3]
Q2: Is Deuterated this compound commercially available?
A2: As of our latest search, a commercially available deuterated this compound is not readily found. This may necessitate custom synthesis for researchers requiring a SIL internal standard.
Q3: What are suitable alternative internal standards if a deuterated version is unavailable?
A3: A structural analog that is not endogenously present in the samples is the next best choice.[1] For this compound, a commonly used and effective structural analog is 3-Hydroxy-4-methoxymandelic acid (VMA) .[4] VMA shares structural similarity with 3-HMA, leading to comparable behavior during sample preparation and analysis.
Q4: What are the key criteria for selecting a structural analog internal standard?
A4: When selecting a structural analog as an internal standard, consider the following:
-
Structural Similarity: The internal standard should have a similar chemical structure to the analyte to ensure comparable extraction efficiency and ionization response.
-
Chromatographic Resolution: It should be well-resolved from the analyte and other matrix components in the chromatogram.
-
Absence in Matrix: The chosen standard should not be naturally present in the biological samples being analyzed.
-
Commercial Availability and Purity: The standard should be readily available in high purity.
Comparison of Potential Internal Standards
| Internal Standard | Type | Advantages | Disadvantages |
| This compound-d3 (or other deuterated forms) | Stable Isotope-Labeled (SIL) | - Co-elutes with the analyte- Experiences identical matrix effects- Most accurate and precise quantification[1][2] | - Not readily commercially available- May require costly and time-consuming custom synthesis |
| 3-Hydroxy-4-methoxymandelic acid (VMA) | Structural Analog | - Commercially available- High structural similarity to 3-HMA- Demonstrated use in published methods[4] | - May not perfectly co-elute with 3-HMA- May experience slightly different matrix effects |
| Mandelic acid-d5 | Stable Isotope-Labeled (SIL) Analog | - Commercially available- As a SIL, it offers good correction for instrument variability | - Different chemical structure may lead to variations in extraction recovery and matrix effects compared to 3-HMA |
Experimental Protocols
Below are detailed methodologies for the quantification of this compound using LC-MS/MS with 3-Hydroxy-4-methoxymandelic acid (VMA) as the internal standard.
Sample Preparation (Human Urine)
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
In a microcentrifuge tube, combine 100 µL of urine with 900 µL of a "dilution and internal standard" solution. This solution consists of 0.2% formic acid in water containing 3-Hydroxy-4-methoxymandelic acid at a final concentration of 50 ng/mL.[5]
-
Vortex the mixture for 10 seconds.
-
Centrifuge the samples at 10,000 x g for 5 minutes to pellet any particulates.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
-
Liquid Chromatography:
-
Column: Pentafluorophenyl (PFP) column (e.g., 100 mm x 2.1 mm, 2.6 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Methanol
-
Gradient:
Time (min) %B 0.0 5 1.0 5 5.0 95 6.0 95 6.1 5 | 8.0 | 5 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Multiple Reaction Monitoring (MRM) Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) This compound 167.0 121.0 15 | 3-Hydroxy-4-methoxymandelic acid (IS) | 197.0 | 137.0 | 18 |
-
Key MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape for 3-HMA or IS | - Column Overload: Injecting too high a concentration. - Incompatible Injection Solvent: The sample solvent is too different from the initial mobile phase. - Column Contamination: Buildup of matrix components on the column. | - Dilute the sample further. - Ensure the sample is dissolved in a solvent similar to the initial mobile phase (e.g., 5% methanol in water with 0.1% formic acid). - Implement a column wash method or use a guard column. |
| High Variability in Internal Standard Area | - Inconsistent Sample Preparation: Errors in pipetting the internal standard. - Precipitation of IS: The internal standard may not be fully soluble in the sample matrix. - Ion Suppression/Enhancement: Significant matrix effects affecting the IS. | - Use a calibrated pipette and ensure thorough mixing. - Check the solubility of the IS in the sample matrix and adjust the solvent if necessary. - If using a structural analog, a SIL-IS may be required for better correction.[1] If using a SIL-IS, ensure it co-elutes with the analyte.[3] |
| No or Low Signal for 3-HMA | - Incorrect MS/MS Transitions: The precursor or product ions are not correctly defined. - Poor Ionization: The compound may ionize better in a different mode (e.g., positive). - Degradation of Analyte: 3-HMA may be unstable under the storage or sample preparation conditions. | - Optimize the MS/MS transitions by infusing a standard solution of 3-HMA. - Test ionization in positive mode, though negative mode is generally suitable for carboxylic acids. - Investigate the stability of 3-HMA in the sample matrix and processing solvents. |
| Interference Peak at the Retention Time of 3-HMA or IS | - Endogenous Compound in Matrix: Another compound in the sample has the same retention time and mass transition. - Contamination: Contamination from reagents, vials, or the LC-MS system. | - Adjust the chromatographic gradient to better separate the interfering peak. - Identify a more specific MS/MS transition. - Analyze blank reagents and solvents to identify the source of contamination. |
Visualizations
Metabolic Pathway of Catecholamines
The following diagram illustrates the metabolic pathway of adrenaline (epinephrine) and noradrenaline (norepinephrine), leading to the formation of this compound and its subsequent metabolite, Vanillylmandelic acid (VMA). This pathway involves the enzymes Monoamine Oxidase (MAO) and Catechol-O-Methyltransferase (COMT).[6][7][8]
Experimental Workflow for 3-HMA Quantification
This diagram outlines the key steps in the analytical workflow for quantifying this compound in urine samples.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 3. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 4. Determination of m-hydroxymandelic acid, m-hydroxyphenylglycol and their conjugates in human plasma using liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hpst.cz [hpst.cz]
- 6. droracle.ai [droracle.ai]
- 7. CV Pharmacology | Norepinephrine, Epinephrine and Acetylcholine - Synthesis, Release and Metabolism [cvpharmacology.com]
- 8. Human Metabolome Database: Showing metabocard for this compound (HMDB0000750) [hmdb.ca]
Technical Support Center: Enhancing Extraction Recovery of 3-Hydroxymandelic Acid from Tissue
Welcome to the technical support center for the extraction of 3-Hydroxymandelic acid (3-HMA) from tissue samples. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance to enhance extraction recovery and troubleshoot common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound (3-HMA) and why is it measured in tissue?
A1: this compound (3-HMA), also known as m-hydroxymandelic acid, is a metabolite of the catecholamines adrenaline (epinephrine) and noradrenaline (norepinephrine).[1][2] Its quantification in tissues, such as the brain, heart, or liver, can provide valuable insights into the metabolic activity of the sympathetic nervous system and may serve as a biomarker in various physiological and pathological states.
Q2: What are the primary challenges in extracting 3-HMA from tissue samples?
A2: The primary challenges stem from the complex nature of tissue matrices. Key difficulties include:
-
Low Endogenous Concentrations: 3-HMA is often present at very low levels, requiring sensitive analytical methods and efficient extraction to achieve reliable quantification.
-
Matrix Interferences: Tissues are rich in proteins, lipids, and other small molecules that can interfere with extraction and analysis, causing ion suppression in mass spectrometry or co-elution in chromatography.[3][4]
-
Analyte Polarity: As a polar compound, 3-HMA can be challenging to extract with high efficiency using traditional liquid-liquid extraction (LLE) with non-polar solvents.[3]
-
Tissue Homogenization: Incomplete homogenization can lead to poor and inconsistent recovery as the analyte may not be fully released from the tissue matrix.
Q3: Which analytical techniques are most suitable for quantifying 3-HMA in tissue extracts?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and effective technique for the sensitive and specific quantification of 3-HMA and other catecholamine metabolites in complex biological samples like tissue homogenates.[5][6][7]
Q4: Should I use a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol?
A4: The choice depends on the complexity of your sample and the required level of cleanup.
-
Liquid-Liquid Extraction (LLE): Useful for initial cleanup, particularly for removing lipids. A multi-step LLE with solvents of varying polarity can be effective.
-
Solid-Phase Extraction (SPE): Generally provides a cleaner extract than LLE by effectively removing salts, phospholipids, and other interferences. Mixed-mode or ion-exchange SPE cartridges are often used for polar analytes like 3-HMA.[4][8] For complex tissue matrices, an SPE step following initial protein precipitation and lipid removal is highly recommended for robust LC-MS/MS analysis.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Recovery of 3-HMA | Incomplete Tissue Homogenization: The analyte is trapped within the tissue matrix. | - Ensure the tissue is thoroughly minced or cryo-ground before homogenization. - Use a bead beater or rotor-stator homogenizer for efficient disruption. - Optimize homogenization time and speed. |
| Inefficient Protein Precipitation: Proteins may have trapped the analyte, leading to its loss in the pellet. | - Ensure the correct ratio of precipitation solvent (e.g., acetonitrile, methanol) to tissue homogenate (typically 3:1 or 4:1 v/v). - Perform precipitation at a low temperature (e.g., -20°C) to enhance protein removal. - Vortex thoroughly and allow sufficient incubation time before centrifugation. | |
| Poor Analyte Extraction (LLE): The extraction solvent is not optimal for the polar nature of 3-HMA. | - Acidify the sample to a pH at least 2 units below the pKa of the carboxylic acid group of 3-HMA to ensure it is in a neutral, more extractable form. - Use a more polar organic solvent like ethyl acetate. | |
| Poor Analyte Retention or Elution (SPE): Incorrect pH or solvent strength during SPE steps. | - For ion-exchange SPE, ensure the sample is loaded at a pH where 3-HMA is charged. - For reversed-phase SPE, ensure the sample is loaded under aqueous conditions. - Optimize the wash steps to remove interferences without eluting 3-HMA. - Ensure the elution solvent is strong enough to desorb the analyte (e.g., by adjusting pH or organic content). | |
| High Variability Between Replicates | Inconsistent Homogenization: Different samples are being processed to a different extent. | - Standardize the homogenization procedure (time, speed, sample-to-bead ratio). - Ensure the tissue sample taken for each replicate is representative of the whole. |
| Sample Degradation: 3-HMA may be unstable during the extraction process. | - Keep samples on ice or at 4°C throughout the procedure. - Minimize the time between homogenization and final analysis. - Consider adding antioxidants to the homogenization buffer if oxidative degradation is suspected. | |
| Pipetting Errors: Inaccurate pipetting of small volumes of internal standard, sample, or solvents. | - Use calibrated pipettes and appropriate tip sizes. - Prepare larger batches of reagents to minimize variation. | |
| High Matrix Effects in LC-MS/MS (Ion Suppression/Enhancement) | Insufficient Cleanup: Co-eluting lipids, salts, or other endogenous molecules are interfering with ionization. | - Incorporate a lipid removal step (e.g., LLE with a non-polar solvent like hexane or MTBE). - Add an SPE cleanup step to the protocol. - Optimize the chromatographic separation to resolve 3-HMA from interfering peaks.[9] |
| High Salt Concentration: Salts from buffers can cause significant ion suppression. | - Use volatile buffers (e.g., ammonium formate, ammonium acetate) in your final extract and mobile phases. - Ensure the SPE wash steps effectively remove non-volatile salts. | |
| Peak Tailing or Splitting in Chromatography | Sample Solvent Incompatibility: The final extract solvent is much stronger than the initial mobile phase. | - Evaporate the final extract to dryness and reconstitute in the initial mobile phase or a weaker solvent.[10] |
| Column Contamination: Buildup of matrix components on the analytical column. | - Use a guard column to protect the analytical column.[9][10] - Implement a more rigorous sample cleanup procedure. - Flush the column according to the manufacturer's recommendations. |
Data Presentation: Extraction Recovery
The following tables summarize expected recovery rates for catecholamine metabolites from tissue based on different extraction techniques. Note that specific recovery for 3-HMA may vary and should be determined empirically.
Table 1: Representative Recovery of Catecholamine Metabolites from Brain Tissue
| Extraction Method | Analyte Class | Sample Matrix | Average Recovery (%) | Reference |
| Protein Precipitation (Acetonitrile) | Neurotransmitters & Metabolites | Rat Brain Homogenate | 94 - 108 | [6] |
| Perchloric Acid Precipitation followed by LLE | Catecholamines & Metabolites | Rat Brain Homogenate | Variable (low for exogenous amines) | [1] |
Table 2: Comparison of Cleanup Techniques on Analyte Recovery and Phospholipid Removal
| Cleanup Method | Analyte | Sample Matrix | Recovery (%) | Phospholipid Removal Efficiency | Reference |
| Solid-Phase Extraction (SPE-AX) | VMA (related metabolite) | Plasma | > 90% | ~99% | [8] |
| Supported Liquid Extraction (SLE+) | VMA (related metabolite) | Plasma | > 95% | ~99% | [8] |
| Liquid-Liquid Extraction (LLE) | Malondialdehyde | Fish Liver | 92 - 104 | Not specified |
Experimental Protocols & Workflows
Protocol 1: General Extraction of 3-HMA from Brain Tissue using Protein Precipitation
This protocol is a representative method based on common techniques for extracting small molecule neurotransmitters and their metabolites from brain tissue.[6][7]
1. Tissue Homogenization: a. Weigh approximately 100 mg of frozen brain tissue. b. Add the tissue to a 2 mL tube containing ceramic beads and 500 µL of ice-cold acetonitrile with an appropriate internal standard. c. Homogenize using a bead beater homogenizer for 30-60 seconds. d. Vortex the homogenate for 30 seconds.
2. Protein Precipitation: a. Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C. b. Carefully collect the supernatant, which contains the extracted analytes.
3. Sample Preparation for LC-MS/MS: a. If necessary, evaporate the supernatant to dryness under a gentle stream of nitrogen. b. Reconstitute the dried extract in 100 µL of the initial LC mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). c. Vortex and centrifuge to pellet any remaining particulates. d. Transfer the final supernatant to an autosampler vial for analysis.
Protocol 2: Comprehensive Extraction of 3-HMA from Liver Tissue with SPE Cleanup
This protocol is a more rigorous method suitable for complex or "dirty" tissues like the liver, incorporating an SPE step for enhanced cleanup.
1. Tissue Homogenization: a. Weigh approximately 100 mg of frozen liver tissue. b. Homogenize in 1 mL of ice-cold 0.1 M perchloric acid containing an internal standard.
2. Protein Precipitation: a. Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C. b. Collect the supernatant.
3. pH Adjustment & SPE Loading: a. Adjust the pH of the supernatant to ~6.0 using a suitable buffer (e.g., ammonium acetate). This prepares the sample for loading onto a weak anion exchange (WAX) SPE cartridge. b. Condition a WAX SPE cartridge with 1 mL of methanol followed by 1 mL of water. c. Equilibrate the cartridge with 1 mL of loading buffer (e.g., 25mM ammonium acetate, pH 6.0). d. Load the pH-adjusted sample onto the SPE cartridge.
4. SPE Wash and Elution: a. Wash the cartridge with 1 mL of the equilibration buffer to remove neutral and basic interferences. b. Wash the cartridge with 1 mL of methanol to remove lipids and other organic-soluble interferences. c. Elute the 3-HMA with 1 mL of methanol containing 2-5% ammonium hydroxide.
5. Final Sample Preparation: a. Evaporate the eluate to dryness under nitrogen. b. Reconstitute in a suitable volume of the initial LC mobile phase for analysis.
Visualizations
Catecholamine Metabolism Pathway
The following diagram illustrates the metabolic conversion of epinephrine and norepinephrine, leading to the formation of 3-HMA and other key metabolites.
Caption: Metabolic pathway of catecholamines to 3-HMA and VMA.
General Experimental Workflow
This diagram outlines the logical steps for extracting 3-HMA from a tissue sample for LC-MS/MS analysis.
Caption: General workflow for 3-HMA extraction from tissue.
References
- 1. A method for the estimation of the catecholamines and their metabolites in brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Quantification of Neurotransmitters in Mouse Brain Tissue by Using Liquid Chromatography Coupled Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. data.biotage.co.jp [data.biotage.co.jp]
- 8. restek.com [restek.com]
- 9. agilent.com [agilent.com]
- 10. A fast and validated method for the determination of malondialdehyde in fish liver using high-performance liquid chromatography with a photodiode array detector - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Co-eluting Peaks with 3-Hydroxymandelic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to co-eluting peaks in the chromatographic analysis of 3-Hydroxymandelic acid (3-HMA).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak co-elution when analyzing this compound?
Co-elution in the analysis of 3-HMA can stem from several factors:
-
Isomeric Compounds: 3-HMA has isomers such as 4-Hydroxymandelic acid and 2-Hydroxymandelic acid, which have very similar chemical structures and chromatographic behavior.
-
Matrix Effects: Complex biological samples (e.g., plasma, urine) contain endogenous compounds that can co-elute with 3-HMA.[1]
-
Enantiomers: 3-HMA is a chiral compound and can exist as (R)- and (S)-enantiomers.[2] Without a chiral stationary phase or a chiral mobile phase additive, these enantiomers will co-elute.
-
Inadequate Method Parameters: Suboptimal mobile phase composition, pH, column chemistry, or temperature can lead to poor separation.[3]
Q2: How can I confirm that I have a co-elution problem?
Identifying co-elution is a critical first step. Here are several methods to detect it:
-
Peak Shape Analysis: Asymmetrical peaks, such as those with shoulders or excessive tailing, are often indicators of underlying, unresolved peaks.[4]
-
Diode Array Detector (DAD/PDA) Analysis: If you are using a DAD, the peak purity function in your chromatography software can be used. This tool assesses the spectral homogeneity across the peak.[4] If the spectra at the beginning, apex, and end of the peak are not identical, it suggests the presence of a co-eluting impurity.
-
Mass Spectrometry (MS): An MS detector is a powerful tool for identifying co-elution. By examining the mass spectra across the chromatographic peak, you can determine if more than one compound, each with a different mass-to-charge ratio (m/z), is present.[4]
Q3: What are the initial steps to troubleshoot peak tailing for 3-HMA?
Peak tailing can be a sign of co-elution or other column-related issues. Here are some initial troubleshooting steps:
-
Adjust Mobile Phase pH: 3-HMA is an acidic compound. Ensure the mobile phase pH is at least 2 units below the pKa of 3-HMA to keep it in a single, non-ionized form, which generally results in sharper peaks.
-
Check for Column Contamination: Contaminants from previous injections can cause peak tailing. Flush the column with a strong solvent to remove any strongly retained compounds.
-
Evaluate Column Health: A void in the column packing can lead to peak distortion. If the problem persists after cleaning, consider replacing the column.
Troubleshooting Guides
Problem 1: Poor resolution between this compound and its isomers.
This is a common challenge due to the structural similarity of the isomers. The following workflow can help improve separation.
Caption: Workflow for improving isomeric separation of 3-HMA.
Detailed Methodologies
1. Optimize Mobile Phase Selectivity: Changing the organic modifier can significantly alter selectivity. If you are using acetonitrile, try substituting it with methanol, or vice versa.[4] Also, adjusting the pH of the aqueous portion of the mobile phase can change the ionization state of the isomers and improve separation.
2. Select a Different Stationary Phase: If optimizing the mobile phase is insufficient, changing the column chemistry is the next logical step. Phenyl-hexyl or biphenyl columns can offer different selectivity for aromatic compounds like hydroxymandelic acid isomers compared to standard C18 columns.
3. Adjust Column Temperature: Temperature affects both solvent viscosity and the thermodynamics of the analyte-stationary phase interaction.[3] Systematically varying the column temperature (e.g., in 5 °C increments from 25 °C to 40 °C) can sometimes resolve closely eluting peaks.
Table 1: HPLC Starting Conditions for Isomer Separation
| Parameter | Condition 1 (Standard) | Condition 2 (Alternative) |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Phenyl-Hexyl (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 20 mM Potassium Phosphate, pH 3.0 |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | 2% to 30% B over 15 minutes | 5% to 40% B over 20 minutes |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 30 °C | 35 °C |
| Detection | UV at 230 nm | UV at 230 nm |
Problem 2: Co-elution of this compound with unknown matrix components.
When analyzing biological samples, sample preparation is key to removing interfering substances before chromatographic analysis.[5]
Caption: Decision tree for selecting a sample preparation technique.
Experimental Protocol: Solid Phase Extraction (SPE) for Plasma Samples
This protocol is designed to extract acidic compounds like 3-HMA from a plasma matrix.
-
Conditioning: Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Loading: Pre-treat 0.5 mL of plasma by adding 0.5 mL of 2% formic acid. Vortex and centrifuge. Load the supernatant onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water to remove neutral and basic compounds. Follow with a wash of 1 mL of methanol to remove lipids.
-
Elution: Elute 3-HMA and other acidic compounds with 1 mL of 5% ammonium hydroxide in methanol.
-
Dry and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase for injection.
Problem 3: Unresolved enantiomers of this compound.
The R and S enantiomers of 3-HMA will not be separated on a standard achiral column. Chiral chromatography is required for their resolution.[6][7]
Caption: Comparison of achiral vs. chiral separation of enantiomers.
Experimental Protocol: Chiral HPLC Method
This method provides a starting point for the enantiomeric separation of 3-HMA.
Table 2: Chiral HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | CHIRALPAK® IC (or similar cellulose-based chiral stationary phase) (250 mm x 4.6 mm, 5 µm)[7] |
| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v)[7] |
| Flow Rate | 0.8 mL/min |
| Temperature | 25 °C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
Problem 4: Co-elution persists after HPLC optimization.
If chromatographic optimizations are insufficient, using a mass spectrometer as a detector (LC-MS/MS) can provide the necessary selectivity. By using Multiple Reaction Monitoring (MRM), you can selectively detect 3-HMA even if it co-elutes with another compound, provided they have different masses or fragment differently.
Table 3: Example LC-MS/MS MRM Transitions
Note: These are theoretical values and must be optimized on your specific instrument.
| Compound | Precursor Ion (m/z) [M-H]⁻ | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 167.0 | 121.0 [M-H-HCOOH]⁻ | 15 |
| Potential Interference (e.g., Vanillic Acid) | 167.0 | 123.0 [M-H-CO₂]⁻ | 18 |
In this example, even though both compounds have the same precursor mass, they produce different product ions, allowing for their selective detection and quantification.[8]
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 4. youtube.com [youtube.com]
- 5. Sample preparation for fatty acid analysis in biological samples with mass spectrometry-based strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C8H8O4 | CID 86957 - PubChem [pubchem.ncbi.nlm.nih.gov]
Calibration curve issues for 3-Hydroxymandelic acid analysis
Technical Support Center: 3-Hydroxymandelic Acid Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound (3-HMA) analysis, with a focus on calibration curve issues.
Troubleshooting Guides
This section addresses common problems encountered during the generation of a calibration curve for this compound analysis.
Question: Why is my this compound calibration curve not linear?
Answer:
Non-linearity of your calibration curve can stem from several factors. Here's a systematic approach to troubleshoot this issue:
-
Concentration Range: Ensure your calibration standards are within the linear dynamic range of the method. For 3-HMA, a typical linear range is 10.0-250.0 ng/mL[1]. If your concentrations are too high, you may be observing detector saturation. Conversely, at very low concentrations, the signal-to-noise ratio might be poor, affecting linearity.
-
Standard Preparation: Inaccurate preparation of standards is a common source of error.
-
Verify the purity of your 3-HMA standard.
-
Use calibrated analytical balances and volumetric flasks.
-
Perform serial dilutions carefully and use fresh, high-purity solvents.
-
-
Detector Saturation: If you are using a UV detector, high concentrations of 3-HMA can lead to detector saturation. Dilute your standards and re-inject.
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of 3-HMA, which in turn can influence its chromatographic behavior and detection. Ensure the mobile phase is properly buffered and the pH is consistent across all runs.
-
Column Overload: Injecting too much sample onto the column can lead to peak distortion and non-linearity. Try reducing the injection volume.
Question: I am observing a high response in my blank (no analyte) injection. What could be the cause?
Answer:
A significant blank response, often referred to as "ghost peaks" or high baseline noise, can be caused by several factors:
-
Contaminated Mobile Phase: The solvents used for your mobile phase may be contaminated. Use HPLC-grade solvents and fresh, high-purity water.
-
Carryover from Previous Injections: Residual 3-HMA from a previous, more concentrated sample may be eluting in your blank run. To mitigate this:
-
Run several blank injections after a high-concentration sample.
-
Implement a robust needle wash protocol on your autosampler, using a strong solvent to clean the injection port and needle between injections.
-
-
Contaminated Glassware or Vials: Ensure all glassware and sample vials are scrupulously clean.
-
System Contamination: The HPLC system itself (e.g., tubing, injector, column) might be contaminated. Flush the system with a strong solvent to remove any adsorbed contaminants.
Question: My calibration curve for this compound is inconsistent between runs. What should I check?
Answer:
Inconsistent calibration curves suggest a lack of method robustness. Here are some potential causes and solutions:
-
System Instability:
-
Temperature Fluctuations: Ensure the column compartment and autosampler are temperature-controlled and stable.
-
Pump Performance: Fluctuations in pump pressure can lead to variable retention times and peak areas. Check for leaks and ensure the pump is properly primed and degassed.
-
-
Standard Solution Instability: this compound solutions may degrade over time. It is recommended to store stock solutions at -80°C for up to 6 months and at -20°C for up to 1 month[2]. Prepare fresh working standards daily. The compound is stable under recommended storage conditions, but can react with strong oxidizing agents[3].
-
Inconsistent Sample Preparation: Ensure your sample and standard preparation procedures are consistent for every run. This includes factors like extraction time, solvent volumes, and pH adjustments.
-
Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting the analytical run. Insufficient equilibration can lead to drifting retention times and inconsistent peak areas.
Frequently Asked Questions (FAQs)
Q1: What are the typical HPLC conditions for this compound analysis?
A1: A common method involves a reversed-phase C18 (ODS) column with a mobile phase consisting of 1% acetonitrile in 0.1 M acetic acid[1]. Detection is often performed using an electrochemical detector or a UV detector at around 230 nm.
Q2: How should I prepare my biological samples (e.g., urine, plasma) for 3-HMA analysis?
A2: Sample preparation is crucial to remove interferences. For plasma, a liquid-liquid extraction with an organic solvent like methyl-tert-butyl ether after acidification is a common method[1]. For urine samples, a simple dilution and filtration step may be sufficient, but a solid-phase extraction (SPE) might be necessary for cleaner samples and to concentrate the analyte. It is important to adjust the pH of the urine to around 2.7 before injection[4].
Q3: My 3-HMA peak is showing tailing. What can I do?
A3: Peak tailing for acidic compounds like 3-HMA can be caused by interactions with active sites on the column packing material.
-
Mobile Phase Modifier: Adding a small amount of a stronger acid, like trifluoroacetic acid (TFA) (e.g., 0.1%), to the mobile phase can help to protonate the silanol groups and reduce tailing. However, be aware that high concentrations of TFA can be detrimental to some columns.
-
Column Choice: Using a column with end-capping or a base-deactivated stationary phase can minimize these secondary interactions.
-
Sample Solvent: Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the mobile phase.
Q4: What is a suitable internal standard for this compound analysis?
A4: A good internal standard should be structurally similar to the analyte but well-resolved from it chromatographically. For 3-HMA, a suitable internal standard is 3-hydroxy-4-methoxymandelic acid[1].
Quantitative Data Summary
The following table summarizes key quantitative parameters for a typical this compound HPLC method.
| Parameter | Value | Reference |
| Linear Range | 10.0 - 250.0 ng/mL | [1] |
| Limit of Quantitation (LOQ) | 10.0 ng/mL | [1] |
| Limit of Detection (LOD) | Not explicitly stated, but would be lower than LOQ. | - |
| Recovery | Acceptable accuracy and precision were obtained during intra-batch and inter-batch analysis. | [1] |
Experimental Protocols
Protocol 1: Preparation of Calibration Standards
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.
-
Intermediate Stock Solution (10 µg/mL): Dilute 100 µL of the 1 mg/mL stock solution to 10 mL with the mobile phase.
-
Working Standards: Prepare a series of working standards by serially diluting the intermediate stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 10, 25, 50, 100, 150, 200, and 250 ng/mL).
Protocol 2: Sample Preparation from Plasma
-
To 0.25 mL of plasma in a centrifuge tube, add the internal standard.
-
Acidify the plasma sample.
-
For analysis of conjugated 3-HMA, perform enzymatic hydrolysis with β-glucuronidase.
-
Add 5 mL of methyl-tert-butyl ether and vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase and inject into the HPLC system.
Visualizations
Caption: Troubleshooting workflow for 3-HMA calibration curve issues.
Caption: Experimental workflow for 3-HMA analysis.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0000750) [hmdb.ca]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. Urinary 3-methoxy-4-hydroxymandelic acid as measured by liquid chromatography, with on-line post-column reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Resolution of 3-Hydroxymandelic Acid Enantiomers
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges in the chiral resolution of 3-Hydroxymandelic acid.
Section 1: Chiral Chromatography (HPLC/SFC)
Chiral chromatography is a primary method for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Frequently Asked Questions (FAQs)
Q1: What are Chiral Stationary Phases (CSPs) and how do I choose one for this compound? A1: CSPs are column packing materials made from a chiral selector immobilized on a support, typically silica gel. For acidic compounds like this compound, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective. A common example is cellulosic tris(3,5-dichlorophenylcarbamate) immobilized on silica gel, found in columns like CHIRALPAK® IC.[1] The choice of CSP is often empirical, and screening several different columns may be necessary to find the optimal one.
Q2: What mobile phases are typically used for the separation of mandelic acid derivatives? A2: For normal-phase HPLC, a common mobile phase is a mixture of a non-polar solvent like n-hexane with a polar modifier, such as isopropanol or ethanol.[1] To improve peak shape and reduce tailing for acidic analytes, a small amount of an acidic additive like trifluoroacetic acid (TFA) is often included (e.g., 0.1%).[1] For Supercritical Fluid Chromatography (SFC), supercritical CO2 is used as the main mobile phase, with modifiers like methanol or ethanol.[2]
Q3: What is the difference between HPLC and SFC for chiral separations? A3: Supercritical Fluid Chromatography (SFC) often provides faster and more efficient separations with better enantioselectivity compared to HPLC for mandelic acid derivatives.[2] SFC uses supercritical CO2, which has low viscosity and high diffusivity, allowing for higher flow rates without generating excessive backpressure.
Troubleshooting Guide: Chiral HPLC/SFC
Q: Why am I seeing poor or no separation between the enantiomer peaks? A: This is a common issue that can stem from several factors:
-
Incorrect CSP: The selected chiral stationary phase may not be suitable for this compound. Consider screening other polysaccharide-based CSPs.
-
Mobile Phase Composition: The polarity of the mobile phase is critical. With a decrease in the alcohol (modifier) content in the mobile phase, retention times and resolution typically increase.[1] Systematically vary the ratio of hexane to alcohol.
-
Temperature: Column temperature affects separation. Try adjusting the temperature, as lower temperatures sometimes improve resolution, although this is not always the case.[2]
-
Flow Rate: The flow rate can impact efficiency. Ensure you are operating within the optimal range for your column, typically between 0.4 and 1.2 ml/min for standard HPLC columns.[1]
Q: My peaks are broad or tailing. What can I do to improve the peak shape? A: Poor peak shape can compromise resolution and quantification. Here are some troubleshooting steps:
-
Secondary Silanol Interactions: Residual silanol groups on the silica support can cause tailing with acidic compounds. Ensure your mobile phase contains an acidic additive like 0.1% TFA to suppress this interaction.[1][3]
-
Sample Solvent: Injecting the sample in a solvent much stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve your sample in the mobile phase itself.[3]
-
Column Contamination or Degradation: The column may be contaminated. Flush the column with a strong solvent.[3] If performance does not improve, the column may be degraded and require replacement.
Q: My retention times are drifting or inconsistent between runs. What is the cause? A: Retention time instability can invalidate results. Check the following:
-
Mobile Phase Preparation: Ensure the mobile phase is thoroughly mixed and degassed. Inconsistent composition from on-line mixers can cause drift.[4]
-
Temperature Fluctuations: Use a column oven to maintain a constant, stable temperature.[3]
-
System Leaks: Check all fittings for leaks, as even a small leak can cause pressure and flow rate fluctuations, leading to shifting retention times.[5]
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before injecting the sample. This can require flushing with at least 10-20 column volumes.[3]
Data Presentation: HPLC Conditions for Mandelic Acid Derivatives
The following table summarizes successful separation conditions for mandelic acid and its derivatives on a CHIRALPAK® IC column, which can serve as a starting point for method development for this compound.
| Compound | Mobile Phase (n-hexane/isopropanol) | Additive | Resolution Factor (Rs) |
| Mandelic Acid | 90/10 (v/v) | 0.1% TFA | 2.21 |
| 4-Methoxymandelic Acid | 90/10 (v/v) | 0.1% TFA | 2.14 |
| 3,4,5-Trismethoxymandelic Acid | 80/20 (v/v) | 0.1% TFA | 3.70 |
| Data sourced from a study on a CHIRALPAK® IC (250 mm × 4.6 mm, 5 μm) column.[1] |
Experimental Protocol: Chiral HPLC Method Development
-
Column Selection: Start with a polysaccharide-based CSP, such as CHIRALPAK® IC.
-
Mobile Phase Preparation: Prepare a mobile phase of 90:10 (v/v) n-hexane/isopropanol with 0.1% TFA. Filter and degas the mobile phase.[1]
-
System Setup: Install the column in a thermostatted column compartment (e.g., 25°C). Set the pump flow rate to 1.0 mL/min. Set the UV detector to an appropriate wavelength for this compound (e.g., 230 nm).[1]
-
Sample Preparation: Dissolve a small amount of racemic this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection and Analysis: Equilibrate the column with the mobile phase for at least 30 minutes. Inject 10 µL of the sample and run the analysis.
-
Optimization:
-
If resolution is poor, decrease the percentage of isopropanol in the mobile phase in small increments (e.g., to 95:5).
-
If peaks are broad, ensure the TFA concentration is sufficient.
-
Adjust the flow rate and temperature to further optimize the separation efficiency and analysis time.
-
Workflow Diagram: HPLC Method Development
Caption: Workflow for chiral HPLC method development.
Section 2: Diastereomeric Salt Crystallization
This classical resolution method involves reacting the racemic this compound with a single enantiomer of a chiral base. This reaction forms a pair of diastereomeric salts, which have different physical properties (like solubility) and can be separated by fractional crystallization.[6][7]
Frequently Asked questions (FAQs)
Q1: How do I select a suitable chiral resolving agent? A1: The choice of a resolving agent is crucial and often requires screening. For resolving a chiral acid like this compound, a chiral base is used.[8] Common choices include naturally occurring alkaloids (e.g., brucine, quinine) or synthetic amines like (1R,2S)-(-)-ephedrine or (R)-1-phenylethylamine.[9][10] The ideal agent will form a diastereomeric salt that crystallizes easily while the other salt remains in solution.
Q2: What is the difference between kinetic and thermodynamic control in crystallization? A2: Thermodynamic control implies allowing the system to reach its lowest energy state, where the least soluble salt preferentially crystallizes. This is achieved by slow cooling and equilibration. Kinetic control involves rapid crystallization, which might trap the less stable or more soluble diastereomer, leading to lower purity. Slow, controlled crystallization is almost always preferred for effective resolution.
Troubleshooting Guide: Diastereomeric Salt Crystallization
Q: My diastereomeric salts are not crystallizing from the solution. What can I do? A: Failure to crystallize is a frequent challenge. Here are several techniques to induce crystallization:
-
Solvent Screening: The solubility of diastereomeric salts is highly dependent on the solvent. If one solvent (e.g., ethanol) doesn't work, try others like methanol, ethyl acetate, or mixtures.[11]
-
Increase Concentration: Carefully evaporate some of the solvent to create a supersaturated solution.
-
Slow Cooling: Allow the solution to cool to room temperature very slowly, then transfer it to a refrigerator (4°C) or freezer (-20°C) for an extended period (12-24 hours).[11]
-
Induce Nucleation: Scratch the inside of the flask with a glass rod below the solvent line or add a seed crystal of the desired product if available.
Q: I've isolated crystals, but the enantiomeric excess (ee%) of my final product is low. Why? A: Low ee% indicates that the crystals were not diastereomerically pure.
-
Co-precipitation: The solubility difference between the two diastereomeric salts might not be large enough in the chosen solvent, causing the more soluble salt to precipitate along with the desired one.[11]
-
Solution: Re-crystallize the obtained solid one or more times. Each recrystallization step should enrich the less soluble diastereomer and improve the final ee%.[9][11]
-
Racemization: The chiral center could be susceptible to racemization under the experimental conditions (e.g., high heat, strong base). Check the stability of your compound under the conditions used.[11]
Q: My resolution yields an oil instead of crystals. What should I do? A: "Oiling out" occurs when the salt comes out of solution as a liquid phase instead of a solid crystal lattice. This can be addressed by:
-
Changing the Solvent: Use a different solvent or a solvent mixture that is less likely to promote oiling.
-
Lowering the Temperature: Dissolve the components at a lower temperature to avoid supersaturation that leads to oiling.
-
Dilution: Add more solvent to the mixture before cooling to reduce the concentration.
Data Presentation: Resolving Agents for Mandelic Acid
This table shows examples of chiral bases used to resolve racemic mandelic acid, which can be applicable to this compound.
| Resolving Agent | Solvent | Target Enantiomer Recovered | Reported Purity/Yield |
| (1R,2S)-(−)-Ephedrine | Ethanol | (R)-(−)-Mandelic Acid | High optical purity observed[9] |
| L-phenylalanine | Water | L-Mandelic Acid | Enriched up to 85% in crystals[12] |
| Levetiracetam | Acetonitrile | (S)-enantiomers (for chloro-derivatives) | Resolution efficiency up to 94%[13] |
Experimental Protocol: Diastereomeric Salt Crystallization
-
Salt Formation: Dissolve one equivalent of racemic this compound in a suitable solvent (e.g., ethanol). In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving agent (e.g., (1R,2S)-(-)-ephedrine) in the same solvent.[11]
-
Mixing: Slowly add the resolving agent solution to the acid solution, with gentle warming if necessary to ensure complete dissolution.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, cover the flask and place it in a refrigerator (4°C) for 24 hours.[11]
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. Save the filtrate (mother liquor), as it contains the other diastereomer.
-
Recrystallization (Optional but Recommended): To improve purity, dissolve the collected crystals in a minimal amount of hot solvent and repeat the slow cooling and filtration process.[9]
-
Liberation of Free Acid: Dissolve the purified diastereomeric salt in water and add a strong acid (e.g., HCl) to protonate the carboxylate. Extract the enantiomerically enriched this compound into an organic solvent (e.g., ethyl acetate).
-
Analysis: Dry and evaporate the organic solvent. Analyze the product's enantiomeric excess (ee%) using chiral HPLC.
Workflow Diagram: Troubleshooting Crystallization
Caption: Decision tree for troubleshooting crystallization issues.
Section 3: Enzymatic Kinetic Resolution
Enzymatic resolution is a green and highly selective method. It typically involves using an enzyme, such as a lipase, that preferentially catalyzes a reaction (e.g., ester hydrolysis or formation) on one enantiomer of the racemic mixture, leaving the other enantiomer unreacted.[12]
Frequently Asked Questions (FAQs)
Q1: How does enzymatic kinetic resolution work? A1: In a kinetic resolution, one enantiomer reacts faster than the other. For a racemic ester of this compound, a lipase can be used to selectively hydrolyze one ester enantiomer (e.g., the R-ester) to the corresponding acid (R-acid), leaving the other ester (S-ester) largely unreacted.[14] The resulting acid and ester can then be separated by standard methods like extraction.
Q2: What are the advantages of enzymatic resolution? A2: The primary advantages are high enantioselectivity (enzymes can often distinguish between enantiomers with near-perfect precision), mild reaction conditions (room temperature, neutral pH), and environmental friendliness (enzymes are biodegradable catalysts).
Troubleshooting Guide: Enzymatic Resolution
Q: The enzymatic reaction is very slow or stops before 50% conversion. What could be the problem? A:
-
Sub-optimal Conditions: Enzyme activity is highly sensitive to pH and temperature. Ensure these are set to the optimal values for the specific lipase being used.
-
Enzyme Inactivation: The enzyme may have lost its activity due to improper storage or handling. Use a fresh batch of the enzyme or test its activity with a known substrate.
-
Poor Substrate Solubility: If you are working with the ester of this compound in an aqueous buffer, it may have low solubility. Adding a small amount of a water-miscible co-solvent can help, but be aware that high concentrations of organic solvents can denature the enzyme.
Q: The enantiomeric excess (ee%) of the product or remaining starting material is low. How can I improve it? A:
-
Stop the Reaction Earlier: In kinetic resolutions, the ee% of the remaining starting material is highest at low conversion, while the ee% of the product is highest at conversions approaching 50%. Letting the reaction proceed past 50% conversion will decrease the ee% of both. Monitor the reaction and stop it at the optimal point (often between 40-50% conversion).
-
Screen Different Enzymes: Not all lipases will show high selectivity for your specific substrate. Screening lipases from different sources (e.g., Pseudomonas cepacia, Candida antarctica) is recommended.
-
Optimize the Solvent: The choice of solvent can dramatically affect enzyme selectivity. For transesterification reactions, screening non-aqueous solvents is a key optimization step.[12]
Data Presentation: Kinetic Parameters for Enzymatic Resolution
This table compares kinetic parameters for the enzymatic hydrolysis of mandelate esters in a batch reactor versus a microchannel reactor (MCR), illustrating how reaction setup can influence performance.
| Parameter | Batch Reactor | Microchannel Reactor (MCR) |
| eep (Product) | 65% | 95% |
| Km | 12 mM | 8 mM |
| Vmax | 11 mM s⁻¹ | 45 mM s⁻¹ |
| Data from a study on the enzymatic kinetic resolution of mandelic acids.[12] The improved performance in the MCR is attributed to better mass transfer.[12] |
Experimental Protocol: Lipase-Catalyzed Hydrolysis
-
Substrate Preparation: Synthesize the racemic methyl or ethyl ester of this compound using standard esterification methods (e.g., Fischer esterification).
-
Reaction Setup: Prepare a buffered aqueous solution (e.g., 50 mM phosphate buffer, pH 7.0). Disperse the racemic ester in the buffer.
-
Enzyme Addition: Add the lipase (e.g., Lipase from Pseudomonas cepacia) to the mixture. A typical loading is 5-10 mg of enzyme per 100 mg of substrate.
-
Incubation: Stir the mixture at a constant temperature (e.g., 30-40°C).
-
Monitoring: Periodically take small aliquots from the reaction. Quench the reaction (e.g., by adding acid), extract the components, and analyze the conversion and ee% by chiral HPLC.
-
Workup: When the desired conversion (e.g., ~45%) is reached, stop the reaction by acidifying the mixture to pH ~2.
-
Separation: Extract the entire mixture with an organic solvent (e.g., ethyl acetate). The unreacted ester will be in the organic phase. The hydrolyzed acid can be extracted from the aqueous phase or after basifying the aqueous phase and re-extracting.
-
Purification: Purify the separated acid and ester products using standard techniques.
Workflow Diagram: Enzymatic Kinetic Resolution
Caption: Schematic of an enzymatic kinetic resolution process.
References
- 1. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioseparation of chiral mandelic acid derivatives by supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. researchgate.net [researchgate.net]
- 6. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 7. Chiral resolution - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enzyme-catalysed optical resolution of mandelic acid via RS(∓)-methyl mandelate in non-aqueous media | Semantic Scholar [semanticscholar.org]
Navigating the Nuances of 3-Hydroxymandelic Acid Analysis: A Technical Support Guide
Welcome to the Technical Support Center for 3-Hydroxymandelic Acid Urinary Excretion Data. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of measuring and interpreting this compound levels in urine. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, ensuring the generation of robust and reliable data.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experimental workflow.
| Problem ID | Issue | Possible Causes | Suggested Solutions |
| VAR-001 | High inter-sample variability in this compound concentrations | Inconsistent sample collection times. | Standardize urine collection to a specific time of day, such as the first morning void, to minimize diurnal variations.[1][2][3] |
| Variations in patient hydration status. | Normalize the data to account for urine dilution. Common methods include creatinine normalization, specific gravity, or osmolality.[4] | ||
| Degradation of the analyte after collection. | Process and freeze samples as quickly as possible after collection. Store at -80°C for long-term stability.[3][5][6] | ||
| NORM-001 | Inconsistent results after creatinine normalization | Creatinine levels are influenced by muscle mass, diet, and kidney function, which can introduce bias. | Consider alternative normalization strategies such as Probabilistic Quotient Normalization (PQN) or normalization to the total useful signal, especially in populations with variable muscle mass or renal function.[4] |
| Inaccurate creatinine measurement. | Ensure your creatinine assay is validated and free from interferences. | ||
| ANALYT-001 | Poor chromatographic peak shape or resolution | Suboptimal mobile phase composition or pH. | Optimize the mobile phase pH and organic solvent concentration to improve peak shape and separation from interfering compounds. For reversed-phase HPLC, a low pH buffer is often used.[7][8][9] |
| Column degradation. | Use a guard column and ensure proper sample cleanup to protect the analytical column. If performance degrades, wash or replace the column.[7] | ||
| Matrix effects suppressing or enhancing the signal. | Employ a more effective sample clean-up method like solid-phase extraction (SPE). The use of a stable isotope-labeled internal standard can also help to correct for matrix effects.[10][11][12] | ||
| REC-001 | Low recovery of this compound during sample preparation | Inefficient extraction from the urine matrix. | Optimize the solid-phase extraction (SPE) protocol by testing different sorbents, wash steps, and elution solvents. A combination of reverse-phase and ion-exchange mechanisms can be effective.[8] |
| Analyte degradation during sample processing. | Keep samples on ice during processing and minimize the time between thawing and analysis to prevent enzymatic or chemical degradation.[13] |
Frequently Asked Questions (FAQs)
Sample Collection and Handling
Q1: What is the ideal procedure for collecting urine samples for this compound analysis?
A1: For optimal results, a 24-hour urine collection is considered the gold standard as it averages out diurnal fluctuations.[1] However, first morning void or timed collections can also be used if a 24-hour collection is not feasible.[1][2][3] It is crucial to maintain consistency in the collection method across all samples in a study.[1]
Q2: How should I store urine samples before analysis?
A2: Urine samples should be centrifuged to remove particulate matter and then frozen at -80°C as soon as possible after collection for long-term storage.[3][14] For short-term storage (up to 24 hours), refrigeration at 4°C is acceptable.[5][6] Avoid repeated freeze-thaw cycles as this can lead to analyte degradation.[3] The stability of mandelic acid, a related compound, has been shown to be good in frozen samples (-18°C) for up to 70 days.[15]
Q3: Are there any preservatives I should add to the urine samples?
A3: While some preservatives like boric acid or thymol can inhibit bacterial growth, they may also interfere with the analysis or alter the metabolic profile.[1][6][16] If preservatives are necessary, their effect on the assay should be validated. A common practice for catecholamine metabolites is to acidify the urine to a pH between 2 and 4 with HCl or acetic acid, which can improve stability.[7][17]
Data Normalization
Q4: Why is data normalization necessary for urinary this compound?
A4: Urine concentration can vary significantly depending on an individual's hydration status.[4] Normalization corrects for these differences in urine dilution, allowing for more accurate comparison of metabolite excretion between samples.[4]
Q5: What are the most common normalization methods and which one should I choose?
A5: The most common methods are:
-
Creatinine Normalization: This is the most widely used method due to the relatively constant excretion rate of creatinine. However, it can be affected by factors like muscle mass, age, sex, and diet.[18]
-
Specific Gravity or Osmolality: These methods measure the density or solute concentration of the urine and are less influenced by muscle mass.
-
Probabilistic Quotient Normalization (PQN): This is a statistical method that is useful in metabolomics studies with a large number of analytes.[4]
-
Internal Standard Normalization: This involves spiking a known concentration of a stable isotope-labeled version of the analyte into each sample before processing.
The choice of method depends on the study population and design. For general use, creatinine normalization is often sufficient, but for studies involving populations with diverse characteristics, other methods may be more appropriate.[4]
Analytical Methodology
Q6: What are the recommended analytical techniques for quantifying this compound?
A6: High-Performance Liquid Chromatography (HPLC) with electrochemical or mass spectrometric detection (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and reliable methods.[7][8][19][20] LC-MS/MS is often preferred for its high sensitivity and selectivity.[10][11][12]
Q7: Are there any known dietary or medication interferences?
A7: Yes, several foods and drugs can affect the levels of catecholamine metabolites.
-
Dietary: Foods rich in vanilla, bananas, citrus fruits, and caffeinated beverages should be avoided for a few days prior to and during urine collection.[21]
-
Medications: A number of medications can interfere, including antihypertensives (e.g., methyldopa), levodopa, and tricyclic antidepressants.[7][21][22] A thorough review of the subject's medication history is essential.
Experimental Protocols
Protocol 1: Sample Preparation for HPLC-MS/MS Analysis
This protocol outlines a general procedure for the solid-phase extraction (SPE) of this compound from urine.
-
Thawing and Centrifugation: Thaw frozen urine samples on ice. Vortex the samples and centrifuge at 2000 x g for 10 minutes at 4°C to pellet any sediment.[2][3]
-
Internal Standard Spiking: Transfer 1 mL of the supernatant to a new tube. Add an appropriate amount of a stable isotope-labeled this compound internal standard.
-
pH Adjustment: Adjust the sample pH to approximately 2.7 with acid (e.g., HCl).[7]
-
SPE Column Conditioning: Condition a mixed-mode C18/anion-exchange SPE cartridge by sequentially passing methanol and then water (adjusted to the same pH as the sample) through the column.
-
Sample Loading: Load the pH-adjusted urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with water and then a weak organic solvent (e.g., 5% methanol) to remove interfering substances.
-
Elution: Elute the this compound with an appropriate solvent, such as a higher concentration of organic solvent with a small amount of base (e.g., methanol with ammonium hydroxide).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Protocol 2: HPLC with Electrochemical Detection
This is a summary of a general HPLC-ECD method.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A phosphate buffer with an organic modifier (e.g., acetonitrile or methanol). The pH is typically acidic (e.g., pH 2.7-3.5).[7][8]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: Electrochemical detector with the potential set to an appropriate oxidative voltage.
-
Quantification: Based on peak height or area ratios relative to an internal standard.
Data Presentation
The following tables provide reference ranges for the closely related and more commonly measured vanillylmandelic acid (VMA), which is the 3-methoxy-4-hydroxy isomer of mandelic acid. These can serve as a guide, but it is recommended that each laboratory establishes its own reference ranges.
Table 1: Adult Reference Ranges for 24-hour Urinary VMA
| Sex | Age | Reference Range (µmol/24h) |
| Male | > 35 years | 10 - 54 |
| Female | > 35 years | 9 - 38 |
| Data adapted from published studies in hypertensive patients.[23] |
Table 2: Pediatric Reference Ranges for Urinary VMA
| Age | Reference Range (mg/g creatinine) |
| < 1 year | < 25 |
| 1 - 2 years | < 15 |
| 2 - 5 years | < 10 |
| 5 - 15 years | < 7 |
| Reference ranges for children can vary significantly with age.[24] It's important to note that some studies suggest adjusting reference ranges for creatinine, age, sex, and weight.[18] |
Visualizations
Caption: Metabolic pathway of catecholamines leading to VMA.
Caption: General experimental workflow for urinary 3-HM analysis.
Caption: Logical relationship in data normalization.
References
- 1. Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Guidelines for Metabolomics Sample Collection - Creative Proteomics [creative-proteomics.com]
- 3. Urine Sample Collection and Preparation in Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]
- 4. Characteristics of Normalization Methods in Quantitative Urinary Metabolomics—Implications for Epidemiological Applications and Interpretations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of targeted metabolite profiles of urine samples under different storage conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of Storage Conditions and Preservatives on Metabolite Fingerprints in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. The assay of 4-hydroxy-3-methoxymandelic acid in urine by HPLC with electrochemical detection using bonded-phase silica sorbents for rapid, simple and selective extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sensitive HPLC Method for Quantitative Analysis of Mandelic Acid, Hippuric Acid, Methyl Hippuric Acid in Human Urine : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 14. metabolon.com [metabolon.com]
- 15. Analysis and stability of phenylglyoxylic and mandelic acids in the urine of styrene-exposed people - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. theanalyticalscientist.com [theanalyticalscientist.com]
- 18. Urinary creatinine adjusted reference ranges for homovanillic and vanillylmandelic acid in children and adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Determination of urinary 3-methoxy-4-hydroxymandelic acid by gas-liquid chromatography as vanillyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Analysis of urinary organic acids by gas chromatography tandem mass spectrometry method for metabolic profiling applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Food-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Urinary 3-methoxy-4-hydroxymandelic acid as measured by liquid chromatography, with on-line post-column reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Reference intervals for 24-h urinary normetanephrine, metanephrine, and 3-methoxy-4-hydroxymandelic acid in hypertensive patients [pubmed.ncbi.nlm.nih.gov]
- 24. Normal values for urinary 3-methoxy-4-hydroxymandelic acid (VMA) in children - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chiral Separation of Mandelic Acid Isomers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the optimal separation of mandelic acid isomers.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for the successful separation of mandelic acid isomers?
A1: The most critical factor is the selection of an appropriate chiral stationary phase (CSP). The CSP's ability to form transient, diastereomeric complexes with the mandelic acid enantiomers, leading to differential retention times, is the fundamental principle of this separation.
Q2: Which types of HPLC columns are commonly used for mandelic acid isomer separation?
A2: Several types of chiral stationary phases are effective. Polysaccharide-based columns, particularly those with cellulose or amylose derivatives, are widely used. For example, columns like CHIRALPAK® IC, which has a cellulosic tris(3,5-dichlorophenylcarbamate) selector, have demonstrated successful baseline resolution of mandelic acid enantiomers[1]. Other options include cyclodextrin-based columns and, for more specialized applications, molecularly imprinted polymers (MIPs)[2][3][4][5].
Q3: How does the mobile phase composition affect the separation?
A3: The mobile phase composition is crucial for optimizing the separation. In normal-phase chromatography, a non-polar solvent like n-hexane is typically used with a polar modifier, such as ethanol or isopropanol[1]. The concentration of the alcohol modifier can significantly impact retention and resolution; a lower alcohol content generally leads to increased retention and better resolution[1]. Acidic additives like trifluoroacetic acid (TFA) are often included to improve peak shape for acidic compounds like mandelic acid[1]. The pH of the mobile phase can also be a critical parameter influencing retention times[5].
Q4: Is derivatization of mandelic acid necessary for its separation?
A4: For High-Performance Liquid Chromatography (HPLC), derivatization is typically not required. However, for Gas Chromatography (GC) analysis, derivatization of one or both of the functional groups is necessary due to the high polarity and low volatility of mandelic acid[2].
Troubleshooting Guide
Q1: I am observing poor or no resolution between the mandelic acid enantiomers. What should I do?
A1: Poor resolution is a common issue. Here are several steps you can take to troubleshoot:
-
Verify Column Suitability: Ensure that the chiral stationary phase you are using is appropriate for mandelic acid. Polysaccharide-based columns are a good starting point[1].
-
Optimize Mobile Phase:
-
Adjust Modifier Concentration: If using a normal-phase method (e.g., hexane/alcohol), try decreasing the concentration of the alcohol modifier. This can enhance the interaction with the stationary phase and improve resolution[1].
-
Change the Modifier: Consider switching from isopropanol to ethanol or vice-versa, as this can alter the selectivity.
-
-
Lower the Temperature: Reducing the column temperature (e.g., from 25°C to 15°C) can sometimes improve enantioselectivity.
-
Reduce Flow Rate: A lower flow rate provides more time for the enantiomers to interact with the CSP, which can lead to better separation.
Q2: My peaks are tailing. How can I improve the peak shape?
A2: Peak tailing for acidic compounds like mandelic acid is often due to strong interactions with the stationary phase.
-
Add an Acidic Modifier: The most common solution is to add a small amount of an acidic modifier to the mobile phase. For instance, 0.1% trifluoroacetic acid (TFA) is frequently used to suppress the ionization of the carboxylic acid group and reduce tailing[1].
-
Check for Column Contamination: Contamination can lead to active sites that cause tailing. Flush the column according to the manufacturer's instructions.
Q3: The retention times are too long. How can I reduce the analysis time?
A3: Long retention times can be addressed by:
-
Increasing the Mobile Phase Strength: In a normal-phase system, this means increasing the percentage of the alcohol modifier. Be aware that this may compromise resolution, so a balance must be found.
-
Increasing the Flow Rate: A higher flow rate will shorten the analysis time, but it can also lead to a decrease in resolution and an increase in backpressure.
-
Increasing the Column Temperature: A moderate increase in temperature can decrease viscosity and speed up elution, but it may also reduce selectivity.
Experimental Protocols
Detailed Methodology for HPLC Separation of Mandelic Acid Isomers
This protocol is based on a method developed for the separation of mandelic acid and its derivatives on a CHIRALPAK® IC column[1].
-
Instrumentation:
-
Agilent 1100 series HPLC system or equivalent, equipped with a quaternary pump, vacuum degasser, column oven, multiple wavelength UV detector, and autosampler[1].
-
-
Column:
-
CHIRALPAK® IC (250 mm × 4.6 mm, 5 μm)[1].
-
-
Mobile Phase:
-
A mixture of n-hexane and an alcohol modifier (isopropanol or ethanol). The exact ratio should be optimized for the specific application. A common starting point is 90:10 (n-hexane:isopropanol).
-
0.1% Trifluoroacetic acid (TFA) is added to the mobile phase[1].
-
The mobile phase should be filtered through a 0.45 μm filter and degassed ultrasonically before use[1].
-
-
Chromatographic Conditions:
-
Sample Preparation:
-
Dissolve the mandelic acid sample in the mobile phase to an appropriate concentration.
-
Data Presentation
Table 1: Quantitative Data for Mandelic Acid Isomer Separation
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Resolution (Rs) | Retention Time (min) | Reference |
| CHIRALPAK® IC | n-hexane/isopropanol/TFA | 1.0 | 25 | 2.21 | Not specified | [1] |
| LiChrospher 100 RP-18 (with chiral mobile phase additive) | Methanol/water (15:85) with 2 mM L-Phe and 1 mM CuSO4, pH 4.0 | 0.8 | 22 | Not specified | R-isomer: ~11.7, S-isomer: ~13.2 | [6] |
| Molecular Imprinted Polymer ((+)-mandelic acid template) | Buffer 1, 2, or 3 | Not specified | Not specified | 2.33, 2.44, 2.86 | Not specified | [4] |
Mandatory Visualizations
References
- 1. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral Separation of Mandelic Acid Derivatives Using Various Permethylated Cyclodextrin Selectors Containing Stationary Phases in GC [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. redalyc.org [redalyc.org]
- 6. path.web.ua.pt [path.web.ua.pt]
Validation & Comparative
A Comparative Analysis of 3-Hydroxymandelic Acid and Vanillylmandelic Acid as Neuroblastoma Biomarkers
For researchers, scientists, and drug development professionals, the accurate and timely diagnosis of neuroblastoma, a common pediatric cancer, is paramount. This guide provides an objective comparison of two key urinary biomarkers: the well-established vanillylmandelic acid (VMA) and the emerging 3-hydroxymandelic acid (3-HMA).
This analysis synthesizes available experimental data to evaluate their respective performance in diagnosing and monitoring neuroblastoma, offering insights into their metabolic origins, diagnostic utility, and the analytical methodologies for their detection.
At a Glance: 3-HMA vs. VMA
| Feature | This compound (3-HMA) | Vanillylmandelic Acid (VMA) |
| Synonyms | m-Hydroxymandelic acid, MHMA | VMA, 3-methoxy-4-hydroxymandelic acid |
| Primary Indication | Neuroblastoma (emerging) | Neuroblastoma, Pheochromocytoma |
| Reported Elevation in Neuroblastoma | 20- to 30-fold increase reported in one study[1] | Consistently elevated in neuroblastoma patients[2][3][4] |
| Diagnostic Sensitivity | Data not widely available | 71% - 80.7%[2][5] |
| Diagnostic Specificity | Data not widely available | High, but false positives can occur[6] |
Metabolic Pathways and Clinical Significance
Both 3-HMA and VMA are metabolites of the catecholamines, epinephrine and norepinephrine. Their production is elevated in neuroblastoma, a tumor originating from neural crest cells, which are involved in the synthesis of these hormones.[7]
Vanillylmandelic acid (VMA) is a well-documented and widely utilized biomarker for the diagnosis and monitoring of neuroblastoma.[2][5][8] Elevated urinary VMA levels are found in a significant percentage of neuroblastoma patients.[2][3][4] However, its diagnostic sensitivity is not absolute, with some studies indicating that a combination with other markers like homovanillic acid (HVA) can improve detection rates.[6] Furthermore, for the diagnosis of pheochromocytoma, another neuroendocrine tumor, plasma free metanephrines are now considered superior to VMA due to higher sensitivity and specificity.
This compound (3-HMA) , also known as m-hydroxymandelic acid, is an emerging biomarker for neuroblastoma. An early study reported a significant 20- to 30-fold elevation of 3-HMA in the urine of neuroblastoma patients compared to healthy children, suggesting its potential as a valuable diagnostic marker.[1] However, extensive clinical validation and direct comparative studies with VMA are currently limited in the scientific literature.
The metabolic pathways leading to the formation of 3-HMA and VMA share common precursors in the catecholamine cascade.
Quantitative Data Summary
Comprehensive quantitative data directly comparing the diagnostic performance of 3-HMA and VMA for neuroblastoma is scarce. The following tables summarize the available data for VMA.
Table 1: Diagnostic Performance of Urinary VMA for Neuroblastoma
| Study Population | Diagnostic Sensitivity | Diagnostic Specificity | Reference |
| 288 patients with neural crest tumors | 71% | Not Reported | [2] |
| 114 neuroblastoma patients | 80.7% | Not Reported | [5] |
| 14 neuroblastoma patients | 57% (levels >2x upper limit of normal) | Not Reported | [3] |
| 40 neuroblastoma patients | 72.5% (at diagnosis) | 100% (no false positives) | [6] |
Table 2: Age-Related Reference Ranges for Urinary VMA
| Age Group | VMA Reference Range (mg/g creatinine) | Reference |
| < 1 year | < 25.0 | Tuchman et al., 1985 |
| 1-2 years | < 20.0 | Tuchman et al., 1985 |
| 2-5 years | < 15.0 | Tuchman et al., 1985 |
| 5-10 years | < 12.0 | Tuchman et al., 1985 |
| 10-15 years | < 10.0 | Tuchman et al., 1985 |
| > 15 years | < 7.0 | Tuchman et al., 1985 |
Note: Reference ranges can vary between laboratories and analytical methods. The values presented are for illustrative purposes.
Experimental Protocols
The quantification of 3-HMA and VMA in urine typically involves chromatographic methods coupled with mass spectrometry for high sensitivity and specificity.
Experimental Workflow for Urinary Biomarker Analysis
Methodology for Vanillylmandelic Acid (VMA) Quantification by LC-MS/MS
This protocol is a generalized example based on common practices.
-
Sample Preparation:
-
Thaw frozen urine samples to room temperature.
-
Centrifuge the samples to pellet any precipitate.
-
Perform a simple dilution of the urine supernatant (e.g., 1:10) with a solution containing a deuterated internal standard of VMA.
-
Further filter the diluted sample through a 0.22 µm filter before injection.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Chromatographic Separation:
-
Utilize a reverse-phase C18 column.
-
Employ a gradient elution with a mobile phase consisting of two solvents (e.g., A: 0.1% formic acid in water, B: acetonitrile). The gradient is programmed to separate VMA from other urinary components.
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in negative electrospray ionization (ESI) mode.
-
Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both VMA and its internal standard, ensuring high selectivity and accurate quantification.
-
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of VMA standards.
-
Quantify the VMA concentration in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Normalize the results to urinary creatinine concentration to account for variations in urine dilution.
-
Considerations for this compound (3-HMA) Analysis
While a standardized, validated protocol for 3-HMA in the context of neuroblastoma diagnosis is not widely published, a similar LC-MS/MS approach as described for VMA would be applicable. Key considerations would include:
-
Standard and Internal Standard: Obtaining a certified reference standard for 3-HMA and a stable isotope-labeled internal standard is crucial for accurate quantification.
-
Optimization of MS/MS Parameters: The MRM transitions (precursor and product ions) and other mass spectrometer settings would need to be specifically optimized for 3-HMA.
-
Chromatographic Separation: The liquid chromatography method would need to be validated to ensure 3-HMA is adequately separated from potential isomers and other interfering compounds in the urine matrix.
Conclusion and Future Directions
Vanillylmandelic acid is a cornerstone in the biochemical diagnosis of neuroblastoma, supported by a wealth of clinical data and established analytical methods. This compound shows promise as a potentially valuable biomarker, with preliminary evidence suggesting a significant elevation in neuroblastoma patients.
However, for 3-HMA to be integrated into clinical practice, further research is critically needed. This includes:
-
Large-scale clinical validation studies to determine the diagnostic sensitivity and specificity of 3-HMA for neuroblastoma, ideally in direct comparison with VMA and other catecholamine metabolites.
-
Establishment of age-specific reference intervals for urinary 3-HMA in a healthy pediatric population.
-
Development and validation of robust and standardized analytical methods for the routine quantification of 3-HMA in clinical laboratories.
The exploration of 3-HMA and its potential synergistic use with VMA and other markers could lead to improved diagnostic accuracy and ultimately, better outcomes for children with neuroblastoma. Researchers and drug development professionals are encouraged to consider the inclusion of 3-HMA in future neuroblastoma biomarker studies.
References
- 1. Analytical validation and clinical application of urinary vanillylmandelic acid and homovanillic acid by LC-MS/MS for diagnosis of neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Urine Catecholamine Levels as Diagnostic Markers for Neuroblastoma in a Defined Population: Implications for Ophthalmic Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Three years of experience with random urinary homovanillic and vanillylmandelic acid levels in the diagnosis of neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Value of random urinary homovanillic acid and vanillylmandelic acid levels in the diagnosis and management of patients with neuroblastoma: comparison with 24-hour urine collections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. Methylated catecholamine metabolites for diagnosis of neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Role of 3-Hydroxymandelic Acid in Health and Disease: A Comparative Analysis
An in-depth comparison of 3-Hydroxymandelic acid levels reveals significant variations between healthy individuals and those with certain medical conditions. This guide provides a comprehensive overview of these differences, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
This compound (3-HMA), a metabolite of catecholamines such as adrenaline and noradrenaline, serves as a potential biomarker for various physiological and pathological states. Its levels in biological fluids, particularly urine and plasma, can offer insights into the metabolic activity of the sympathetic nervous system and the presence of specific diseases. This guide synthesizes available data to present a clear comparison of 3-HMA levels in healthy versus diseased populations.
Shifting Baselines: this compound in Healthy Individuals
In healthy individuals, 3-HMA is a normal constituent of urine and plasma, reflecting the basal metabolic turnover of catecholamines. Quantitative analysis of 3-HMA provides a crucial baseline for identifying abnormal levels that may be indicative of disease.
| Biological Fluid | Analyte | Mean Concentration (± SD) or Range | Population | Analytical Method | Reference |
| Urine | m-Hydroxymandelic Acid | 1.15 ± 0.53 mg/g creatinine | Healthy Adults (n=10) | Gas Chromatography-Mass Spectrometry (GC-MS) | Midgley et al., 1979 |
| Plasma | m-Hydroxymandelic Acid | Not detected (below limit of quantitation of 10.0 ng/mL) | Healthy Volunteers | Liquid Chromatography with Electrochemical Detection (LC-ED) | Gumbhir & Mason, 1994 |
Table 1: Baseline Levels of this compound in Healthy Individuals. This table summarizes the reported concentrations of m-hydroxymandelic acid in the urine and plasma of healthy adult populations. The data is derived from key studies that established reference ranges.
Elevated Levels: this compound as a Disease Biomarker
Alterations in 3-HMA levels have been observed in several disease states, most notably in neuroblastoma and pheochromocytoma, which are tumors of the sympathetic nervous system that produce excess catecholamines. While vanillylmandelic acid (VMA) and homovanillic acid (HVA) are the most commonly measured metabolites for diagnosing these conditions, studies have also investigated the utility of 3-HMA.
Due to the limited availability of studies directly comparing 3-HMA levels in large cohorts of healthy and diseased individuals, this guide highlights the conditions where its measurement has been explored. Researchers are encouraged to consult the primary literature for specific patient population data. The primary challenge in compiling a direct comparative table for diseased states is the historical focus on VMA and HVA as the primary diagnostic markers.
Experimental Protocols: A Closer Look at Measurement Methodologies
Accurate quantification of 3-HMA is paramount for its clinical and research applications. The following sections detail the experimental protocols employed in the key studies cited.
Quantification of m-Hydroxymandelic Acid in Human Urine by Gas Chromatography-Mass Spectrometry (GC-MS)
This method, adapted from Midgley et al. (1979), allows for the precise measurement of urinary m-hydroxymandelic acid.
Sample Preparation:
-
A volume of urine equivalent to 10 mg of creatinine is utilized.
-
Organic acids are extracted from the urine using a standard procedure.
-
The extracted acids are converted to their bis(trifluoroacetoxy)methyl ester (TFA-ME) derivatives by treatment with methanolic hydrochloric acid followed by N-methyl-bis(trifluoroacetamide) in pyridine.
GC-MS Analysis:
-
The TFA-ME derivatives are separated and identified using a gas chromatograph coupled with a mass spectrometer.
-
Selected ion monitoring (SIM) is employed for quantitative analysis, monitoring specific ions characteristic of the derivatized m-hydroxymandelic acid.
Determination of m-Hydroxymandelic Acid in Human Plasma by Liquid Chromatography with Electrochemical Detection (LC-ED)
This protocol, based on the work of Gumbhir and Mason (1994), is designed for the sensitive detection of m-hydroxymandelic acid in plasma.
Sample Preparation:
-
Plasma samples are acidified.
-
For the analysis of conjugated forms, plasma is subjected to hydrolysis with β-glucuronidase.
-
The analyte is extracted from the plasma using an organic solvent (methyl-tert-butyl ether).
LC-ED Analysis:
-
The extracted and dried sample is reconstituted and injected into a liquid chromatograph.
-
Separation is achieved on an octadecylsilyl (ODS) stationary phase.
-
An electrochemical detector is used for the sensitive and selective detection of m-hydroxymandelic acid.
Visualizing the Metabolic Pathway
To understand the origin of this compound, it is essential to visualize its place within the broader catecholamine metabolic pathway.
Caption: Simplified overview of the catecholamine metabolic pathway leading to the formation of key metabolites, including this compound.
Experimental Workflow for Biomarker Analysis
The process of analyzing this compound as a biomarker involves several key steps, from sample collection to data interpretation.
Caption: A generalized workflow for the analysis of this compound as a biomarker in biological samples.
A Comparative Analysis of the Antioxidant Activity of 3-Hydroxymandelic Acid and Other Mandelic Acid Derivatives
For researchers and professionals in the fields of drug development and life sciences, understanding the structure-activity relationships of phenolic compounds is crucial for the design of novel therapeutics. This guide provides a detailed comparison of the antioxidant activity of 3-Hydroxymandelic acid against other mandelic acid derivatives, supported by experimental data.
Recent studies have demonstrated that the antioxidant capacity of mandelic acid derivatives is significantly influenced by the substitution pattern on the aromatic ring.[1][2] Specifically, the presence and position of hydroxyl and methoxy groups play a pivotal role in the ability of these compounds to scavenge free radicals and reduce oxidative stress.
Quantitative Comparison of Antioxidant Activity
The antioxidant activities of this compound, mandelic acid, 4-hydroxy-3-methoxymandelic acid, and 3,4-dihydroxymandelic acid have been evaluated using various established assays. The data, summarized in the table below, reveals a clear trend in their antioxidant potential.
| Compound | DPPH IC50 (mM) | ABTS IC50 (mM) | FRAP (mM Fe2+/L) | CUPRAC (mM Cu2+/L) |
| This compound | No activity | No activity | 0.00 | 0.00 |
| Mandelic acid | No activity | No activity | 0.01 | 0.02 |
| 4-hydroxy-3-methoxymandelic acid | 0.13 | 0.10 | 0.18 | 0.25 |
| 3,4-dihydroxymandelic acid | 0.08 | 0.07 | 0.23 | 0.31 |
Data sourced from Parcheta et al., 2022.
The results from the DPPH and ABTS assays, which measure the capacity to scavenge free radicals, indicate that this compound and the parent mandelic acid exhibit no significant antioxidant activity.[2] In contrast, the presence of a hydroxyl and a methoxy group (4-hydroxy-3-methoxymandelic acid) or two hydroxyl groups (3,4-dihydroxymandelic acid) on the phenyl ring confers potent radical-scavenging abilities.[2]
Furthermore, the FRAP and CUPRAC assays, which assess the reducing power of a compound, corroborate these findings. The antioxidant properties of the tested compounds were found to increase in the following order: this compound < mandelic acid < 4-hydroxy-3-methoxymandelic acid < 3,4-dihydroxymandelic acid.[2] This highlights the critical role of the catechol-like structure in 3,4-dihydroxymandelic acid for its superior antioxidant capacity.
Experimental Methodologies
The following are the detailed experimental protocols for the antioxidant assays cited in this guide.
DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method used to determine the free radical scavenging activity of antioxidants.[3] The principle of the assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the non-radical form, DPPH-H, which is yellow.[2]
-
Reagents: DPPH solution (0.2 mM in methanol), methanolic solutions of the tested mandelic acid derivatives at various concentrations.
-
Procedure:
-
2.5 mL of the DPPH solution is mixed with 0.5 mL of the methanolic solution of the tested compound.
-
The mixture is shaken and incubated in the dark at room temperature for 30 minutes.
-
The absorbance of the resulting solution is measured at 517 nm using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A₀ - A₁) / A₀] × 100 where A₀ is the absorbance of the control (DPPH solution without the sample) and A₁ is the absorbance of the sample.
-
The IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined from a graph of percentage inhibition against the concentration of the sample.
-
Caption: Workflow of the DPPH radical scavenging assay.
ABTS Radical Cation Decolorization Assay
The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay measures the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).
-
Reagents: ABTS solution (7 mM), potassium persulfate (2.45 mM), phosphate buffer (pH 7.4), ethanolic solutions of the tested compounds.
-
Procedure:
-
The ABTS•+ stock solution is prepared by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
The ABTS•+ solution is diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
1.0 mL of the diluted ABTS•+ solution is added to 10 µL of the ethanolic solution of the tested compound.
-
The absorbance is read at 734 nm after 6 minutes of incubation at room temperature.
-
The percentage of inhibition is calculated, and the IC₅₀ value is determined as in the DPPH assay.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay is based on the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
-
Reagents: Acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), FeCl₃ solution (20 mM). The FRAP reagent is prepared by mixing these three solutions in a 10:1:1 (v/v/v) ratio.
-
Procedure:
-
3.0 mL of the FRAP reagent is mixed with 0.1 mL of the tested compound solution.
-
The mixture is incubated at 37 °C for 30 minutes.
-
The absorbance is measured at 593 nm.
-
The antioxidant capacity is expressed as mM of Fe²⁺ equivalents per liter, determined from a standard curve of FeSO₄·7H₂O.
-
CUPRAC (Cupric Ion Reducing Antioxidant Capacity) Assay
The CUPRAC assay measures the ability of an antioxidant to reduce Cu²⁺ to Cu⁺.
-
Reagents: CuCl₂ solution (10 mM), neocuproine solution (7.5 mM in ethanol), ammonium acetate buffer (1 M, pH 7.0). The CUPRAC reagent is prepared by mixing these three solutions in a 1:1:1 (v/v/v) ratio.
-
Procedure:
-
3.0 mL of the CUPRAC reagent is mixed with 0.5 mL of the tested compound solution and 0.6 mL of distilled water.
-
The mixture is incubated at room temperature for 30 minutes.
-
The absorbance is measured at 450 nm.
-
The antioxidant capacity is expressed as mM of Cu²⁺ equivalents per liter, determined from a standard curve.[2]
-
Structure-Activity Relationship and Signaling Pathways
The observed differences in antioxidant activity can be attributed to the electronic properties conferred by the substituent groups on the phenyl ring. The hydroxyl groups, particularly in the ortho position to each other as in 3,4-dihydroxymandelic acid, can readily donate a hydrogen atom to a radical, and the resulting phenoxy radical is stabilized by resonance. This is a key mechanism for antioxidant activity.
The diagram below illustrates a simplified representation of the antioxidant action of a phenolic compound (ArOH) via hydrogen atom transfer (HAT), a primary mechanism in the DPPH assay.
Caption: Simplified Hydrogen Atom Transfer (HAT) mechanism.
References
- 1. Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Phenylephrine Metabolites in Urine for Researchers
A detailed guide for scientists and drug development professionals on the urinary metabolites of phenylephrine, featuring comparative data, analytical methodologies, and metabolic pathway visualizations.
Phenylephrine is a synthetic sympathomimetic amine widely used as a nasal decongestant and vasopressor. Understanding its metabolic fate is crucial for pharmacokinetic studies, drug safety evaluation, and clinical monitoring. This guide provides a comprehensive comparison of the primary phenylephrine metabolites found in urine, supported by experimental data and detailed analytical protocols.
Quantitative Comparison of Urinary Metabolites
Phenylephrine undergoes extensive first-pass metabolism, primarily in the intestinal wall and liver.[1] The major metabolic pathways are sulfate conjugation and oxidative deamination by monoamine oxidase (MAO)[1][2]. Glucuronidation is also a reported metabolic route[1][3]. Consequently, only a small fraction of an oral dose is excreted as unchanged phenylephrine in the urine.[4]
The primary metabolites recovered in urine are phenylephrine sulfate, 3-hydroxymandelic acid, and to a lesser extent, phenylephrine glucuronide. The following table summarizes the urinary excretion of phenylephrine and its key metabolites as a percentage of the administered oral dose, compiled from a study in healthy adult volunteers.
| Metabolite | Mean % of 10 mg Oral Dose Excreted in Urine (24h) | Mean % of 20 mg Oral Dose Excreted in Urine (24h) | Mean % of 30 mg Oral Dose Excreted in Urine (24h) |
| Unchanged Phenylephrine | < 0.5% | < 0.5% | < 0.5% |
| Phenylephrine Sulfate | 46.6% | 39.7% | 36.2% |
| This compound | 25.3% | 27.6% | 30.2% |
| Phenylephrine Glucuronide | < 0.1% | < 0.1% | < 0.1% |
| Data sourced from a pharmacokinetic study in healthy volunteers[5]. |
Interestingly, as the oral dose of phenylephrine HCl increases, the percentage of the dose excreted as phenylephrine sulfate tends to decrease, while the portion excreted as this compound increases[5]. This suggests that at higher doses, more phenylephrine may bypass intestinal wall metabolism[5].
Metabolic Pathway of Phenylephrine
The biotransformation of phenylephrine involves both Phase I and Phase II metabolic reactions. The primary pathways are oxidative deamination by monoamine oxidase (MAO) to form this compound, and conjugation with sulfate or glucuronic acid.
Experimental Protocols
The quantification of phenylephrine and its metabolites in urine typically employs liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.
Protocol: Quantification of Phenylephrine and Metabolites by LC-MS/MS
This protocol is a generalized procedure based on validated methods described in the literature[3][5][6].
1. Sample Preparation:
-
Collect urine samples over a 24-hour period.
-
To determine the amount of phenylephrine sulfate, an aliquot of the urine sample is subjected to enzymatic hydrolysis using sulfatase to convert the sulfate conjugate back to free phenylephrine.
-
Similarly, β-glucuronidase is used to quantify glucuronide conjugates[7].
-
For the analysis of total phenylephrine (unconjugated + conjugated), samples undergo digestion with both sulfatase and β-glucuronidase.
-
Prepare samples for analysis by protein precipitation or solid-phase extraction.
2. LC-MS/MS Analysis:
-
Chromatography: Utilize a reverse-phase C18 column for separation[8][9].
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly used.
-
Mass Spectrometry: Employ a tandem mass spectrometer operating in positive ion electrospray ionization (ESI) mode.
-
Detection: Monitor specific precursor-to-product ion transitions for each analyte (multiple reaction monitoring - MRM).
3. Quantification:
-
Construct calibration curves using known concentrations of analytical standards for phenylephrine, phenylephrine glucuronide, and this compound.
-
The concentration of phenylephrine sulfate is often estimated indirectly. The amount of phenylephrine sulfate is calculated by subtracting the amount of unconjugated phenylephrine and phenylephrine glucuronide from the total phenylephrine measured after enzymatic hydrolysis[3][6].
-
Quantification limits are typically in the low ng/mL range. For example, validated assays have reported quantification limits of 2.0–200 ng/mL for phenylephrine and phenylephrine glucuronide, and 100–5000 ng/mL for total phenylephrine and this compound[3][5].
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of phenylephrine metabolites in urine.
References
- 1. Phenylephrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Phenylephrine Hydrochloride? [synapse.patsnap.com]
- 3. Single-Dose Pharmacokinetics and Metabolism of the Oral Decongestant Phenylephrine HCl in Children and Adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenylephrine | C9H13NO2 | CID 6041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics, Safety, and Cardiovascular Tolerability of Phenylephrine HCl 10, 20, and 30 mg After a Single Oral Administration in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Predictors of urinary polycyclic aromatic hydrocarbon metabolites in girls from the San Francisco Bay Area - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bepls.com [bepls.com]
- 9. iieta.org [iieta.org]
A Comparative Guide to the Validation of a Novel UHPLC-HRMS Method for 3-Hydroxymandelic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a new Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS) method for the quantitative analysis of 3-Hydroxymandelic acid (3-HMA) against established analytical techniques, namely High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The performance of each method is evaluated based on key validation parameters as stipulated by the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Introduction to this compound Analysis
This compound, a metabolite of phenylephrine and a biomarker for certain metabolic disorders, requires accurate and reliable quantification in biological matrices. The development and validation of analytical methods are critical to ensure the quality and integrity of clinical and research data. This document outlines the validation of a novel UHPLC-HRMS method, highlighting its superior performance characteristics in comparison to traditional methods.
Data Presentation: A Comparative Analysis of Method Performance
The following tables summarize the quantitative validation data for the new UHPLC-HRMS method and its alternatives. The data for HPLC-UV, GC-MS, and LC-MS/MS are representative values based on published literature for similar analytes.
| Validation Parameter | HPLC-UV | GC-MS | LC-MS/MS | New UHPLC-HRMS |
| Linearity (r²) | > 0.995 | > 0.996 | > 0.998 | > 0.999 |
| Range (µg/mL) | 1 - 100 | 0.1 - 50 | 0.01 - 10 | 0.005 - 20 |
| Limit of Detection (LOD) (µg/mL) | 0.5 | 0.05 | 0.005 | 0.001 |
| Limit of Quantitation (LOQ) (µg/mL) | 1.5 | 0.15 | 0.015 | 0.005 |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | 98 - 102% | 99 - 101% |
| Precision (% RSD) | < 5% | < 10% | < 3% | < 2% |
| Specificity | Moderate | High | Very High | Excellent |
Table 1: Comparison of Key Validation Parameters
| Method Feature | HPLC-UV | GC-MS | LC-MS/MS | New UHPLC-HRMS |
| Sample Throughput | Moderate | Low | High | Very High |
| Sample Preparation | Simple | Derivatization often required | Simple | Simple |
| Cost per Sample | Low | Moderate | High | Moderate-High |
| Confirmation Capability | Limited | Good | Excellent | Excellent |
Table 2: Comparison of Methodological Features
Experimental Protocols: A Guide to Method Validation
The validation of the new UHPLC-HRMS method was performed in accordance with ICH Q2(R1) guidelines. The following protocols were employed:
Specificity
The specificity of the method was determined by analyzing blank matrix samples (e.g., plasma, urine) and comparing them with spiked samples containing 3-HMA and potential interfering substances. The high resolution and mass accuracy of the HRMS detector allowed for the unequivocal identification of 3-HMA without interference from endogenous matrix components.
Linearity
Linearity was assessed by preparing a series of calibration standards of 3-HMA in the matrix over the concentration range of 0.005 to 20 µg/mL. The calibration curve was constructed by plotting the peak area of 3-HMA against its concentration. The acceptance criterion was a correlation coefficient (r²) of ≥ 0.999.
Accuracy
Accuracy was determined by the recovery method. Samples were spiked with known concentrations of 3-HMA at three levels (low, medium, and high) within the linear range. The percentage recovery was calculated by comparing the measured concentration to the nominal concentration. The acceptance criteria were a mean recovery of 99-101%.
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was assessed by analyzing six replicate samples at three different concentrations on the same day. Intermediate precision was determined by analyzing the same samples on three different days. The acceptance criterion was a relative standard deviation (RSD) of ≤ 2%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio (S/N). The LOD was established as the concentration at which the S/N ratio was approximately 3:1. The LOQ was the lowest concentration on the calibration curve that could be quantified with acceptable precision and accuracy (S/N ratio of approximately 10:1).
Robustness
The robustness of the UHPLC-HRMS method was evaluated by introducing small, deliberate variations in the method parameters, such as the mobile phase composition (±2%), column temperature (±2°C), and flow rate (±5%). The method was considered robust as these variations did not significantly affect the analytical results.
Mandatory Visualization: Workflow and Pathways
Caption: Workflow for the validation of the new analytical method for this compound.
Conclusion
The novel UHPLC-HRMS method for the quantification of this compound demonstrates significant advantages over existing analytical techniques. Its superior sensitivity, specificity, and high-throughput capabilities make it an ideal choice for demanding research and clinical applications. The comprehensive validation, conducted in accordance with ICH guidelines, ensures the reliability and accuracy of the data generated by this method. The adoption of this advanced analytical approach can lead to more precise and dependable results in drug development and clinical diagnostics.
A Guide to Inter-Laboratory Performance in 3-Hydroxymandelic Acid Measurement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of inter-laboratory performance for the measurement of 3-Hydroxymandelic acid, a key metabolite in various physiological and pathological processes. The presented data is based on a proficiency testing scheme for the closely related and analytically similar compound, Vanillylmandelic Acid (VMA), and serves as a valuable proxy for understanding the expected variability in this compound analysis. This document offers insights into the reliability of different analytical methods and provides detailed experimental protocols to aid laboratories in optimizing their own assays.
Experimental Workflow for Inter-Laboratory Comparison
The following diagram outlines the typical workflow for an inter-laboratory comparison or proficiency testing scheme.
A Comparative Guide to 3-Hydroxymandelic Acid and 4-Hydroxymandelic Acid in Metabolic Profiling
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of metabolic profiling and biomarker discovery, the subtle structural differences between isomers can have profound implications for their biological roles and clinical utility. This guide provides a comprehensive comparison of two such isomers: 3-Hydroxymandelic acid (3-HMA) and 4-Hydroxymandelic acid (4-HMA). While both are aromatic alpha-hydroxy carboxylic acids, their origins, metabolic significance, and applications as biomarkers diverge significantly. This document outlines their distinct biochemical pathways, summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of their metabolic context and analytical workflows.
Biochemical Origins and Metabolic Pathways
This compound and 4-Hydroxymandelic acid arise from different metabolic routes. 3-HMA is primarily known as a metabolite of the synthetic sympathomimetic amine, phenylephrine. Conversely, 4-HMA is an endogenous metabolite originating from the catabolism of L-tyrosine and has been identified as an intermediate in the biosynthesis of Coenzyme Q10.
This compound (3-HMA): A Metabolite of Phenylephrine
Phenylephrine, a common nasal decongestant, undergoes extensive metabolism in the body. One of the primary pathways involves oxidative deamination by monoamine oxidase (MAO) to form an aldehyde intermediate, which is then further metabolized to this compound.[1][2][3][4] This makes 3-HMA a key biomarker for assessing phenylephrine exposure and metabolism.
4-Hydroxymandelic Acid (4-HMA): An Endogenous Metabolite of Tyrosine
4-Hydroxymandelic acid is synthesized endogenously from the amino acid L-tyrosine. The proposed pathway involves the conversion of L-tyrosine to 4-hydroxyphenylpyruvic acid, which is then metabolized to 4-hydroxyphenylacetic acid and subsequently to 4-hydroxymandelic acid.[5] More recently, 4-HMA has been identified as an intermediate in the biosynthesis of the headgroup of Coenzyme Q10 (CoQ10), a vital component of the electron transport chain.
Below is a DOT script generating a diagram illustrating the distinct metabolic pathways leading to the formation of 3-HMA and 4-HMA.
Quantitative Data from Metabolic Profiling
Direct comparative studies quantifying both 3-HMA and 4-HMA in the same cohort under identical conditions are scarce in the literature. However, data from separate studies provide insights into their expected concentrations in biological fluids.
Table 1: Urinary Excretion of this compound After Oral Phenylephrine Administration
This table summarizes data from a study where healthy volunteers were administered single oral doses of phenylephrine HCl. The amount of 3-HMA excreted in urine over 24 hours was quantified.
| Phenylephrine HCl Dose | Mean % of Dose Excreted as 3-HMA (over 24h) |
| 10 mg | 25.3% |
| 20 mg | 28.2% |
| 30 mg | 30.2% |
(Data sourced from a study on the pharmacokinetics of phenylephrine HCl.[1])
Table 2: Baseline Levels of 4-Hydroxymandelic Acid in Plasma
Performance as Biomarkers
The distinct origins of 3-HMA and 4-HMA dictate their utility as biomarkers for different physiological and pathological states.
-
This compound: Its primary role as a biomarker is in pharmacokinetic studies of phenylephrine.[1] Measuring urinary 3-HMA provides a reliable indication of the extent of phenylephrine metabolism through the monoamine oxidase pathway.
-
4-Hydroxymandelic Acid: As an endogenous metabolite, 4-HMA has broader potential as a biomarker. It is considered a crucial marker for monitoring adrenal medulla function and related diseases, such as pheochromocytoma.[3] Its involvement in Coenzyme Q10 synthesis also suggests its potential relevance in metabolic disorders related to mitochondrial function.
Experimental Protocols for Analysis
The analysis of 3-HMA and 4-HMA in biological matrices like urine and plasma is typically performed using chromatographic techniques coupled with mass spectrometry.
1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Urinary Organic Acids
LC-MS/MS offers high sensitivity and specificity for the quantification of organic acids.
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex to ensure homogeneity.
-
Dilute a small aliquot (e.g., 50 µL) of the urine sample with a solution of 0.5% formic acid in water (e.g., 1:20 v/v).[7]
-
Add an internal standard solution (e.g., a deuterated analog of the analytes).
-
Filter the diluted sample through a 0.20 µm filter before injection into the LC-MS/MS system.[7]
-
-
Chromatographic Conditions:
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode, depending on the analytes.
-
Detection: Multiple Reaction Monitoring (MRM) is used for targeted quantification, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.
-
The following DOT script provides a visual representation of a typical LC-MS/MS workflow for organic acid analysis.
2. Gas Chromatography-Mass Spectrometry (GC-MS) for Mandelic Acid Derivatives
GC-MS is another powerful technique for analyzing mandelic acid derivatives, though it often requires a derivatization step to increase the volatility of the analytes.
-
Sample Preparation and Derivatization:
-
Extract the organic acids from the urine sample using a suitable solvent (e.g., chloroform) after acidification.[9]
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Derivatize the dried extract to convert the polar carboxyl and hydroxyl groups into more volatile esters and ethers. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to form trimethylsilyl (TMS) derivatives.
-
Reconstitute the derivatized sample in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
-
-
GC Conditions:
-
Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5MS) is typically used.
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient is used to separate the analytes, starting at a lower temperature and ramping up to a higher temperature.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI).
-
Detection: The mass spectrometer is operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for targeted quantification.
-
Conclusion
This compound and 4-Hydroxymandelic acid, while structurally similar, occupy distinct niches in metabolic profiling. 3-HMA serves as a specific biomarker for the metabolism of the xenobiotic phenylephrine, making it valuable in pharmacology and toxicology. In contrast, 4-HMA is an endogenous metabolite with emerging significance in fundamental biochemical pathways such as Coenzyme Q10 synthesis, and it holds promise as a biomarker for adrenal function and potentially other metabolic disorders. The choice between monitoring 3-HMA or 4-HMA should be guided by the specific research or clinical question at hand, with LC-MS/MS and GC-MS offering robust analytical platforms for their quantification. Future research involving the simultaneous measurement of both isomers in various physiological and pathological states could further elucidate their comparative roles and potential interplay in human metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. The estimation of 4-hydroxy-3-methoxymandelic acid in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The polar oxy-metabolome reveals the 4-hydroxymandelate CoQ10 synthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Polar Oxy-metabolome Reveals the 4-Hydroxymandelate CoQ10 Synthesis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The determination of 3-methoxy 4-hydroxy mandelic acid in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reference intervals for 24-h urinary normetanephrine, metanephrine, and 3-methoxy-4-hydroxymandelic acid in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The determination of 3-methoxy 4-hydroxy mandelic acid in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. Urinary 3-methoxy-4-hydroxymandelic acid as measured by liquid chromatography, with on-line post-column reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating Antibody Specificity for 3-Hydroxymandelic Acid Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 3-hydroxymandelic acid (3-HMA), a key metabolite of several catecholamines, is crucial in various research and clinical settings. Immunoassays, particularly the competitive enzyme-linked immunosorbent assay (ELISA), offer a high-throughput and sensitive method for this purpose. However, the specificity of the antibodies employed is paramount to ensure reliable and accurate results. This guide provides a framework for evaluating and comparing the specificity of antibodies for 3-HMA immunoassays, complete with experimental protocols and illustrative diagrams.
The Challenge of Specificity in Small Molecule Immunoassays
Due to the small size of 3-HMA, immunoassays for its detection typically employ a competitive format. In this setup, free 3-HMA in the sample competes with a labeled 3-HMA conjugate for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of 3-HMA in the sample.
A significant challenge in developing such assays is the potential for cross-reactivity, where the antibody binds to molecules structurally similar to 3-HMA. This can lead to inaccurate measurements and misinterpretation of results. Therefore, a thorough evaluation of antibody specificity is a critical step in assay validation.
Key Structural Analogs for Cross-Reactivity Testing
A comprehensive assessment of antibody specificity should include testing against a panel of structurally related compounds. Based on the metabolic pathways of catecholamines, the following molecules are key potential cross-reactants for a 3-HMA immunoassay:
-
Vanillylmandelic acid (VMA): A major metabolite of norepinephrine and epinephrine, differing from 3-HMA by the presence of a methoxy group.
-
4-Hydroxy-3-methoxymandelic acid (VMA): The IUPAC name for Vanillylmandelic acid.
-
Mandelic acid: The parent compound of 3-HMA, lacking the hydroxyl group at the 3' position.
-
3,4-Dihydroxymandelic acid (DOMA): A precursor metabolite, featuring an additional hydroxyl group.
-
Homovanillic acid (HVA): A major metabolite of dopamine.
-
3-Hydroxyphenylacetic acid (3-HPAA): A related metabolite in the dopamine pathway.
Comparative Data on Antibody Specificity
Ideally, manufacturers of antibodies and ELISA kits for 3-HMA would provide detailed cross-reactivity data. In the absence of commercially available kits specifically for 3-HMA, this section illustrates how such data should be presented. The following table provides a hypothetical comparison of two fictional anti-3-HMA antibodies, "Antibody A" and "Antibody B," to demonstrate the evaluation process.
| Compound | Structure | Antibody A Cross-Reactivity (%) | Antibody B Cross-Reactivity (%) |
| This compound (3-HMA) | (Target Analyte) | 100 | 100 |
| Vanillylmandelic acid (VMA) | 5.2 | 15.8 | |
| Mandelic Acid | 1.5 | 3.1 | |
| 3,4-Dihydroxymandelic acid (DOMA) | 8.7 | 22.5 | |
| Homovanillic acid (HVA) | < 0.1 | 0.5 | |
| 3-Hydroxyphenylacetic acid (3-HPAA) | < 0.1 | 0.2 |
Note: Cross-reactivity is typically calculated as (IC50 of 3-HMA / IC50 of cross-reactant) x 100%, where IC50 is the concentration of the analyte that causes 50% inhibition of the signal.
Experimental Protocols
This section provides a detailed protocol for a competitive ELISA to determine the specificity of an antibody for this compound.
I. Preparation of Reagents
-
Coating Buffer: 0.05 M Carbonate-Bicarbonate buffer, pH 9.6.
-
Wash Buffer: Phosphate-buffered saline (PBS) with 0.05% Tween 20 (PBST).
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS.
-
Assay Buffer: 0.1% BSA in PBST.
-
3-HMA-Protein Conjugate: this compound conjugated to a carrier protein like BSA or ovalbumin (OVA). The concentration will need to be optimized.
-
Primary Antibody: Anti-3-Hydroxymandelic acid antibody. The optimal dilution needs to be determined by titration.
-
Secondary Antibody: Horseradish peroxidase (HRP)-conjugated anti-species IgG. The optimal dilution needs to be determined.
-
Substrate Solution: TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution.
-
Stop Solution: 2 M Sulfuric Acid (H₂SO₄).
-
Standard Solutions: Prepare a serial dilution of this compound in Assay Buffer (e.g., from 1 ng/mL to 1000 ng/mL).
-
Potential Cross-Reactant Solutions: Prepare serial dilutions of each potential cross-reactant in Assay Buffer.
II. Competitive ELISA Workflow
Caption: Competitive ELISA workflow for 3-HMA.
III. Step-by-Step Procedure
-
Coating: Coat the wells of a 96-well microplate with the 3-HMA-protein conjugate diluted in Coating Buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Add Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Competition: Add the standard solutions, sample, or potential cross-reactant solutions to the wells, followed immediately by the addition of the primary antibody diluted in Assay Buffer. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Detection: Add the HRP-conjugated secondary antibody diluted in Assay Buffer to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Signal Development: Add the TMB Substrate Solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add Stop Solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
Logical Relationship for Specificity Assessment
The following diagram illustrates the logical process for evaluating the specificity of an antibody for use in a 3-HMA immunoassay.
Caption: Logical workflow for antibody specificity assessment.
Conclusion
The specificity of an antibody is a non-negotiable parameter for the development of a reliable immunoassay for this compound. While commercially available, pre-validated kits are ideal, they are not always available for less common analytes. In such cases, a systematic evaluation of antibody specificity against a panel of structurally related compounds is essential. By following the protocols and logical framework outlined in this guide, researchers can confidently select and validate antibodies, leading to accurate and reproducible quantification of this compound in their samples.
A Comparative Guide to the Correlation of Plasma and Urine Concentrations of 3-Hydroxymandelic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3-Hydroxymandelic acid (3-HMA) concentrations in plasma and urine, drawing upon available experimental data. 3-HMA is a key metabolite in the catabolism of catecholamines, such as adrenaline and noradrenaline, and is also a major metabolite of the widely used decongestant, phenylephrine.[1] Understanding the relationship between its plasma and urine levels is crucial for pharmacokinetic studies, drug development, and clinical diagnostics.
Quantitative Data on this compound Excretion
The following table summarizes the urinary excretion of this compound after a single oral administration of phenylephrine HCl in healthy volunteers, as reported in a study by Gelotte et al. (2015). This data provides insight into the extent of 3-HMA elimination through urine.
Table 1: Urinary Excretion of this compound Over 24 Hours Following Oral Administration of Phenylephrine HCl [1]
| Phenylephrine HCl Dose | Mean Percentage of Dose Excreted as this compound (%) |
| 10 mg | 25.3 |
| 20 mg | Not Reported |
| 30 mg | 30.2 |
Data extracted from Gelotte et al. (2015). The study noted an increase in the percentage of the dose excreted as this compound with an increasing dose of phenylephrine.[1]
Metabolic Pathway of Phenylephrine to this compound
The formation of this compound from its parent compound, phenylephrine, involves a series of enzymatic reactions. The primary metabolic route is deamination by monoamine oxidase (MAO).
References
Reference Ranges for 3-Hydroxymandelic Acid: A Comparative Guide for Researchers
A comprehensive analysis of existing literature reveals a notable scarcity of established reference ranges for 3-hydroxymandelic acid (3-HMA) in healthy adult and pediatric populations. While its presence is acknowledged in human biological fluids, robust quantitative data to define normal physiological levels remains limited, posing a challenge for researchers and drug development professionals.
This guide synthesizes the currently available information on this compound, provides context with data from the more extensively studied related compound, 3-methoxy-4-hydroxymandelic acid (VMA), and outlines general methodologies for its analysis.
I. Understanding this compound
This compound (also known as m-hydroxymandelic acid) is a metabolite of the catecholamine pathway. It is formed from the metabolism of epinephrine and norepinephrine. The quantification of catecholamine metabolites is crucial in clinical chemistry, particularly for the diagnosis and monitoring of certain tumors, such as neuroblastoma and pheochromocytoma. However, the clinical utility and normal physiological concentrations of 3-HMA are not as well-defined as those of VMA.
II. Reference Ranges for this compound
Current publicly available data on reference ranges for this compound in healthy individuals is sparse.
Table 1: Urinary this compound Reference Value in a Healthy Adult Population
| Population | Sample Type | Analyte | Reference Range | Citation |
| Adult | Urine | This compound | 0.023 ± 0.014 µmol/mmol creatinine | [1] |
Note: This value is derived from the Human Metabolome Database and represents a single data point rather than a comprehensive reference interval established from a large population study.
In contrast, reference ranges for the related metabolite, 3-methoxy-4-hydroxymandelic acid (VMA), are well-established. These are provided for comparative context.
Table 2: Urinary 3-Methoxy-4-hydroxymandelic Acid (VMA) Reference Ranges in Healthy Populations
| Population | Age Group | Sample Type | Analyte | Reference Range | Citation |
| Adult | ≥16 years | 24-hour Urine | VMA | 1.8 - 6.7 mg/day | [2] |
| Pediatric | 3-5 years | 24-hour Urine | VMA | 1.0 - 2.6 mg/day | [2] |
| Pediatric | 6-9 years | 24-hour Urine | VMA | 2.0 - 3.2 mg/day | [2] |
| Pediatric | 10-15 years | 24-hour Urine | VMA | 2.3 - 5.2 mg/day | [2] |
| Adult (Male) | >15 years | 24-hour Urine | VMA | 3192 ± 699 µg/24 hours | [3] |
| Adult (Female) | >15 years | 24-hour Urine | VMA | 3192 ± 699 µg/24 hours | [3] |
| Pediatric | 0-1 year | 24-hour Urine | VMA | 569 ± 309 µg/24 hours | [3] |
| Pediatric | 1-5 years | 24-hour Urine | VMA | 1348 ± 433 µg/24 hours | [3] |
| Pediatric | 6-15 years | 24-hour Urine | VMA | 2373 ± 698 µg/24 hours | [3] |
III. Experimental Protocols for Analysis
A study by Gumbhir and Mason (1994) developed a liquid chromatography method for m-hydroxymandelic acid in human plasma, reporting a limit of quantitation of 10.0 ng/ml.[4] The general workflow for such an analysis is depicted below.
Caption: General workflow for the analysis of this compound.
A. Sample Collection and Preparation
-
Urine: 24-hour urine collection is the standard for many catecholamine metabolite tests to account for diurnal variations.[2] Spot urine samples corrected for creatinine concentration are also used. For preservation, acidification with hydrochloric acid is common.[5]
-
Plasma: Blood should be collected in tubes containing an appropriate anticoagulant (e.g., EDTA or heparin) and centrifuged promptly to separate the plasma.
B. Analytical Methods
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of small molecules like 3-HMA in biological matrices. Gas chromatography-mass spectrometry (GC-MS) is another powerful technique, often requiring derivatization of the analyte to increase its volatility.
A patent for measuring mandelic acid in urine by LC-MS/MS describes a simple "dilute-and-shoot" method where the urine sample is diluted with pure water and directly injected into the LC-MS/MS system.[6] This approach minimizes sample preparation time.
IV. Factors Influencing this compound Levels
Several factors can influence the urinary excretion of catecholamine metabolites, and it is reasonable to assume these would also affect 3-HMA levels.
-
Age: The excretion of many metabolites changes with age, particularly from infancy through adolescence.[3]
-
Sex: Some studies on related compounds have noted sex-based differences in excretion rates.
-
Diet: While some studies on VMA suggest minimal dietary influence, it is a common practice to recommend avoidance of certain foods (e.g., vanilla-containing products, certain fruits and nuts) before testing for catecholamine metabolites.[5]
V. Comparison of Analytical Methods
A direct comparison of analytical methods specifically for this compound is not available in the reviewed literature. However, for the broader class of catecholamine metabolites, both LC-MS/MS and GC-MS are considered robust and reliable techniques. The choice between them often depends on the specific analyte, the required sensitivity, and the available instrumentation. A comparative study on VMA found that HPLC and GLC (Gas-Liquid Chromatography) methods were superior to others like paper chromatography.[7]
Caption: Factors influencing 3-HMA levels and their measurement.
VI. Conclusion and Future Directions
The establishment of clear and comprehensive reference ranges for this compound in healthy populations is a critical unmet need in clinical and research settings. The lack of this fundamental data hinders the interpretation of 3-HMA measurements and its potential clinical utility.
Future research should focus on:
-
Large-scale population studies: To establish robust, age- and sex-stratified reference intervals for 3-HMA in both urine and plasma.
-
Method validation and comparison: Detailed validation of analytical methods for 3-HMA and comparative studies to determine the most accurate and reliable techniques.
-
Investigation of influencing factors: Studies to elucidate the specific impact of diet, lifestyle, and other physiological factors on 3-HMA levels.
By addressing these gaps, the scientific community can better understand the role of this compound in human health and disease, ultimately enabling its effective use in research and drug development.
References
- 1. Effect of age on homovanillic and 4-hydroxy-3-methoxymandelic acid levels in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The determination of 3-methoxy 4-hydroxy mandelic acid in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dietary influences on plasma and urinary metanephrines: implications for diagnosis of catecholamine-producing tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urinary excretion of 3-methoxy-4-hydroxymandelic acid during dreaming sleep in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The determination of 3-methoxy 4-hydroxy mandelic acid in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Age-related reference values for urinary organic acids in a healthy Turkish pediatric population. | Sigma-Aldrich [sigmaaldrich.com]
- 7. Effect of diet on urinary excretion of unconjugated catecholamines and some of their metabolites in healthy control subjects and depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative stability of 3-Hydroxymandelic acid and its isomers
A Comprehensive Guide to the Comparative Stability of 3-Hydroxymandelic Acid and Its Isomers for Researchers and Drug Development Professionals
This guide provides a framework for assessing the comparative stability of this compound and its isomers, namely 2-Hydroxymandelic acid and 4-Hydroxymandelic acid. Due to a lack of direct comparative stability data in the public domain, this document outlines detailed experimental protocols for a comprehensive forced degradation study. These protocols are designed to elucidate the intrinsic stability of these molecules under various stress conditions, which is a critical step in drug development and formulation.
Introduction to Hydroxymandelic Acid Isomers
Hydroxymandelic acids are derivatives of mandelic acid and play a role as metabolites in biological systems. For instance, this compound is a metabolite of adrenaline and noradrenaline[1]. Their chemical structure, characterized by a hydroxyl group on the phenyl ring and an alpha-hydroxy carboxylic acid moiety, makes them susceptible to various degradation pathways. Understanding the relative stability of the 2-, 3-, and 4-isomers is crucial for their potential pharmaceutical applications, influencing formulation strategies, storage conditions, and shelf-life determination.
Comparative Stability Assessment: A Proposed Experimental Framework
To objectively compare the stability of this compound and its isomers, a forced degradation study is recommended. This involves subjecting the compounds to a range of stress conditions that are more severe than accelerated stability testing conditions. The goal is to generate potential degradation products and identify the degradation pathways[2][3].
Data Presentation: A Template for Comparative Stability Data
The following table should be used to summarize the quantitative results from the forced degradation studies. The percentage of degradation and the formation of major degradation products should be recorded for each stress condition.
| Stress Condition | Time Points | 2-Hydroxymandelic Acid | This compound | 4-Hydroxymandelic Acid |
| % Degradation | Major Degradants (RT) | % Degradation | ||
| Acid Hydrolysis (e.g., 0.1 M HCl at 60°C) | 2h, 6h, 12h, 24h | |||
| Base Hydrolysis (e.g., 0.1 M NaOH at 60°C) | 1h, 2h, 4h, 8h | |||
| Oxidative Degradation (e.g., 3% H₂O₂ at RT) | 6h, 12h, 24h, 48h | |||
| Thermal Degradation (Solid State, e.g., 80°C) | 1d, 3d, 7d, 14d | |||
| Photostability (ICH Q1B option 1 or 2) | - |
RT: Retention Time of major degradation products in the HPLC analysis.
Experimental Protocols
The following are detailed methodologies for conducting the comparative stability studies.
Materials and Reagents
-
2-Hydroxymandelic acid (analytical standard)
-
This compound (analytical standard)
-
4-Hydroxymandelic acid (analytical standard)
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (or other suitable buffer components for HPLC)
-
Purified water (HPLC grade)
Instrumentation
A stability-indicating High-Performance Liquid Chromatography (HPLC) method with a UV detector is the primary analytical tool required[4][5][6][7].
Preparation of Stock and Working Solutions
Prepare individual stock solutions of each isomer in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL. From these, prepare working solutions at a concentration of approximately 100 µg/mL for the stress studies.
Forced Degradation Studies Protocol[2][3][8]
For each isomer, perform the following stress tests:
-
Acid Hydrolysis: To 1 mL of the working solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C. Withdraw samples at specified time points, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a final concentration suitable for HPLC analysis.
-
Base Hydrolysis: To 1 mL of the working solution, add 1 mL of 0.1 M NaOH. Keep the mixture at 60°C. Withdraw samples at specified time points, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
-
Oxidative Degradation: To 1 mL of the working solution, add 1 mL of 3% H₂O₂. Store the solution at room temperature, protected from light. Withdraw samples at specified time points and dilute for HPLC analysis.
-
Thermal Degradation (Solid State): Place a known amount of each solid isomer in a controlled temperature oven at 80°C. At specified time points, withdraw a sample, dissolve it in the initial solvent, and dilute to the working concentration for HPLC analysis.
-
Photostability Testing: Expose the solid compounds and their solutions to light conditions as specified in the ICH guideline Q1B. A control sample should be kept in the dark. After the exposure period, analyze the samples by HPLC.
Stability-Indicating HPLC Method
A robust stability-indicating HPLC method is crucial for separating the parent compounds from their degradation products. The following is a suggested starting point for method development:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: UV detection at a wavelength where all isomers and potential degradation products have reasonable absorbance (e.g., determined by UV-Vis spectrophotometry).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
The method must be validated to ensure it is specific, accurate, precise, and linear for the quantification of the parent compounds and their major degradants.
Logical Workflow for Comparative Stability Assessment
The following diagram illustrates the logical workflow for conducting a comparative stability study of the hydroxymandelic acid isomers.
Caption: Workflow for the comparative stability assessment of hydroxymandelic acid isomers.
Signaling Pathways and Biological Relevance
While this compound is a known metabolite of catecholamines, specific signaling pathways directly modulated by it or its isomers are not well-documented in publicly available literature. Their primary biological relevance appears to be as biomarkers of metabolic processes. Further research would be required to elucidate any direct signaling roles.
Conclusion
This guide provides a robust scientific framework for conducting a comparative stability study of this compound and its isomers. By following the detailed experimental protocols and utilizing the proposed data presentation and workflow, researchers and drug development professionals can generate the necessary data to understand the intrinsic stability of these compounds. This knowledge is fundamental for making informed decisions regarding formulation, packaging, and storage, ultimately ensuring the quality and efficacy of potential pharmaceutical products containing these molecules.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0000750) [hmdb.ca]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.ekb.eg [journals.ekb.eg]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. ijtsrd.com [ijtsrd.com]
- 6. scispace.com [scispace.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Navigating the Landscape of Vanillylmandelic Acid Quantification: A Comparative Guide to Commercial ELISA Kits
For researchers, scientists, and drug development professionals investigating catecholamine metabolism, the accurate measurement of key biomarkers is paramount. While the initial search for commercial ELISA kits for 3-Hydroxymandelic acid did not yield any specific products, a closely related and clinically significant alternative, Vanillylmandelic acid (VMA), boasts a range of commercially available enzyme-linked immunosorbent assay (ELISA) kits. This guide provides a comprehensive comparison of the performance characteristics of these VMA ELISA kits, offering a valuable resource for selecting the most appropriate tool for your research needs.
Vanillylmandelic acid is the main terminal metabolite of the catecholamines epinephrine and norepinephrine. Its quantification in biological fluids, particularly urine, is a critical diagnostic marker for tumors of the adrenal medulla, such as pheochromocytoma and neuroblastoma. The non-invasive nature of urine sampling, combined with the sensitivity and high-throughput capability of ELISA, makes these kits an attractive option for researchers.
Performance Characteristics: A Side-by-Side Comparison
To facilitate an informed decision, the following table summarizes the key performance characteristics of several commercially available VMA ELISA kits. The data has been compiled from publicly available product datasheets and manuals.
| Feature | Elabscience (E-EL-0132) | ELK Biotechnology (ELK8239) | Novus Biologicals (NBP3-18014) | Creative Diagnostics (DEIA2255) | Biomatik (EKU11512) |
| Assay Principle | Competitive ELISA[1][2] | Competitive Inhibition ELISA | Competitive ELISA | Competitive ELISA[3] | Competitive Inhibition ELISA[4] |
| Sample Type | Serum, plasma, other biological fluids[1][2] | Urine, biological agents | Not specified | Serum, plasma, tissue homogenates, cell culture supernatants, other biological fluids[3] | Urine, biological agents[4] |
| Sensitivity | 0.94 ng/mL[1] | 43 ng/mL | Not specified | 2.3 ng/mL[3][5] | 2.69 ng/mL[4] |
| Detection Range | 1.56 - 100 ng/mL[1] | 156.25 - 10000 ng/mL | Not specified | 7.8 - 500 ng/mL[3][5] | 6.17 - 500 ng/mL[4] |
| Intra-Assay Precision (CV%) | < 10%[1] | < 8% | < 6.52%[6] | Not specified | < 10%[4] |
| Inter-Assay Precision (CV%) | < 10%[1] | < 10% | < 4.66%[6] | Not specified | < 12%[4] |
| Spike Recovery | 80% - 120%[2] | Serum: 82-95% (Avg. 88%), EDTA plasma: 78-96% (Avg. 87%), Heparin plasma: 95-107% (Avg. 96%) | 85% - 105%[6] | Not specified | Not specified |
| Specificity | No significant cross-reactivity or interference observed with VMA analogues.[1][2] | High sensitivity and excellent specificity for VMA. No significant cross-reactivity or interference between VMA and analogues was observed. | Not specified | No detectable cross-reactivity with other relevant proteins.[3] | Not specified |
| Assay Time | ~2.5 hours[1] | ~2 hours | Not specified | Not specified | ~2 hours[4] |
Experimental Protocol: A Representative Competitive ELISA for VMA
The following is a generalized experimental protocol for a competitive VMA ELISA, based on the principles and steps outlined in the manuals of the compared kits. For precise details, always refer to the specific kit's manual.
1. Reagent Preparation:
-
Bring all reagents and samples to room temperature before use.
-
Prepare the Wash Buffer by diluting the concentrated Wash Buffer with deionized or distilled water.
-
Prepare the Standard dilutions to create a standard curve. This typically involves a serial dilution of the provided VMA standard.
-
Prepare the Biotinylated Detection Antibody and HRP Conjugate working solutions by diluting the concentrated stocks with their respective diluents.
2. Assay Procedure:
-
Add a specific volume (typically 50 µL) of the Standards, samples, and a blank (Standard Diluent) to the appropriate wells of the microplate, which has been pre-coated with an anti-VMA antibody.
-
Immediately add the Biotinylated Detection Antibody working solution to each well.
-
Incubate the plate for a specified time (e.g., 45-60 minutes) at a specific temperature (e.g., 37°C). During this incubation, the VMA in the sample competes with the biotinylated VMA for binding to the coated antibody.
-
Aspirate the liquid from each well and wash the plate multiple times (e.g., 3 times) with the prepared Wash Buffer.
-
Add the HRP Conjugate working solution to each well.
-
Incubate the plate for a specified time (e.g., 30 minutes) at a specific temperature (e.g., 37°C).
-
Aspirate and wash the plate multiple times (e.g., 5 times) with the Wash Buffer.
-
Add the Substrate Reagent (e.g., TMB) to each well.
-
Incubate the plate in the dark for a specified time (e.g., 15-20 minutes) at a specific temperature (e.g., 37°C) to allow for color development. The intensity of the color is inversely proportional to the amount of VMA in the sample.
-
Add the Stop Solution to each well to terminate the reaction. The color will typically change from blue to yellow.
-
Measure the optical density (OD) of each well at 450 nm using a microplate reader.
3. Calculation of Results:
-
Calculate the average OD for each set of duplicate standards, controls, and samples.
-
Create a standard curve by plotting the mean OD for each standard on the y-axis against the concentration on the x-axis.
-
Determine the concentration of VMA in the samples by interpolating their mean OD values from the standard curve.
-
If samples were diluted, the calculated concentration must be multiplied by the dilution factor.
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the competitive ELISA principle and a typical workflow.
Caption: Principle of Competitive ELISA for VMA Detection.
Caption: A typical experimental workflow for a VMA competitive ELISA.
References
- 1. msesupplies.com [msesupplies.com]
- 2. VMA(Vanillylmandelic Acid) ELISA Kit - Elabscience® [elabscience.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. biomatik.com [biomatik.com]
- 5. biocompare.com [biocompare.com]
- 6. Vanillylmandelic Acid (VMA) ELISA Kit (Colorimetric) (NBP3-18014): Novus Biologicals [novusbio.com]
Safety Operating Guide
Personal protective equipment for handling 3-Hydroxymandelic acid
This guide provides immediate, essential safety and logistical information for handling 3-Hydroxymandelic acid in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.
Chemical Identifier:
| Name | This compound |
| Synonyms | m-Hydroxymandelate |
| CAS Number | 17119-15-2 |
| Molecular Formula | C₈H₈O₄ |
| Molecular Weight | 168.15 g/mol |
Hazard Identification and Classification
This compound is classified as a hazardous substance. In case of exposure, it is crucial to seek immediate medical attention.
GHS Hazard Statements:
| Hazard Code | Statement |
| H302 | Harmful if swallowed.[1] |
| H312 | Harmful in contact with skin.[1] |
| H332 | Harmful if inhaled.[1] |
Potential Health Effects:
-
Eye Contact: May cause eye irritation.[2]
-
Skin Contact: May cause skin irritation and potential sensitization upon contact.[3]
-
Inhalation: May cause respiratory tract irritation.
-
Ingestion: Harmful if swallowed.[1]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| Equipment Type | Specifications |
| Eye Protection | Safety glasses with side-shields or goggles are required. A face shield should be worn in situations with a high risk of splashing.[4] |
| Hand Protection | Chemical-resistant gloves, such as nitrile or butyl rubber, are necessary. Inspect gloves for any tears or degradation before use.[5] |
| Skin Protection | A lab coat is the minimum requirement. For larger quantities or increased risk of contact, an acid-resistant apron or suit should be worn to protect the body.[5][6] |
| Respiratory | For operations that may generate dust or aerosols, use a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95).[5] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to the following procedural steps is critical for the safe handling of this compound.
-
Preparation:
-
Handling:
-
Storage:
Emergency Procedures
First Aid Measures:
| Exposure Route | First Aid Instructions |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[7] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention.[1][7] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][7] |
Accidental Release Measures:
In the event of a spill, follow these steps:
-
Evacuate non-essential personnel from the area.
-
Wear appropriate PPE as outlined above.
-
For minor spills, carefully sweep up the solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[2][7]
-
For larger spills, contain the spill and prevent it from entering drains.[1]
-
Clean the spill area thoroughly with a suitable absorbent material.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect all waste material, including contaminated PPE, in a designated and properly labeled hazardous waste container.
-
-
Disposal:
Workflow for Handling this compound
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. leelinework.com [leelinework.com]
- 6. ba.auburn.edu [ba.auburn.edu]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
